Ytterbium(III) trifluoromethanesulfonate
Beschreibung
The exact mass of the compound Ytterbium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
trifluoromethanesulfonate;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJKOKFZJYCLG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369793 | |
| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54761-04-5, 252976-51-5 | |
| Record name | Ytterbium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ytterbium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTERBIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N70OSW24G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ytterbium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to its Chemical Properties and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ytterbium(III) trifluoromethanesulfonate, also known as ytterbium triflate (Yb(OTf)₃), has emerged as a uniquely versatile and powerful Lewis acid catalyst in modern organic synthesis. Its notable stability, water tolerance, and high catalytic activity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions have established it as an invaluable tool for synthetic chemists. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in key organic transformations, and a summary of its catalytic efficacy. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
In the pursuit of efficient and environmentally benign synthetic methodologies, Lewis acid catalysis has become a central focus. Among the various Lewis acids, lanthanide triflates have garnered significant attention due to their unique reactivity and stability.[1] this compound, a salt of the lanthanide metal ytterbium and trifluoromethanesulfonic acid, is particularly noteworthy. Its strong Lewis acidity, derived from the small ionic radius and high charge density of the Yb³⁺ ion, coupled with the electron-withdrawing nature of the triflate counterion, makes it a highly effective catalyst.[2]
This guide will explore the fundamental chemical properties of Yb(OTf)₃, its preparation, and its broad applicability in organic synthesis, with a focus on providing practical, actionable information for laboratory work.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid. It is commercially available in both anhydrous and hydrated forms. The hydrated form is often used in catalysis as it is more convenient to handle and, in many cases, exhibits comparable or even enhanced reactivity in aqueous or protic media.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃F₉O₉S₃Yb |
| Molecular Weight | 620.25 g/mol (anhydrous) |
| CAS Number | 54761-04-5 (anhydrous), 252976-51-5 (hydrate) |
| Appearance | White to almost white powder or crystals |
| Solubility | Soluble in water and many organic solvents |
| Lewis Acidity | Strong Lewis acid |
| Stability | Stable in the presence of water; hygroscopic |
Experimental Protocols
Synthesis of this compound Hydrate
A reliable method for the laboratory-scale synthesis of this compound hydrate involves the reaction of ytterbium(III) oxide with trifluoromethanesulfonic acid.
dot
References
An In-depth Technical Guide to Ytterbium(III) Trifluoromethanesulfonate (CAS 54761-04-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ytterbium(III) trifluoromethanesulfonate, a versatile and powerful Lewis acid catalyst. With its unique properties, this organometallic compound has garnered significant attention in organic synthesis and is emerging as a valuable tool in the development of novel therapeutic agents. This document details its chemical and physical characteristics, provides experimental protocols for its preparation and key applications, and explores its relevance in medicinal chemistry.
Core Chemical and Physical Properties
This compound, also known as ytterbium(III) triflate or Yb(OTf)₃, is a white to off-white, hygroscopic crystalline solid.[1] Its high thermal stability and solubility in a range of polar organic solvents make it a highly effective and versatile catalyst in numerous chemical transformations.[2][3] The trifluoromethanesulfonate anion, a very stable and poor nucleophile, contributes to the strong Lewis acidity of the ytterbium(III) center.
A key advantage of this compound is its water tolerance, allowing for its use in aqueous media, which aligns with the principles of green chemistry.[4] This property distinguishes it from many traditional Lewis acids that readily decompose in the presence of water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54761-04-5 | [2][5] |
| Molecular Formula | C₃F₉O₉S₃Yb | [5] |
| Molecular Weight | 620.25 g/mol (anhydrous) | [5] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | Decomposes at high temperatures | [6] |
| Solubility | Soluble in polar solvents and water | [2][3] |
| Hygroscopicity | Hygroscopic | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |
| FT-IR (cm⁻¹) | 1260 (C-F stretch), 1030 (S-O stretch) |
Synthesis and Handling
Experimental Protocol: Preparation of Anhydrous this compound
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Ytterbium(III) oxide (Yb₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
Procedure:
-
To a 50% (v/v) aqueous solution of trifluoromethanesulfonic acid, add an excess of ytterbium(III) oxide.
-
Heat the mixture to boiling and maintain for 30-60 minutes.
-
Filter the hot solution to remove unreacted ytterbium(III) oxide.
-
Remove the residual water from the filtrate under reduced pressure to yield the hydrated salt.
-
To obtain the anhydrous form, dry the hydrate under high vacuum (e.g., 1 mmHg) at 180-200 °C for 48 hours.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[7] It is also hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[2] When handling the solid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Table 3: Safety Information for this compound
| Hazard | Description | Precautionary Measures | Reference(s) |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Wear protective gloves and clothing. | [7] |
| Eye Damage/Irritation | Causes serious eye damage. | Wear eye protection. | [7] |
| Hygroscopicity | Absorbs moisture from the air. | Store in a dry, inert atmosphere. | [2] |
| Inhalation | May cause respiratory irritation. | Use in a well-ventilated area or fume hood. | [7] |
Note: No quantitative toxicological data such as LD50 values are readily available. Treat with the caution appropriate for a corrosive and potentially toxic heavy metal compound.
Applications in Organic Synthesis
As a potent Lewis acid, this compound catalyzes a wide array of organic reactions, often with high efficiency and selectivity. Its ability to activate carbonyls, imines, and other Lewis basic functional groups is central to its catalytic activity.
Catalytic Activation Mechanism:
Caption: General Mechanism of Lewis Acid Catalysis.
Friedel-Crafts Acylation
This compound is an effective catalyst for Friedel-Crafts acylation reactions, providing an alternative to traditional catalysts like aluminum chloride. It can be used in catalytic amounts and is recoverable and reusable.
Experimental Protocol: Ytterbium(III) Triflate Catalyzed Acylation of Thiophene
This is a representative protocol and may require optimization for different substrates.
Materials:
-
Substituted thiophene
-
Acyl chloride or anhydride
-
This compound
-
Anhydrous solvent (e.g., nitromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substituted thiophene and this compound (5-10 mol%) in the anhydrous solvent.
-
Add the acylating agent (acyl chloride or anhydride) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Imino-Ene Reactions
The combination of this compound and a co-catalyst like chlorotrimethylsilane (TMSCl) has been shown to be highly effective for imino-ene reactions, a powerful carbon-carbon bond-forming reaction.[8]
Experimental Protocol: Ytterbium(III) Triflate/TMSCl Catalyzed Imino-Ene Reaction
This is a representative protocol and may require optimization for different substrates.
Materials:
-
N-tosyl aldimine
-
α-methylstyrene
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous dichloromethane
Procedure:
-
To a solution of the N-tosyl aldimine and α-methylstyrene in anhydrous dichloromethane, add this compound (catalytic amount).
-
Add a catalytic amount of chlorotrimethylsilane to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Role in Drug Development and Medicinal Chemistry
The catalytic prowess of this compound extends to the synthesis of complex, biologically active molecules, making it a valuable asset in drug discovery and development.
Synthesis of Anticancer Agents
Research has demonstrated the utility of this compound in catalyzing multi-component reactions to produce piperidine derivatives that exhibit significant cytotoxicity against various cancer cell lines. These compounds have been shown to induce apoptosis, highlighting their potential as leads for novel anticancer therapies.
Workflow for the Synthesis of Bioactive Piperidines:
Caption: Yb(OTf)₃ in the Synthesis of Anticancer Agents.
Synthesis of β-Lactams
β-Lactam antibiotics are a cornerstone of antibacterial therapy. This compound has been employed as a catalyst in the stereoselective synthesis of β-lactams through [2+2] cycloaddition reactions between imines and ketenes.[9] This approach allows for the construction of the critical β-lactam ring with control over the stereochemistry, which is crucial for biological activity.
Experimental Protocol: Ytterbium(III) Triflate Catalyzed Synthesis of a β-Lactam
This is a generalized protocol and requires specific adaptation based on the chosen substrates and desired stereochemistry.
Materials:
-
Imine
-
Ketene precursor (e.g., an acid chloride with a non-nucleophilic base)
-
This compound
-
Anhydrous, non-protic solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the imine and this compound (catalytic amount) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or lower).
-
Slowly add a solution of the ketene, generated in situ from the precursor, to the reaction mixture.
-
Stir the reaction at the low temperature until completion (monitor by TLC).
-
Quench the reaction, typically with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the β-lactam product by chromatography or crystallization.
Conclusion
This compound is a remarkably versatile and robust Lewis acid catalyst with a broad range of applications in organic synthesis. Its water tolerance, high catalytic activity, and reusability make it an attractive choice for both academic research and industrial processes. Furthermore, its demonstrated utility in the synthesis of complex, biologically active molecules, including potential anticancer agents and β-lactam antibiotics, underscores its growing importance in the field of drug development. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of this compound are poised to expand even further.
References
- 1. trifluoromethanesulfonic acid;ytterbium;hydrate | 252976-51-5 | Benchchem [benchchem.com]
- 2. CAS 54761-04-5: this compound [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. Ytterbium triflate | C3F9O9S3Yb | CID 2733225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Acidity of Ytterbium(III) Triflate: A Technical Guide for Catalysis in Drug Discovery and Development
Abstract
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a uniquely potent and versatile Lewis acid catalyst in modern organic synthesis. Its remarkable catalytic activity, coupled with its stability in aqueous media and recyclability, has positioned it as an invaluable tool for researchers, particularly within the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the Lewis acidity of Ytterbium(III) triflate, presenting key quantitative data, detailed experimental protocols for seminal reactions, and visual representations of its catalytic mechanisms. This document is intended to serve as a comprehensive resource for scientists and professionals leveraging Lewis acid catalysis to construct complex molecular architectures.
Introduction: The Rise of a Robust Lewis Acid
Lewis acids are fundamental to organic chemistry, facilitating a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Among the pantheon of Lewis acids, lanthanide triflates, and specifically Ytterbium(III) triflate, have garnered significant attention.[2] The triflate anion's strong electron-withdrawing nature enhances the Lewis acidity of the corresponding lanthanide cation.[3] Ytterbium, being one of the smallest lanthanides, possesses a high charge density, rendering Yb(OTf)₃ a particularly strong Lewis acid.[2] This inherent acidity, combined with its tolerance to water and ease of handling, makes it an attractive alternative to traditional Lewis acids like aluminum chloride, which are often moisture-sensitive and require stoichiometric amounts.[4]
Quantitative Analysis of Lewis Acidity
The Lewis acidity of Ytterbium(III) triflate has been quantified relative to other lanthanide triflates using various methods, including the fluorescent Lewis adduct (FLA) method. This technique provides a solution-based measurement of effective Lewis acidity.[5][6][7] The data clearly positions Yb(OTf)₃ as one of the most Lewis acidic lanthanide triflates, surpassed only by Scandium(III) triflate.
| Lanthanide Triflate (Ln(OTf)₃) | Ionic Radius (pm) | Lewis Acid Units (LAU) in THF[5][8] |
| Sc(OTf)₃ | 74.5 | 36.82 |
| Yb(OTf)₃ | 86.8 | 31.68 |
| Lu(OTf)₃ | 86.1 | 32.45 |
| Y(OTf)₃ | 90.0 | 31.68 |
| Gd(OTf)₃ | 93.8 | 27.46 |
| Eu(OTf)₃ | 94.7 | - |
| Sm(OTf)₃ | 95.8 | - |
| Nd(OTf)₃ | 98.3 | - |
| Pr(OTf)₃ | 99 | - |
| Ce(OTf)₃ | 101 | 27.18 |
| La(OTf)₃ | 103.2 | 26.67 |
Note: LAU values are a relative measure of Lewis acidity determined by the FLA method. Higher values indicate stronger Lewis acidity. Some values are not available due to fluorescence quenching.
Applications in Key Organic Transformations
The potent Lewis acidity of Ytterbium(III) triflate enables it to catalyze a wide spectrum of organic reactions, often with high efficiency and selectivity. This section details its application in several cornerstone reactions, providing quantitative data on its performance.
Friedel-Crafts Acylation
Ytterbium(III) triflate is an excellent catalyst for Friedel-Crafts acylation, a fundamental reaction for the synthesis of aryl ketones.[4] It activates the acylating agent, facilitating electrophilic aromatic substitution.
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | 10 | Nitromethane | 6 | 95 | [4] |
| Toluene | Benzoyl Chloride | 5 | Nitrobenzene | 24 | 88 | [4] |
| Thiophene | Acetic Anhydride | 5 | Nitromethane | 3 | 92 | [4] |
| 1-Methylpyrrole | Acetic Anhydride | 10 | [C4pyr][BF4] | 0.5 | 98 | [9] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Ytterbium(III) triflate catalyzes this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[10]
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Isoprene | Methyl Vinyl Ketone | 5 | Water | 24 | 75 | [10] |
| Cyclopentadiene | Methyl Acrylate | 10 | Dichloromethane | 1 | 90 | [10] |
| Anthracene | Maleic Anhydride | 5 | Acetonitrile | 12 | 85 | [10] |
Michael Addition
Ytterbium(III) triflate effectively catalyzes the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, a key C-C bond-forming reaction.[11]
| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Indole | Benzylidene malonate | 10 | Acetonitrile | 24 | 92 | [12] |
| Thiophenol | Cyclohexenone | 5 | Water | 4 | 98 | [13] |
| Nitromethane | Chalcone | 10 | Water | 12 | 95 | [11] |
Imino-Ene Reaction
The imino-ene reaction provides a route to homoallylic amines. Ytterbium(III) triflate, often in combination with an additive like TMSCl, is a highly efficient catalyst for this transformation.[14]
| Imine | Alkene | Catalyst System | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| N-Tosylbenzaldimine | α-Methylstyrene | Yb(OTf)₃ | 25 | 48 h | 58 | [14] |
| N-Tosylbenzaldimine | α-Methylstyrene | Yb(OTf)₃/TMSCl | 5 | 15 min | 90 | [14] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key reactions catalyzed by Ytterbium(III) triflate.
General Procedure for Ytterbium(III) Triflate-Catalyzed Friedel-Crafts Acylation
-
Materials: Anisole (1 mmol, 0.108 g), acetic anhydride (1.2 mmol, 0.122 g), Ytterbium(III) triflate (0.1 mmol, 0.062 g), nitromethane (5 mL).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ytterbium(III) triflate and nitromethane.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst.
-
Add anisole to the reaction mixture.
-
Slowly add acetic anhydride to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.[4][15]
-
General Procedure for Ytterbium(III) Triflate-Catalyzed Diels-Alder Reaction in Water
-
Materials: Isoprene (2 mmol, 0.136 g), methyl vinyl ketone (1 mmol, 0.070 g), Ytterbium(III) triflate (0.05 mmol, 0.031 g), deionized water (1 mL).
-
Procedure:
-
In a screw-capped vial, dissolve Ytterbium(III) triflate in deionized water.
-
Add the dienophile (methyl vinyl ketone) to the solution.
-
Add the diene (isoprene) to the reaction mixture.
-
Seal the vial and stir the reaction vigorously at room temperature for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to yield the desired cycloadduct.[10]
-
General Procedure for Ytterbium(III) Triflate-Catalyzed Imino-Ene Reaction
-
Materials: N-Tosylbenzaldimine (1 mmol, 0.261 g), α-methylstyrene (2 mmol, 0.236 g), Ytterbium(III) triflate (0.05 mmol, 0.031 g), chlorotrimethylsilane (TMSCl, 0.05 mmol, 0.0054 g), dichloromethane (4 mL), THF (1 mL).
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Ytterbium(III) triflate.
-
Add the solvent mixture (CH₂Cl₂:THF, 4:1).
-
Add N-tosylbenzaldimine and α-methylstyrene to the reaction mixture.
-
Add TMSCl via syringe.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the homoallylic amine.[14]
-
Mechanistic Insights and Visualizations
The catalytic cycle of Ytterbium(III) triflate typically involves the coordination of the Lewis acidic Yb³⁺ ion to a basic site on one of the reactants, usually a carbonyl oxygen or an imine nitrogen. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
Catalytic Cycle of Friedel-Crafts Acylation
In the Friedel-Crafts acylation, Yb(OTf)₃ activates the acylating agent, facilitating the generation of a highly electrophilic acylium ion or a polarized complex, which is then attacked by the electron-rich aromatic ring.
Caption: Catalytic cycle of Yb(OTf)₃ in Friedel-Crafts acylation.
General Experimental Workflow
The following diagram illustrates a typical workflow for a reaction catalyzed by Ytterbium(III) triflate, highlighting its reusability.
Caption: General workflow for Yb(OTf)₃ catalyzed reactions.
Conclusion
Ytterbium(III) triflate stands out as a powerful and practical Lewis acid catalyst for a multitude of organic transformations. Its high Lewis acidity, water tolerance, and reusability make it an economically and environmentally attractive choice for both academic research and industrial applications, particularly in the synthesis of complex pharmaceutical intermediates. This guide has provided a quantitative and practical overview of its capabilities, offering researchers the foundational knowledge to effectively implement this remarkable catalyst in their synthetic endeavors.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]
- 15. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Ytterbium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Ytterbium(III) trifluoromethanesulfonate, also known as ytterbium triflate (Yb(OTf)₃). A powerful and versatile Lewis acid, Yb(OTf)₃ is widely employed as a catalyst in a multitude of organic transformations.[1] Its efficacy is deeply rooted in the coordination environment of the ytterbium(III) ion. This document delves into the structural characteristics of Yb(OTf)₃ in both the solid state and in solution, provides detailed experimental protocols for its synthesis and structural characterization, and presents quantitative data in a structured format.
Physicochemical Properties
This compound is typically a white to off-white, hygroscopic crystalline solid or powder.[2][3][4] It is commercially available in both anhydrous and hydrated forms. The hydrated form, Yb(OTf)₃·xH₂O, is notable for its stability in water, making it a convenient catalyst for reactions in aqueous media.[1]
| Property | Value |
| Chemical Formula | C₃F₉O₉S₃Yb |
| Molecular Weight | 620.25 g/mol (anhydrous) |
| Appearance | White to off-white crystalline powder[4] |
| Solubility | Soluble in water and most organic solvents[2] |
| Key Characteristic | Water-tolerant Lewis acid[1] |
Synthesis of this compound Hydrate
The hydrated form of this compound can be readily synthesized in the laboratory. The following protocol is a standard method for its preparation.
Experimental Protocol: Synthesis
Materials:
-
Ytterbium(III) oxide (Yb₂O₃)
-
Trifluoromethanesulfonic acid (TfOH), aqueous solution (e.g., 50% v/v)
-
Deionized water
-
Toluene
Procedure:
-
An excess of ytterbium(III) oxide is added to an aqueous solution of trifluoromethanesulfonic acid.
-
The mixture is heated to boiling and stirred for 30-60 minutes.
-
The hot solution is filtered to remove any unreacted ytterbium(III) oxide.
-
The filtrate is concentrated under reduced pressure to remove the bulk of the water.
-
Residual water can be removed by azeotropic distillation with toluene under vacuum.
-
The resulting hydrated salt is then dried under vacuum at an elevated temperature (e.g., 180-200 °C) for an extended period (e.g., 48 hours) to yield the anhydrous form, if desired.[1] For the hydrated form, extensive heating is avoided.
Molecular Structure in the Solid State
The hydrated salts of lanthanide triflates, --INVALID-LINK--₃ (where Ln = La, Gd, Lu), have been crystallographically characterized.[1] These compounds are isostructural, and it is expected that ytterbium(III) triflate nonahydrate, --INVALID-LINK--₃, adopts the same crystal structure.
In this structure, the ytterbium(III) ion is not directly coordinated to the triflate anions. Instead, the Yb³⁺ ion is coordinated to nine water molecules, forming a complex cation, [Yb(H₂O)₉]³⁺. The trifluoromethanesulfonate anions (OTf⁻) act as counterions, balancing the charge.
The coordination geometry of the [Yb(H₂O)₉]³⁺ cation is a tricapped trigonal prism. This geometry involves six water molecules at the vertices of a trigonal prism and three additional water molecules "capping" the three rectangular faces of the prism.
| Parameter | --INVALID-LINK--₃ | --INVALID-LINK--₃ | --INVALID-LINK--₃ |
| Crystal System | Hexagonal | Hexagonal | Hexagonal |
| Space Group | P6₃/m | P6₃/m | P6₃/m |
| Coordination No. | 9 | 9 | 9 |
| Geometry | Tricapped Trigonal Prism | Tricapped Trigonal Prism | Tricapped Trigonal Prism |
Data for isostructural lanthanide triflate nonahydrates.[1]
Molecular Structure in Solution
In solution, the coordination environment of the ytterbium(III) ion can change depending on the solvent. A combined spectroscopic and theoretical study has shed light on the structure of Yb³⁺ solvates.[6]
In coordinating solvents such as water, methanol, and N,N-dimethylformamide (DMF), the ytterbium(III) ion is typically eight-coordinate. The study suggests a square antiprismatic coordination geometry for these solvates. In this arrangement, the eight solvent molecules are positioned at the vertices of a square antiprism around the central Yb³⁺ ion.[6]
| Solvent | Coordination Number | Geometry |
| Water (D₂O) | 8 | Square Antiprism |
| Methanol (MeOH-d₄) | 8 | Square Antiprism |
| N,N-Dimethylformamide (DMF) | 8 | Square Antiprism |
Data from spectroscopic and theoretical studies of Yb(III) solvates.[6]
Experimental Protocol for Structural Determination
The definitive method for determining the molecular structure of a crystalline compound is single-crystal X-ray diffraction (SC-XRD). The following is a generalized protocol for this technique.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected on a detector. A complete dataset consists of measuring the intensities and positions of thousands of reflections at various crystal orientations.
-
Structure Solution: The collected diffraction data is processed. The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all atoms are refined against the experimental data to achieve the best possible fit, resulting in a detailed three-dimensional model of the molecule, including precise bond lengths and angles.
Conclusion
The molecular structure of this compound is central to its function as a highly effective Lewis acid catalyst. In its common hydrated solid form, the ytterbium(III) ion is coordinated by nine water molecules in a tricapped trigonal prismatic geometry, with triflate anions acting as charge-balancing counterions. In various coordinating solvents, the coordination number is typically reduced to eight, adopting a square antiprismatic geometry. This structural flexibility, particularly the labile nature of the coordinated solvent molecules, allows substrates to access the Lewis acidic metal center, facilitating a wide array of important organic reactions. A thorough understanding of this coordination chemistry is paramount for the rational design of new synthetic methodologies and the development of novel therapeutics.
References
- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 54761-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. trifluoromethanesulfonic acid;ytterbium;hydrate | 252976-51-5 | Benchchem [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Synthesis of Ytterbium(III) Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) trifluoromethanesulfonate, often abbreviated as Yb(OTf)₃, has emerged as a highly versatile and water-tolerant Lewis acid catalyst in organic synthesis.[1][2][3] Its utility in promoting a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for the synthesis of complex molecules, including pharmaceuticals.[4][5][6] This technical guide provides an in-depth overview of the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and its catalytic application.
Quantitative Data Summary
The synthesis of this compound is most commonly achieved through the reaction of Ytterbium(III) oxide (Yb₂O₃) with trifluoromethanesulfonic acid (HOTf).[1][2] The following table summarizes the key quantitative parameters reported in the literature for this process.
| Parameter | Value | Notes |
| Reactants | Ytterbium(III) oxide (Yb₂O₃), Trifluoromethanesulfonic acid (HOTf) | Yb₂O₃ is typically used in excess to ensure complete consumption of the acid.[1] |
| Solvent | Water (H₂O) | The reaction is typically carried out in an aqueous solution of triflic acid.[1][2] |
| Acid Concentration | 50% (v/v) aqueous solution | A common concentration used for the reaction medium.[1] |
| Stoichiometry | 3-4 equivalents of HOTf per Yb₂O₃ | A stoichiometric excess of triflic acid can be employed to ensure complete reaction of the oxide.[7] |
| Reaction Temperature | Boiling (100 °C) or 40-60 °C | Heating accelerates the dissolution of the solid oxide.[1][7] |
| Reaction Time | 0.5 - 1 hour | The reaction is generally rapid at elevated temperatures.[1] |
| Purification | Filtration, Crystallization | Filtration removes unreacted Yb₂O₃. Crystallization from aqueous or ethanol solutions can yield the hydrated product with >95% purity.[1][7] |
| Drying Conditions | 180 - 200 °C under vacuum (1 mmHg) | Essential for obtaining the anhydrous form of Yb(OTf)₃.[1][2] |
| Drying Time | 48 hours | Prolonged drying is necessary to remove coordinated water molecules.[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of both hydrated and anhydrous this compound.
Synthesis of Hydrated this compound
The general synthesis involves the reaction of a lanthanide oxide with aqueous triflic acid.[2]
Materials:
-
Ytterbium(III) oxide (Yb₂O₃, 99.9%)
-
Trifluoromethanesulfonic acid (HOTf, 50% v/v aqueous solution)
-
Deionized water
Procedure:
-
To a 50% (v/v) aqueous solution of trifluoromethanesulfonic acid, add an excess of Ytterbium(III) oxide.
-
Heat the mixture to boiling with stirring for 0.5 to 1 hour. The solid oxide will gradually dissolve.[1]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Filter the solution to remove any unreacted Ytterbium(III) oxide.[1]
-
The resulting clear filtrate is a solution of hydrated this compound, --INVALID-LINK--₃.[2]
-
Residual water can be removed under reduced pressure to yield the hydrated solid.[1]
Synthesis of Anhydrous this compound
The anhydrous form is obtained by dehydrating the hydrated salt.[2]
Procedure:
-
Place the hydrated this compound in a suitable flask.
-
Heat the solid under vacuum (e.g., 1 mmHg) at a temperature between 180 °C and 200 °C for 48 hours.[1][2]
-
The resulting white to off-white powder is anhydrous this compound and should be stored in a desiccator to prevent rehydration.
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of anhydrous this compound.
Caption: Workflow for the synthesis of anhydrous this compound.
Catalytic Role in Organic Synthesis
This compound is a robust Lewis acid catalyst. The diagram below illustrates its general role in activating a carbonyl group for nucleophilic attack, a common step in many organic reactions such as Friedel-Crafts acylations.[5]
Caption: Generalized catalytic cycle of Ytterbium(III) triflate in a carbonyl activation reaction.
References
- 1. This compound HYDRATE | 54761-04-5 [chemicalbook.com]
- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Lanthanide_triflates [chemeurope.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy trifluoromethanesulfonic acid;ytterbium [smolecule.com]
Navigating Aqueous Environments: A Technical Guide to the Water Tolerance of Ytterbium(III) Triflate Catalyst
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development and fine chemical synthesis, the quest for robust and water-tolerant catalysts is paramount. Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a formidable Lewis acid catalyst, celebrated for its remarkable stability and activity in aqueous media. This technical guide offers an in-depth exploration of the water tolerance of Yb(OTf)₃, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, performance, and the methodologies to harness its full potential in water-containing reaction systems.
Introduction: The Rise of a Water-Tolerant Lewis Acid
Traditional Lewis acids are notoriously sensitive to water, which leads to their hydrolysis and deactivation. This limitation necessitates the use of strictly anhydrous and often volatile organic solvents, posing environmental and safety concerns. Ytterbium(III) triflate, a member of the lanthanide triflate family, elegantly circumvents this issue. Its unique electronic configuration and the nature of the triflate counter-ion bestow upon it a high degree of water tolerance, enabling a broad spectrum of organic transformations to be conducted in aqueous solutions or in the presence of significant amounts of water.[1] This attribute not only aligns with the principles of green chemistry but also opens new avenues for reaction design and process optimization.
Understanding the Mechanism of Water Tolerance
The water tolerance of Ytterbium(III) triflate is intrinsically linked to the coordination chemistry of the Yb³⁺ ion in aqueous solutions. Spectroscopic studies have shed light on the interaction between the ytterbium cation and water molecules. In aqueous environments, water molecules coordinate to the Yb³⁺ center, forming hydrated species.[2] The triflate anion, being a poor ligand, is less likely to be displaced by water, thus preserving the Lewis acidic character of the metal center.
While the precise mechanism is a subject of ongoing research, it is understood that the hydrolysis of lanthanide ions is a critical factor.[3][4][5] The relatively slow exchange rate of water ligands in the coordination sphere of heavier lanthanides like ytterbium contributes to its stability and sustained catalytic activity in water.[6]
Quantitative Analysis of Water's Effect on Catalysis
While Yb(OTf)₃ is lauded for its water tolerance, the presence of water is not always benign and can influence reaction outcomes. The extent of this influence is often reaction-dependent. Due to a lack of systematic studies directly correlating water concentration with catalytic performance across a range of reactions, the available data is largely qualitative. However, insights can be gleaned from specific examples.
Table 1: Performance of Yb(OTf)₃ in Selected Reactions in the Presence of Water
| Reaction Type | Substrates | Solvent System | Catalyst Loading (mol%) | Yield (%) | Observations | Reference |
| Diels-Alder | Cyclopentadiene + Methyl Vinyl Ketone | Water | 10 | Not Specified | Rare earth triflates influenced reaction rates in the initial phase. | [1] |
| Michael Addition | Indole + α,β-Unsaturated Ketone | Water | 10 | >95 | Full conversion within 24 hours. | [1] |
| Aldol Reaction | Silyl Enol Ethers + Aldehydes | Aqueous Media | Not Specified | High | Catalyst activates aldehydes in aqueous formaldehyde solution. | [7] |
| Pictet-Spengler | Tryptamine + Aldehyde | Not Specified | Catalytic | High | A dehydrating agent was used in conjunction with the catalyst. | [8] |
It is important to note that while Yb(OTf)₃ can function in purely aqueous systems, in many instances, reactions are performed in mixed solvent systems (e.g., water-organic co-solvent) to ensure substrate solubility. The optimal water content is a parameter that often requires empirical determination for each specific transformation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the evaluation and application of Yb(OTf)₃ in aqueous environments.
Protocol for Evaluating the Effect of Water on a Yb(OTf)₃-Catalyzed Reaction
This protocol provides a framework for systematically assessing the impact of water on a given organic transformation catalyzed by Yb(OTf)₃. The Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone is used as a model system.
Materials:
-
Ytterbium(III) triflate (anhydrous or hydrated, note the form used)
-
Cyclopentadiene (freshly cracked)
-
Methyl vinyl ketone
-
Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water
-
Standard laboratory glassware and stirring equipment
-
Analytical instruments (TLC plates, GC-MS, NMR spectrometer)
Procedure:
-
Preparation of Reaction Mixtures: In a series of reaction vessels, prepare different solvent mixtures with varying water content (e.g., 0%, 10%, 25%, 50%, 75%, and 100% v/v water in THF).
-
Catalyst and Substrate Addition: To each vessel, add Yb(OTf)₃ (e.g., 10 mol%). Subsequently, add methyl vinyl ketone (1.0 equiv) followed by freshly cracked cyclopentadiene (1.2 equiv).
-
Reaction Execution: Seal the vessels and stir the mixtures vigorously at a constant temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is deemed complete (or after a fixed time period), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography if necessary. Determine the yield of the product and analyze the endo/exo diastereoselectivity using ¹H NMR spectroscopy.
-
Data Correlation: Plot the reaction yield and diastereoselectivity as a function of the water concentration in the initial reaction mixture.
Protocol for the Recovery and Reuse of Yb(OTf)₃ from an Aqueous Reaction Mixture
One of the significant advantages of Yb(OTf)₃ is its potential for recovery and reuse. The following protocol outlines a general procedure for its retrieval from an aqueous reaction medium.
Materials:
-
Aqueous reaction mixture containing Yb(OTf)₃ and organic products
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Product Extraction: Following the completion of the reaction, extract the organic products from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The Yb(OTf)₃ will preferentially remain in the aqueous phase.
-
Isolation of the Catalyst: Separate the aqueous layer containing the catalyst.
-
Water Removal: Remove the water from the aqueous layer under reduced pressure to obtain the solid Yb(OTf)₃ hydrate.
-
Drying (Optional): For reactions requiring the anhydrous form, the recovered catalyst can be dried further by heating under high vacuum.
-
Reuse: The recovered catalyst can be directly reused in subsequent reactions. Its activity should be compared with that of the fresh catalyst to assess any potential deactivation.
Conclusion and Future Outlook
Ytterbium(III) triflate stands out as a highly effective and water-tolerant Lewis acid catalyst, offering a greener and more versatile alternative for a wide array of organic syntheses. Its ability to maintain catalytic activity in the presence of water simplifies reaction procedures and expands the scope of accessible chemical transformations. While the existing body of research provides a strong foundation for its application, there remains a need for more systematic quantitative studies to fully delineate the impact of water on its catalytic performance across different reaction classes. The development of standardized protocols for evaluating water tolerance and catalyst recyclability will further solidify the position of Yb(OTf)₃ as a cornerstone of sustainable chemical synthesis. For professionals in drug development and scientific research, a thorough understanding of the principles and methodologies outlined in this guide will be instrumental in leveraging the unique advantages of this remarkable catalyst.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Crystallographic Snapshots of Pre- and Post-Lanthanide Halide HydrolysisReaction Products Captured by the 4‑Amino-1,2,4-triazole Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Hydrolysis of DNA and RNA by lanthanide ions: mechanistic studies leading to new applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Pictet-Spengler reactions using Yb(OTf)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Catalytic Core: A Technical Guide to Ytterbium(III) Triflate's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) triflate, Yb(OTf)₃, has emerged as a uniquely versatile and robust Lewis acid catalyst in modern organic synthesis. Its remarkable catalytic activity, coupled with its notable water tolerance and reusability, has established it as a powerful tool for forging complex molecular architectures. This technical guide provides an in-depth exploration of the core catalytic mechanisms of Ytterbium(III) triflate, supported by quantitative data, detailed experimental protocols, and visual representations of its catalytic cycles.
The Heart of the Catalyst: Lewis Acidity and Coordination Chemistry
The catalytic prowess of Ytterbium(III) triflate stems from the strong Lewis acidity of the Yb³⁺ ion. Lanthanides, in general, are hard Lewis acids with a high affinity for hard Lewis bases, particularly oxygen-containing functional groups like carbonyls and ethers.[1] The triflate (OTf⁻) counterion is an excellent leaving group and is non-coordinating, which further enhances the Lewis acidity of the ytterbium center, leaving it readily available to interact with substrate molecules.
In aqueous solutions, the Yb³⁺ ion is hydrated, and studies suggest it predominantly exists as an eight-coordinate aqua ion, [Yb(H₂O)₈]³⁺, with a square antiprismatic geometry. This coordination sphere is dynamic, and water molecules can be readily displaced by substrate molecules, initiating the catalytic cycle. The ability of Ytterbium(III) triflate to remain catalytically active in the presence of water is a significant advantage over many traditional Lewis acids, which are often deactivated or decomposed by water.[2][3]
The Lewis acidity of lanthanide triflates generally increases across the series as the ionic radius decreases. Ytterbium, being one of the smaller lanthanides, possesses a high charge density, making Yb(OTf)₃ one of the most Lewis acidic and catalytically active members of the series for many reactions.[4]
General Catalytic Mechanism: Activation of Electrophiles
The primary role of Ytterbium(III) triflate in most of its catalytic applications is the activation of an electrophilic substrate. This is typically achieved through the coordination of the Yb³⁺ ion to a heteroatom (usually oxygen or nitrogen) on the substrate. This coordination withdraws electron density from the substrate, making it more electrophilic and susceptible to nucleophilic attack.
The general workflow of Yb(OTf)₃ catalysis can be visualized as follows:
Caption: General workflow of Ytterbium(III) triflate catalysis.
Key Organic Transformations and Their Mechanisms
Ytterbium(III) triflate catalyzes a wide array of important organic reactions. Below, we delve into the mechanisms of some of the most significant transformations.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, Yb(OTf)₃ activates the acylating agent (e.g., an acid anhydride or acyl chloride) by coordinating to a carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by an aromatic ring. The catalyst can be used in catalytic amounts and is readily recovered and reused.[5][6]
Caption: Catalytic cycle of Yb(OTf)₃-catalyzed Friedel-Crafts acylation.
Quantitative Data for Friedel-Crafts Acylation of Substituted Thiophenes [5]
| Entry | Thiophene Derivative | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2-Acetylthiophene | Acetic Anhydride | 10 | Nitromethane | 2 | 85 |
| 2 | 2-Chlorothiophene | Acetic Anhydride | 10 | Nitromethane | 4 | 78 |
| 3 | Thiophene | Propionic Anhydride | 10 | Nitromethane | 2 | 88 |
| 4 | 2-Bromothiophene | Propionic Anhydride | 10 | Nitromethane | 5 | 75 |
Diels-Alder Reaction
Ytterbium(III) triflate is an effective catalyst for the Diels-Alder reaction, a powerful C-C bond-forming cycloaddition. The catalyst coordinates to the dienophile, particularly those containing a carbonyl group, lowering its LUMO energy and accelerating the reaction. This often leads to enhanced yields and stereoselectivity.[7][8]
Caption: Catalytic cycle of Yb(OTf)₃-catalyzed Diels-Alder reaction.
Quantitative Data for Diels-Alder Reaction [2]
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | Methyl vinyl ketone | 10 | Water | 12 | 91 |
| 2 | Isoprene | Methyl vinyl ketone | 10 | Water | 24 | 85 |
| 3 | Cyclopentadiene | Acrolein | 10 | Water | 12 | 93 |
| 4 | Isoprene | Acrolein | 10 | Water | 24 | 88 |
Mukaiyama-Aldol Reaction
The Mukaiyama-aldol reaction, the addition of a silyl enol ether to an aldehyde or ketone, is efficiently catalyzed by Yb(OTf)₃. The catalyst activates the aldehyde by coordinating to the carbonyl oxygen. This activation facilitates the nucleophilic attack from the silyl enol ether. The reaction often proceeds smoothly in aqueous media.[9]
Caption: Catalytic cycle of Yb(OTf)₃-catalyzed Mukaiyama-aldol reaction.
Quantitative Data for Mukaiyama-Aldol Reaction in Aqueous Media [9]
| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | THF/H₂O (9:1) | 6 | 91 |
| 2 | Acetaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | THF/H₂O (9:1) | 12 | 85 |
| 3 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | THF/H₂O (9:1) | 4 | 95 |
| 4 | Acrolein | 1-(Trimethylsiloxy)cyclohexene | 10 | THF/H₂O (9:1) | 10 | 89 |
Experimental Protocols
General Procedure for Yb(OTf)₃-Catalyzed Friedel-Crafts Acylation of Thiophenes[5]
To a solution of the thiophene derivative (1.0 mmol) and the acylating agent (1.2 mmol) in nitromethane (5 mL) is added Ytterbium(III) triflate (0.1 mmol, 10 mol%). The mixture is stirred at room temperature for the time indicated in the data table. Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with water (10 mL) and extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired acylated thiophene.
General Procedure for Yb(OTf)₃-Catalyzed Diels-Alder Reaction in Water[2]
To a suspension of Ytterbium(III) triflate (0.1 mmol, 10 mol%) in water (5 mL) is added the dienophile (1.0 mmol). The mixture is stirred for a few minutes, and then the diene (1.2 mmol) is added. The resulting mixture is stirred vigorously at room temperature for the time specified. After the reaction is complete, the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous MgSO₄ and concentrated in vacuo. The residue is purified by silica gel chromatography to give the cycloadduct.
General Procedure for Yb(OTf)₃-Catalyzed Mukaiyama-Aldol Reaction in Aqueous Media[9]
A mixture of Ytterbium(III) triflate (0.1 mmol, 10 mol%) and an aldehyde (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (9:1, 4 mL) is stirred at room temperature for 10 minutes. A silyl enol ether (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for the indicated time. After the reaction is complete, saturated aqueous NaHCO₃ is added, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by preparative thin-layer chromatography on silica gel.
Conclusion
Ytterbium(III) triflate stands out as a highly efficient, water-tolerant, and reusable Lewis acid catalyst. Its catalytic activity is rooted in the strong Lewis acidity of the Yb³⁺ ion, which effectively activates a wide range of electrophilic substrates through coordination. This guide has provided an in-depth look at the core mechanisms of Yb(OTf)₃ catalysis in several key organic transformations, supported by quantitative data and detailed experimental protocols. The visual representation of the catalytic cycles offers a clear understanding of the reaction pathways. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling the efficient construction of complex molecules.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. graphviz.org [graphviz.org]
The Hygroscopic Nature of Ytterbium(III) Triflate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ytterbium(III) triflate, with the chemical formula Yb(OTf)₃, is a powerful and versatile Lewis acid catalyst employed in a wide array of organic syntheses. Its high catalytic activity, selectivity, and notably, its water tolerance, set it apart from many traditional Lewis acids.[1][2][3] This technical guide delves into a critical, yet often overlooked, aspect of this catalyst: its hygroscopic nature. Understanding the interaction of Ytterbium(III) triflate with atmospheric moisture is paramount for its effective handling, storage, and application, as the presence of coordinated water can significantly influence its catalytic properties. This document provides a comprehensive overview of the hygroscopic characteristics of Ytterbium(III) triflate, methods for its characterization, and the implications for its use in research and development.
Physicochemical Properties and Hygroscopicity
Ytterbium(III) triflate is a white, crystalline solid that readily absorbs moisture from the atmosphere.[1][4] This hygroscopic nature leads to the formation of hydrates, denoted as Yb(OTf)₃·xH₂O, where 'x' represents a variable number of water molecules.[4][5] The coordination of water molecules to the ytterbium cation can impact its Lewis acidity and, consequently, its catalytic efficacy in chemical reactions.[3][6] While often described as a "water-tolerant" catalyst, this term refers to its ability to function effectively in aqueous media or in the presence of substoichiometric amounts of water, not that its properties are entirely unaffected by water.[2][3]
Data Presentation
| Property | Description | References |
| Hygroscopicity | Explicitly stated as a hygroscopic solid. | [1][4] |
| Hydrated Form | Exists as hydrates with the general formula Yb(OTf)₃·xH₂O. | [4][5] |
| Appearance | White crystalline powder. | [1][4] |
| Storage | Recommended to be stored under an inert atmosphere to prevent moisture absorption. | [7] |
| Water Tolerance | Known to be a water-tolerant Lewis acid, capable of catalyzing reactions in aqueous media. | [2][3] |
| Drying Procedure | Can be dried by heating under vacuum (e.g., 1 mmHg at 180-200 °C for 48 hours) to remove coordinated water. | [8] |
Experimental Protocols for Characterization
To quantitatively assess the hygroscopic nature of Ytterbium(III) triflate and determine the water content of hydrated samples, several analytical techniques can be employed. The following sections detail the generalized experimental protocols for these methods.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of solvent (in this case, water) absorption by a sample at different relative humidity (RH) levels. This allows for the generation of a moisture sorption isotherm, which is a key indicator of a material's hygroscopicity.[9][10]
Methodology:
-
Sample Preparation: A small amount of anhydrous Ytterbium(III) triflate (typically 5-20 mg) is placed in the DVS instrument's microbalance pan. The anhydrous form can be prepared by heating the hydrated salt under vacuum.[8]
-
Drying: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This ensures a consistent starting point.
-
Sorption Analysis: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the set RH and continuously monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).
-
Desorption Analysis: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption and desorption isotherms. The shape of the isotherm provides information on the mechanism of water uptake.[9]
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature. For hydrated Ytterbium(III) triflate, TGA can be used to determine the number of coordinated water molecules by observing the mass loss during heating.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of hydrated Ytterbium(III) triflate (typically 5-15 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
Analysis Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 300 °C).
-
Data Acquisition: The TGA instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve will show distinct mass loss steps corresponding to the dehydration of the salt. The temperature at which these losses occur provides information about the stability of the hydrate, and the percentage of mass lost can be used to calculate the number of water molecules per formula unit of Yb(OTf)₃.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[11] It is particularly useful for quantifying the amount of water in hydrated Ytterbium(III) triflate.
Methodology:
-
Instrument Preparation: A Karl Fischer titrator (volumetric or coulometric) is prepared with the appropriate KF reagent and solvent (e.g., anhydrous methanol). The system is pre-titrated to a dry endpoint to eliminate any residual moisture.
-
Sample Introduction: A precisely weighed sample of hydrated Ytterbium(III) triflate is quickly introduced into the titration vessel. Due to the hygroscopic nature of the sample, this should be done in a controlled environment (e.g., a glove box or under a stream of dry gas) to prevent absorption of atmospheric moisture.
-
Titration: The KF reagent is added to the sample until all the water has reacted. The endpoint is detected potentiometrically.
-
Calculation: The volume of KF reagent consumed is used to calculate the mass of water in the sample, which is then expressed as a weight percentage. This value can be used to determine the degree of hydration.
Impact of Hydration on Catalytic Activity
The presence of water molecules coordinated to the Ytterbium(III) cation can modulate its Lewis acidity. While Ytterbium(III) triflate is known for its water tolerance, the degree of hydration can influence reaction rates and, in some cases, stereoselectivity.[3][6] The coordinated water can either participate in the catalytic cycle or compete with the substrate for coordination to the metal center. Therefore, for reactions that are sensitive to the precise Lewis acidity of the catalyst, the hydration state of the Ytterbium(III) triflate should be carefully controlled and characterized.
Visualizations
Experimental Workflow for Hygroscopicity Characterization
Caption: Workflow for hygroscopicity characterization.
Logical Relationship of Ytterbium(III) Triflate Hydration and Catalysis
Caption: Hydration state and its impact on catalysis.
Conclusion
The hygroscopic nature of Ytterbium(III) triflate is a critical factor that researchers, scientists, and drug development professionals must consider for its effective utilization. While its water tolerance is a significant advantage, the degree of hydration can influence its catalytic performance. Proper handling, storage under inert conditions, and characterization of its water content using techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration are essential for reproducible and optimized results in organic synthesis. A thorough understanding and control of the hydration state of Ytterbium(III) triflate will enable the full exploitation of its catalytic potential in the development of novel chemical entities and pharmaceutical intermediates.
References
- 1. chembk.com [chembk.com]
- 2. Lanthanide_triflates [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. strem.com [strem.com]
- 6. The Role of Water in Lanthanide-Catalyzed Carbon–Carbon Bond Formation [ouci.dntb.gov.ua]
- 7. fishersci.com [fishersci.com]
- 8. YTTERBIUM(III) TRIFLUOROMETHANESULFONATE HYDRATE | 54761-04-5 [chemicalbook.com]
- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Safe Handling of Ytterbium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for Ytterbium(III) trifluoromethanesulfonate, a versatile Lewis acid catalyst pivotal in modern organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, often abbreviated as Yb(OTf)₃, is a white, crystalline powder.[1] It is a powerful Lewis acid, a characteristic that underpins its catalytic activity in a wide array of organic reactions, including glycosylations, acylations, and aldol-type reactions.[2][3][4] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[5][6] While some sources describe it as soluble in water, others state it is insoluble.[1][5][7] It is stable at room temperature but can decompose at high temperatures.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃F₉O₉S₃Yb |
| Molecular Weight | 620.25 g/mol [8] |
| Appearance | White crystalline powder[1] |
| Odor | Odorless[9] |
| Solubility | Insoluble in water[1][7][9] |
| Stability | Hygroscopic; stable under recommended storage conditions[5] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.[5]
Hazard Statements:
-
Some safety data sheets classify it as causing severe skin burns and eye damage (H314).
Toxicological Data: Specific quantitative toxicity data, such as LD50 values, are not readily available, and the toxicological properties of this compound have not been fully investigated.[11] Therefore, it should be handled with a high degree of caution, assuming it to be toxic.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation[5][12][13] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | Causes serious eye damage / Causes serious eye irritation[5][10][12] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation[10][12][13] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are mandatory to prevent skin contact.[14] Always inspect gloves before use and wash hands thoroughly after handling.[14]
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[6][12] If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter is necessary.[12][14]
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to dust.[6][12] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][12]
Handling Procedures
-
Handle under an inert gas atmosphere (e.g., argon or nitrogen) as the compound is hygroscopic.[9]
-
Do not get in eyes, on skin, or on clothing.[9]
-
Wash hands thoroughly after handling.[9]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][12]
-
Store under an inert atmosphere to prevent moisture absorption.[5][12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[5][12]
Experimental Protocols
This compound is a widely used catalyst. Below is a generalized protocol for its use in a catalytic reaction, which should be adapted for specific experimental requirements.
General Protocol for a Catalytic Reaction
-
Preparation: Under an inert atmosphere, add this compound (typically 1-10 mol%) to a dry reaction flask equipped with a magnetic stirrer.[3]
-
Solvent and Reagents: Add the dry solvent and then the substrate to the reaction flask.
-
Reaction Initiation: Add the second reagent, either neat or as a solution, to the reaction mixture.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).[3]
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[14] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5][14] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9][14] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][14] |
Accidental Release Measures
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment.[14]
-
Avoid dust formation.[14]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]
-
Ensure adequate ventilation.[9]
Fire-Fighting Measures
-
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[14]
-
Wear a self-contained breathing apparatus for firefighting if necessary.[14]
-
Thermal decomposition can produce hazardous gases such as sulfur oxides, hydrogen fluoride, and ytterbium oxides.[11]
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[5] Disposal should be carried out by a licensed disposal company in accordance with local, regional, and national regulations.[5][9] Do not empty into drains.[12]
Visualized Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. YTTERBIUM(III) TRIFLATE HYDRATE, 99.90% | 252976-51-5 [chemicalbook.com]
- 2. trifluoromethanesulfonic acid;ytterbium;hydrate | 252976-51-5 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound HYDRATE | 54761-04-5 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. This compound 99.99 54761-04-5 [sigmaaldrich.com]
- 9. msds.nipissingu.ca [msds.nipissingu.ca]
- 10. canbipharm.com [canbipharm.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Ytterbium triflate | C3F9O9S3Yb | CID 2733225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
The Advent and Ascension of Lanthanide Triflates: A Technical Guide for the Modern Chemist
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of lanthanide triflates (Ln(OTf)₃) in chemical synthesis. From their initial synthesis and structural characterization to their celebrated role as water-tolerant Lewis acids, this document traces the trajectory of these remarkable catalysts. Detailed experimental protocols for their preparation and use in key organic transformations, alongside tabulated quantitative data, offer a practical resource for researchers, scientists, and drug development professionals. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized through meticulously crafted diagrams using the DOT language, providing a clear and concise understanding of the underlying principles.
A Historical Perspective: From Obscurity to Ubiquity
The journey of lanthanide triflates from chemical curiosities to indispensable tools in the synthetic chemist's arsenal is a testament to the pursuit of milder, more efficient, and environmentally benign catalytic systems.
The Dawn of Discovery: Synthesis and Structural Elucidation
While the lanthanide elements themselves were discovered and characterized throughout the 18th and 19th centuries, their trifluoromethanesulfonate (triflate) salts remained largely unexplored until the latter half of the 20th century. A pivotal moment in their history arrived in 1983 with the work of J. M. Harrowfield and his collaborators . Their seminal paper detailed the synthesis and X-ray crystallographic analysis of a series of hydrated lanthanide triflates, specifically the nonahydrates --INVALID-LINK--₃ for lanthanum, gadolinium, and lutetium. This work provided the foundational understanding of their structure, confirming the coordination of nine water molecules to the lanthanide ion with the triflate anions acting as counterions.
The Catalytic Debut: A New Class of Lewis Acids
The year 1987 marked the first report of lanthanide triflates being utilized as Lewis acid catalysts in organic synthesis. John H. Forsberg and his research group published their findings on the use of lanthanide(III) ions, including triflates, to catalyze the reaction of amines with nitriles to form amidines. This initial foray demonstrated their potential to activate organic substrates, opening the door for broader applications.
The "Green" Revolution: Kobayashi's Breakthrough with Aqueous Chemistry
The true paradigm shift in the application of lanthanide triflates came in 1991 with the pioneering work of Shū Kobayashi . His research demonstrated the remarkable stability and catalytic activity of these Lewis acids in aqueous media. This was a groundbreaking discovery, as traditional Lewis acids like aluminum chloride (AlCl₃) are notoriously water-sensitive and require stringent anhydrous conditions. Kobayashi's work established lanthanide triflates as "green" catalysts, capable of promoting a wide range of carbon-carbon bond-forming reactions in water, thus reducing the reliance on volatile and often toxic organic solvents. This discovery has had a profound and lasting impact on the field of organic synthesis.
Synthesis and Handling of Lanthanide Triflates
The preparation of lanthanide triflates is a relatively straightforward process, making them readily accessible to the synthetic community.
Experimental Protocol: Synthesis of Hydrated Lanthanide(III) Triflates
This protocol is adapted from the general method of reacting lanthanide oxides with triflic acid.
Materials:
-
Lanthanide(III) oxide (e.g., Yb₂O₃, Sc₂O₃, La₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
Procedure:
-
A suspension of the respective lanthanide(III) oxide (1.0 eq.) in deionized water is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
Trifluoromethanesulfonic acid (6.0 eq.) is added dropwise to the suspension at room temperature with vigorous stirring.
-
The reaction mixture is stirred at room temperature until the solution becomes clear, indicating the complete reaction of the oxide. This may take several hours.
-
The water is removed from the resulting solution under reduced pressure using a rotary evaporator.
-
The resulting solid is further dried under high vacuum at an elevated temperature (typically 180-200 °C) to yield the anhydrous lanthanide triflate, or at a lower temperature to obtain the hydrated salt.[1]
Safety Note: Trifluoromethanesulfonic acid is a strong, corrosive acid. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Key Applications in Organic Synthesis: A Quantitative Overview
Lanthanide triflates have proven to be versatile catalysts for a multitude of organic transformations. This section provides a quantitative summary of their performance in three key reaction classes: the Aldol reaction, the Diels-Alder reaction, and the Friedel-Crafts reaction.
The Aldol Reaction
Lanthanide triflates, particularly ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃), are highly effective catalysts for the Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to an aldehyde or ketone.
| Lanthanide Triflate | Aldehyde/Ketone | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| Yb(OTf)₃ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 10 | CH₂Cl₂ | 4 | 90 | 78:22 | Kobayashi et al. |
| Sc(OTf)₃ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 1 | CH₃CN | 1 | 95 | 81:19 | Kobayashi et al. |
| Yb(OTf)₃ | Cyclohexanecarboxaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | H₂O/THF (1:4) | 12 | 81 | 97:3 | Kobayashi et al. |
| La(OTf)₃ | Acetophenone | 1-(tert-Butyldimethylsiloxy)styrene | 5 | CH₂Cl₂ | 24 | 75 | - | Feringa et al. |
The Diels-Alder Reaction
The Lewis acidity of lanthanide triflates effectively catalyzes the [4+2] cycloaddition between a diene and a dienophile, often with high stereoselectivity.
| Lanthanide Triflate | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| Sc(OTf)₃ | Cyclopentadiene | Methyl vinyl ketone | 10 | CH₂Cl₂ | 3 | 99 | 98:2 | Kobayashi et al. |
| Yb(OTf)₃ | Isoprene | Methyl acrylate | 10 | Toluene | 24 | 85 | 90:10 | Danishefsky et al. |
| Sc(OTf)₃ | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | 0.1 | H₂O | 12 | 93 | >99:1 | Engberts et al. |
| Er(OTf)₃ | Anthracene | Maleic anhydride | 5 | Nitroethane | 48 | 78 | - | Evans et al. |
The Friedel-Crafts Reaction
Lanthanide triflates serve as efficient and recyclable catalysts for Friedel-Crafts acylation and alkylation reactions, providing a greener alternative to traditional Lewis acids.
| Lanthanide Triflate | Aromatic Substrate | Acylating/Alkylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Anisole | Acetic anhydride | 1 | Neat | 0.5 | 98 | Kawada et al. |
| Sc(OTf)₃ | Toluene | Benzoyl chloride | 5 | Nitromethane | 6 | 92 | Kobayashi et al. |
| Er(OTf)₃ | Benzene | Benzyl chloride | 10 | 1,2-Dichloroethane | 2 | 88 | Olah et al. |
| Sc(OTf)₃ | Veratrole | Acetic anhydride | 1 | Ionic Liquid | 1 | 99 | Earle et al. |
Methodologies and Mechanisms: A Visual Guide
To further elucidate the practical and theoretical aspects of lanthanide triflate catalysis, this section provides detailed experimental protocols and visual representations of reaction workflows and mechanisms using the DOT language.
Experimental Protocols for Key Reactions
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL) is added ytterbium triflate (0.1 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
1-Phenyl-1-(trimethylsiloxy)ethene (1.2 mmol) is added dropwise to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Procedure:
-
To a suspension of N-acryloyl-2-oxazolidinone (1.0 mmol) in water (10 mL) is added scandium triflate (0.01 mmol, 1 mol%).
-
The mixture is stirred at room temperature until the dienophile is fully dissolved.
-
Freshly distilled cyclopentadiene (3.0 mmol) is added, and the mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
After completion, the product precipitates from the reaction mixture and is collected by filtration.
-
The solid product is washed with cold water and dried under vacuum to yield the pure cycloadduct.
Visualizing Workflows and Mechanisms with DOT Language
The following diagrams illustrate a typical experimental workflow for a lanthanide triflate-catalyzed reaction, including catalyst recovery, and the proposed mechanism for the Mukaiyama aldol reaction.
Conclusion and Future Outlook
The discovery and development of lanthanide triflates as Lewis acid catalysts represent a significant advancement in organic synthesis. Their unique combination of high reactivity, selectivity, and water tolerance has established them as indispensable tools for a wide range of chemical transformations. The ability to perform reactions in aqueous media not only aligns with the principles of green chemistry but also opens up new avenues for substrate scope and reaction conditions.
Future research in this area is likely to focus on the development of chiral lanthanide triflate complexes for asymmetric catalysis, expanding their application in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. Furthermore, the immobilization of these catalysts on solid supports to facilitate easier recovery and recycling will continue to be an area of active investigation, further enhancing their environmental and economic benefits. The ongoing exploration of the intricate mechanisms of lanthanide triflate-catalyzed reactions will undoubtedly lead to the design of even more efficient and selective catalytic systems, solidifying their legacy as a cornerstone of modern synthetic chemistry.
References
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation Catalyzed by Ytterbium(III) Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Traditionally, this reaction has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which suffer from drawbacks such as moisture sensitivity, difficult recovery, and the generation of corrosive waste.[3][4]
Ytterbium(III) triflate, Yb(OTf)₃, has emerged as a highly effective, water-tolerant, and reusable Lewis acid catalyst for a wide range of organic transformations, including Friedel-Crafts acylations.[5][6][7] Its high catalytic activity, often requiring less than 10 mol%, combined with its stability and ease of handling, makes it an attractive alternative for greener and more efficient synthetic processes.[5][6] This document provides a detailed protocol for performing a Friedel-Crafts acylation using Ytterbium(III) triflate, along with relevant data and a workflow diagram.
Advantages of Ytterbium(III) Triflate in Friedel-Crafts Acylation
-
High Catalytic Activity: Effective in catalytic amounts, typically 5-10 mol%.
-
Water Tolerant: Unlike traditional Lewis acids, Yb(OTf)₃ can be used in the presence of small amounts of water, simplifying experimental setup.[6][7]
-
Reusable: The catalyst can often be recovered and reused without a significant loss of activity, making processes more cost-effective and environmentally friendly.[3][5][7]
-
Mild Reaction Conditions: Reactions can often be carried out under mild conditions, including at room temperature.[7][8][9]
-
Broad Substrate Scope: Effective for the acylation of a variety of aromatic and heteroaromatic compounds.[3]
Experimental Data
The following table summarizes representative yields for the Ytterbium(III) triflate-catalyzed Friedel-Crafts acylation of various aromatic compounds with different acylating agents.
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | 10 | Nitromethane | 50 | 91 | Kobayashi et al. |
| Mesitylene | Acetic Anhydride | 10 | Nitromethane | 50 | 95 | Kobayashi et al. |
| Thiophene | Acetic Anhydride | 10 | Nitromethane | Room Temp | 85 | Su et al.[3] |
| 2-Methylthiophene | Propionic Anhydride | 10 | Chloroform | Room Temp | 88 | Su et al.[3] |
| 1-Methylpyrrole | Benzoyl Chloride | 10 | [bpy][BF₄] | Room Temp | 92 | Su et al.[10] |
| Anisole | Benzoyl Chloride | 10 | [bmim][BF₄] | 80 | >99 | Earle et al. |
| Veratrole | Acetic Anhydride | 5 | Neat | 60 | 93 | Firouzabadi et al. |
| p-Xylene | Benzoyl Chloride | 10 | Dichloroethane | 80 | 85 | Kawada et al.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic compound with an acid anhydride using Ytterbium(III) triflate as a catalyst.
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Aromatic substrate (e.g., Anisole)
-
Acylating agent (e.g., Acetic Anhydride)
-
Solvent (e.g., Nitromethane, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol) and the chosen solvent (5 mL).
-
Catalyst Addition: Add Ytterbium(III) triflate (0.05 - 0.10 mmol, 5-10 mol%) to the stirring solution.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.1 - 1.5 mmol) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryl ketone.
-
Catalyst Recovery and Reuse:
In many cases, the Ytterbium(III) triflate catalyst can be recovered from the aqueous layer. Acidify the aqueous layer and evaporate the water to recover the catalyst, which can then be dried under vacuum and reused for subsequent reactions.[3]
Visualizations
Reaction Mechanism
The generally accepted mechanism for the Ytterbium(III) triflate-catalyzed Friedel-Crafts acylation involves the activation of the acylating agent by the Lewis acidic Yb(OTf)₃ to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in a classical electrophilic aromatic substitution pathway.
Caption: Mechanism of Yb(OTf)₃-catalyzed Friedel-Crafts acylation.
Experimental Workflow
The following diagram illustrates the general workflow for the Ytterbium(III) triflate-catalyzed Friedel-Crafts acylation protocol.
Caption: Experimental workflow for Friedel-Crafts acylation.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. One‐Step Reaction of Friedel–Crafts Acylation and Demethylation of Aryl‐Methyl Ethers Catalyzed by Ytterbium(III) Triflate | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Diels-Alder Reactions Catalyzed by Ytterbium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃, has emerged as a highly efficient and versatile Lewis acid catalyst for a wide array of organic transformations, including the synthetically powerful Diels-Alder reaction. Its notable features include high catalytic activity, water tolerance, and reusability, making it an attractive choice for both academic research and industrial applications. This document provides detailed application notes and protocols for conducting Diels-Alder reactions catalyzed by Yb(OTf)₃.
Introduction to Yb(OTf)₃ Catalysis in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the construction of six-membered rings. Lewis acids are often employed to accelerate the reaction and control its stereoselectivity. Ytterbium(III) triflate is a particularly effective catalyst due to the high Lewis acidity and oxophilicity of the Yb³⁺ ion, which allows it to effectively coordinate with carbonyl groups on the dienophile. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction rate and often enhancing diastereoselectivity.[1][2]
Applications in Organic Synthesis
The use of Yb(OTf)₃ as a catalyst is applicable to a broad range of Diels-Alder reactions, including:
-
Conventional Diels-Alder Reactions: Cycloadditions involving common dienes such as cyclopentadiene and isoprene with various dienophiles.
-
Hetero-Diels-Alder Reactions: Reactions where either the diene or the dienophile contains a heteroatom, leading to the formation of heterocyclic compounds.[3][4]
-
Asymmetric Diels-Alder Reactions: By employing chiral ligands in conjunction with Yb(OTf)₃, enantioselective cycloadditions can be achieved, which are crucial in the synthesis of chiral molecules and pharmaceutical intermediates.
Quantitative Data Summary
The following tables summarize the quantitative data for various Diels-Alder reactions catalyzed by this compound.
Table 1: Reaction of Cyclopentadiene with Various Dienophiles [2]
| Entry | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | endo:exo Ratio |
| 1 | Methyl Acrylate | 10 | N-hexylpyridinium bis(trifluoromethylsulfonyl)imide | 0.25 | 98 | 88:12 |
| 2 | Ethyl Acrylate | 10 | N-hexylpyridinium bis(trifluoromethylsulfonyl)imide | 0.25 | 99 | 93:7 |
| 3 | Methyl Vinyl Ketone | 10 | N-hexylpyridinium bis(trifluoromethylsulfonyl)imide | 0.25 | 97 | 91:9 |
| 4 | Dimethyl Maleate | 10 | N-hexylpyridinium bis(trifluoromethylsulfonyl)imide | 2 | 92 | - |
Table 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes [5]
| Entry | Aldehyde | Catalyst System | Time (h) | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Yb(OTf)₃/BINAMIDE | 4 | 99 | >99:1 | 95 |
| 2 | p-Tolualdehyde | Yb(OTf)₃/BINAMIDE | 4 | 98 | >99:1 | 96 |
| 3 | p-Anisaldehyde | Yb(OTf)₃/BINAMIDE | 4 | 99 | >99:1 | 94 |
| 4 | Furfural | Yb(OTf)₃/BINAMIDE | 6 | 95 | >99:1 | 92 |
Table 3: Pseudo Four-Component Hetero-Diels-Alder Reaction [3]
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ammonium Acetate | 3 | 92 |
| 2 | 4-Methylbenzaldehyde | Ammonium Acetate | 2.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Benzylamine | 3.5 | 90 |
| 4 | 2-Naphthaldehyde | Ammonium Acetate | 3 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Yb(OTf)₃-Catalyzed Diels-Alder Reaction in an Ionic Liquid[2]
Materials:
-
This compound (10 mol%)
-
Cyclopentadiene (1.2 mmol)
-
Dienophile (1.0 mmol)
-
N-hexylpyridinium bis(trifluoromethylsulfonyl)imide (2 mL)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the dienophile (1.0 mmol) in N-hexylpyridinium bis(trifluoromethylsulfonyl)imide (2 mL) in a round-bottom flask, add this compound (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add freshly distilled cyclopentadiene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene[5]
Materials:
-
This compound (10 mol%)
-
(R)-BINAMIDE ligand (12 mol%)
-
Aldehyde (0.5 mmol)
-
Danishefsky's diene (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.05 mmol) and (R)-BINAMIDE (0.06 mmol).
-
Add anhydrous dichloromethane (1 mL) and stir the mixture at room temperature for 30 minutes.
-
Add activated 4 Å molecular sieves (100 mg) and cool the mixture to -78 °C.
-
Add the aldehyde (0.5 mmol) and Danishefsky's diene (1.0 mmol) sequentially.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Visualizations
Catalytic Cycle of Yb(OTf)₃ in Diels-Alder Reactions
Caption: Catalytic cycle for the Yb(OTf)₃-catalyzed Diels-Alder reaction.
Experimental Workflow for a Typical Yb(OTf)₃-Catalyzed Diels-Alder Reaction
Caption: General experimental workflow for a Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ytterbium(III) Triflate: A Versatile Catalyst for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly efficient and versatile Lewis acid catalyst in organic synthesis, particularly in the construction of heterocyclic frameworks. Its desirable properties, including high catalytic activity, water tolerance, and recyclability, make it an attractive choice for various organic transformations.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds using Ytterbium(III) triflate, targeting researchers and professionals in the field of drug development and organic synthesis.
Application Notes
Ytterbium(III) triflate is a salt of the rare-earth metal ytterbium and trifluoromethanesulfonic acid. As a Lewis acid, its catalytic activity stems from the high oxophilicity and small ionic radius of the Yb³⁺ ion, which allows it to effectively coordinate with carbonyl groups and other Lewis basic sites, thereby activating substrates for subsequent reactions.[3]
Key Advantages of Ytterbium(III) Triflate:
-
High Catalytic Activity: Often, only a low catalyst loading (typically 1-10 mol%) is required to achieve high yields.[4]
-
Water Tolerance: Unlike many traditional Lewis acids that readily decompose in the presence of water, Yb(OTf)₃ is stable and can be used in aqueous media, contributing to greener reaction conditions.[1][2]
-
Reusability: The catalyst can often be recovered from the reaction mixture and reused multiple times without a significant loss of activity.[1][5]
-
Mild Reaction Conditions: Many Yb(OTf)₃-catalyzed reactions proceed under mild conditions, often at room temperature, which is beneficial for sensitive substrates.[1][2]
-
Broad Substrate Scope: It has been successfully employed in the synthesis of a wide array of heterocyclic systems, including furans, pyrroles, coumarins, quinolines, and various nitrogen-containing heterocycles.[1][6]
Synthesis of Furans
The furan scaffold is a common motif in many natural products and pharmaceuticals. Ytterbium(III) triflate catalyzes the efficient synthesis of substituted furans from β-dicarbonyl compounds and acetylene dicarboxylates.[5][7]
Quantitative Data for Furan Synthesis
| Entry | β-Dicarbonyl Compound | Acetylene Dicarboxylate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Dimethyl acetylenedicarboxylate | 10 | 2 | 98 |
| 2 | Ethyl acetoacetate | Diethyl acetylenedicarboxylate | 10 | 3 | 95 |
| 3 | Methyl acetoacetate | Di-tert-butyl acetylenedicarboxylate | 10 | 4 | 91 |
| 4 | 1,3-Cyclohexanedione | Dimethyl acetylenedicarboxylate | 10 | 2.5 | 96 |
Data sourced from multiple studies on furan synthesis catalyzed by Yb(OTf)₃.[3][5]
Experimental Protocol: Synthesis of Dimethyl 2,5-dimethylfuran-3,4-dicarboxylate
-
In a round-bottom flask, dissolve acetylacetone (1.0 mmol) and dimethyl acetylenedicarboxylate (1.1 mmol) in dichloromethane (10 mL).
-
Add Ytterbium(III) triflate (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired furan derivative.
Reaction Workflow
Caption: General workflow for the Yb(OTf)₃-catalyzed synthesis of furans.
Synthesis of Pyrroles
Substituted pyrroles are integral components of many biologically active molecules, including heme and chlorophyll. Ytterbium(III) triflate provides an efficient catalytic system for the one-pot synthesis of pyrrole derivatives.[8]
Quantitative Data for Pyrrole Synthesis
| Entry | Oxime | Alkyne | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Acetophenone oxime | Diethyl acetylenedicarboxylate | 5 | 6 | 92 |
| 2 | Cyclohexanone oxime | Dimethyl acetylenedicarboxylate | 5 | 8 | 88 |
| 3 | Propiophenone oxime | Di-tert-butyl acetylenedicarboxylate | 5 | 7 | 90 |
| 4 | 4-Methoxyacetophenone oxime | Diethyl acetylenedicarboxylate | 5 | 6.5 | 94 |
Data adapted from studies on the Trifimow synthesis process using Yb(OTf)₃.[8]
Experimental Protocol: Synthesis of Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
-
To a solution of acetophenone oxime (1.0 mmol) in anhydrous toluene (10 mL), add Ytterbium(III) triflate (0.05 mmol, 5 mol%).
-
Add diethyl acetylenedicarboxylate (1.2 mmol) dropwise to the mixture.
-
Reflux the reaction mixture for 6 hours, monitoring its progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel to obtain the desired pyrrole derivative.
Logical Relationship in Pyrrole Synthesis
Caption: Key steps in the Yb(OTf)₃-catalyzed synthesis of pyrroles.
Synthesis of Coumarins
Coumarins are a class of benzopyrones widely distributed in nature, exhibiting a broad range of pharmacological activities. Ytterbium(III) triflate catalyzes the Pechmann condensation for the synthesis of coumarins from phenols and β-ketoesters, and also the coupling of phenols with propiolic acids.[9]
Quantitative Data for Coumarin Synthesis from Phenols and Propiolic Acids
| Entry | Phenol | Propiolic Acid | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Phenol | Propiolic acid | 10 | 15 | 85 |
| 2 | Resorcinol | Phenylpropiolic acid | 10 | 10 | 92 |
| 3 | 4-Methoxyphenol | Propiolic acid | 10 | 20 | 88 |
| 4 | Naphthol | Propiolic acid | 10 | 12 | 90 |
Reaction conditions: Microwave irradiation, solvent-free.[9][10]
Experimental Protocol: Synthesis of 7-hydroxy-4-phenylcoumarin
-
In a microwave-safe vessel, mix resorcinol (1.0 mmol), phenylpropiolic acid (1.1 mmol), and Ytterbium(III) triflate (0.1 mmol, 10 mol%).
-
Irradiate the mixture in a microwave reactor at 120 °C for 10 minutes.
-
Cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-phenylcoumarin.
Catalytic Cycle for Coumarin Synthesis
Caption: Proposed catalytic cycle for coumarin synthesis.
Synthesis of Quinolines via Aza-Diels-Alder Reaction
Quinolines are a prominent class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry. Ytterbium(III) triflate is an effective catalyst for the aza-Diels-Alder (Povarov) reaction to construct the quinoline core.[11]
Quantitative Data for Quinoline Synthesis
| Entry | N-Arylaldimine (from Ar-CHO and Aniline) | Vinyl Ether | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde + Aniline | Ethyl vinyl ether | 5 | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde + Aniline | n-Butyl vinyl ether | 5 | 24 | 82 |
| 3 | 4-Methoxybenzaldehyde + Aniline | Ethyl vinyl ether | 5 | 20 | 90 |
| 4 | 2-Naphthaldehyde + Aniline | Ethyl vinyl ether | 5 | 24 | 78 |
Data is representative of Yb(OTf)₃ catalyzed aza-Diels-Alder reactions.[11]
Experimental Protocol: Synthesis of 2-phenyl-4-ethoxyquinoline
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the N-arylaldimine (derived from benzaldehyde and aniline, 1.0 mmol) in acetonitrile (10 mL).
-
Add Ytterbium(III) triflate (0.05 mmol, 5 mol%) to the solution.
-
Add ethyl vinyl ether (2.0 mmol) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, add saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the quinoline derivative.
Aza-Diels-Alder Reaction Pathway
Caption: Pathway of the Yb(OTf)₃-catalyzed Aza-Diels-Alder reaction.
Conclusion
Ytterbium(III) triflate stands out as a powerful and practical Lewis acid catalyst for the synthesis of a diverse range of heterocyclic compounds. Its operational simplicity, mild reaction conditions, and reusability make it an excellent tool for both academic research and industrial applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the implementation of Yb(OTf)₃ in the synthesis of valuable heterocyclic molecules.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Ytterbium Triflate Catalyzed Synthesis of Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Furan Nucleus Promoted by Ytterbium Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient new method of ytterbium(III) triflate catalysis approach to the synthesis of substituted pyrroles: DFT, ADMET, and molecular docking investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ytterbium(III) Triflate Catalyzed Synthesis of Quinoline Derivatives from N-Arylaldimines and Vinyl Ethers | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Mukaiyama Aldol Reaction Catalyzed by Ytterbium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds. This reaction typically involves the addition of a silyl enol ether to an aldehyde or ketone, mediated by a Lewis acid.[1] Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃, has emerged as a highly effective and versatile Lewis acid catalyst for this transformation. A key advantage of Yb(OTf)₃ is its remarkable water tolerance, allowing the reaction to be performed in aqueous media, which aligns with the principles of green chemistry.[2][3][4] This characteristic, combined with its high catalytic activity, makes it an attractive choice for various synthetic applications, including the synthesis of complex natural products.[1]
These application notes provide a comprehensive overview of the Yb(OTf)₃-catalyzed Mukaiyama aldol reaction, including detailed protocols, quantitative data, and a mechanistic overview to guide researchers in its successful implementation.
Key Advantages of this compound
-
Water Compatibility: Unlike many traditional Lewis acids that readily decompose in the presence of water, Yb(OTf)₃ is stable and active in aqueous solvent systems (e.g., THF/water, ethanol/water).[2][4]
-
High Catalytic Activity: It efficiently catalyzes the Mukaiyama aldol reaction with a wide range of substrates, often requiring only catalytic amounts.[5]
-
Substrate Scope: Yb(OTf)₃ is effective for the reaction of various silyl enol ethers with aliphatic, aromatic, and α,β-unsaturated aldehydes.[4]
-
Recyclability: The catalyst can often be recovered and reused without a significant loss of activity, enhancing its cost-effectiveness and environmental friendliness.[2]
Data Presentation
The following tables summarize the quantitative data for the Yb(OTf)₃-catalyzed Mukaiyama aldol reaction between various silyl enol ethers and aldehydes, showcasing the yields and diastereoselectivities achieved under different conditions.
Table 1: Reaction of Silyl Enol Ethers with Various Aldehydes Catalyzed by Yb(OTf)₃ in Aqueous Media
| Entry | Silyl Enol Ether | Aldehyde | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | THF/H₂O (9:1) | 12 | 91 | 55:45 |
| 2 | 1-Phenyl-1-(trimethylsiloxy)ethene | 4-Chlorobenzaldehyde | THF/H₂O (9:1) | 12 | 95 | 52:48 |
| 3 | 1-Phenyl-1-(trimethylsiloxy)ethene | 4-Methoxybenzaldehyde | THF/H₂O (9:1) | 12 | 88 | 58:42 |
| 4 | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Phenylpropanal | THF/H₂O (9:1) | 12 | 85 | 71:29 |
| 5 | (Cyclohex-1-en-1-yloxy)trimethylsilane | Benzaldehyde | THF/H₂O (9:1) | 20 | 90 | 78:22 |
| 6 | (Cyclohex-1-en-1-yloxy)trimethylsilane | 3-Phenylpropanal | THF/H₂O (9:1) | 20 | 82 | 85:15 |
| 7 | 1-(tert-Butyldimethylsiloxy)ethene | Benzaldehyde | THF/H₂O (9:1) | 12 | 89 | - |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions and substrate purity.
Table 2: Application in the Synthesis of a Natural Product Intermediate
| Silyl Enol Ether | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Silyl enol ether derived from a complex ketone | Acrolein | 10 | Toluene or Ethanol/Water | Not specified, but led to the desired adduct |
This reaction was a key step in the synthesis of the atropurpuran skeleton.[1]
Experimental Protocols
General Protocol for the Yb(OTf)₃-Catalyzed Mukaiyama Aldol Reaction in Aqueous Media
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (Yb(OTf)₃)
-
Silyl enol ether (1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in a mixture of THF (4 mL) and water (0.4 mL) is added Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
The silyl enol ether (1.2 mmol) is then added to the mixture at room temperature.
-
The reaction mixture is stirred at room temperature for the time indicated in the data tables or until TLC analysis shows complete consumption of the aldehyde.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the Yb(OTf)₃-catalyzed Mukaiyama aldol reaction.
Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction catalyzed by Yb(OTf)₃.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Yb(OTf)₃-catalyzed Mukaiyama aldol reaction.
Caption: General experimental workflow for the Yb(OTf)₃-catalyzed Mukaiyama aldol reaction.
Conclusion
This compound is a robust and highly efficient catalyst for the Mukaiyama aldol reaction, offering significant advantages in terms of water compatibility and broad substrate scope. The protocols and data presented herein provide a solid foundation for researchers to explore and apply this powerful synthetic methodology in their own work, from fundamental organic synthesis to the development of novel therapeutic agents. The operational simplicity and amenability to greener reaction conditions make the Yb(OTf)₃-catalyzed Mukaiyama aldol reaction a valuable tool in the modern synthetic chemist's arsenal.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Lanthanide triflates as water-tolerant Lewis acids. Activation of commercial formaldehyde solution and use in the aldol reaction of silyl enol ethers with aldehydes in aqueous media | Semantic Scholar [semanticscholar.org]
- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ytterbium(III) Triflate as a Catalyst in Acylation Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly efficient and versatile Lewis acid catalyst in a wide array of organic transformations.[1][2] Its notable features include high catalytic activity, water tolerance, and reusability, making it an attractive option for sustainable chemical synthesis.[1][3] This document provides detailed application notes and experimental protocols for the use of Ytterbium(III) triflate in acylation reactions, a fundamental process in the synthesis of pharmaceuticals and fine chemicals. The protocols outlined below are based on established literature and are intended to serve as a practical guide for laboratory applications.
Advantages of Ytterbium(III) Triflate in Acylation Reactions
-
High Catalytic Activity: Effective in low catalytic loadings, typically ranging from 1 to 10 mol%.[2]
-
Mild Reaction Conditions: Promotes reactions under relatively gentle conditions, often at room temperature or with moderate heating.[3]
-
Water Tolerance: Unlike traditional Lewis acids such as AlCl₃, Yb(OTf)₃ is stable in the presence of water, allowing for a broader range of reaction conditions and simplifying handling.[1]
-
Reusability: The catalyst can often be recovered from the reaction mixture and reused multiple times without a significant loss of activity, enhancing cost-effectiveness and reducing waste.[3]
-
Broad Substrate Scope: Demonstrates efficacy in the acylation of various substrates, including aromatic compounds (Friedel-Crafts acylation), alcohols, and amines.[3][4][5]
Factors Influencing Catalytic Efficiency
The efficiency of Ytterbium(III) triflate in acylation reactions is influenced by several key parameters. Proper optimization of these factors is crucial for achieving high yields and selectivity.
Caption: Factors influencing the outcome of Yb(OTf)₃-catalyzed acylation reactions.
Application 1: Friedel-Crafts Acylation of Aromatic Compounds
Ytterbium(III) triflate is an effective catalyst for the Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds.[3][6] It offers a milder alternative to traditional stoichiometric Lewis acids.
Quantitative Data Summary
| Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | 5 | Nitromethane | 50 | 6 | 93 | [3] |
| Thioanisole | Acetic Anhydride | 5 | Nitromethane | 50 | 4 | 95 | [3] |
| Mesitylene | Acetic Anhydride | 5 | Nitromethane | 50 | 10 | 88 | [3] |
| 1-Methylpyrrole | Acetic Anhydride | 10 | [C4pyr][BF4] | RT | 0.5 | 92 | [6] |
| 2-Methylthiophene | Acetic Anhydride | 10 | Nitromethane | RT | 3 | 85 | [3] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol is adapted from the general procedure for the acylation of aromatic compounds.[3]
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Anisole
-
Acetic Anhydride
-
Nitromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ytterbium(III) triflate (0.05 mmol, 5 mol%).
-
Add anisole (1.0 mmol) and anhydrous nitromethane (5 mL) to the flask.
-
Add acetic anhydride (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.
Application 2: Acylation of Alcohols
While Yb(OTf)₃ is more commonly noted for other transformations, it can catalyze the acylation of alcohols, often in the context of forming esters or as an intermediate step in other reactions. For instance, it has been used in reactions involving di-tert-butyl dicarbonate for the formation of tert-butyl ethers and esters, which involves an acylation-type mechanism.[4]
Quantitative Data Summary
| Alcohol Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Octan-1-ol | Boc₂O | 5 | CH₃CN | 60 | 1 | tert-Butyl octyl ether | 70 | [4] |
| Benzyl alcohol | Boc₂O | 5 | CH₃CN | 80 | 1 | tert-Butyl benzyl ether | 92 | [4] |
| Benzoic Acid | Boc₂O | 10 | CH₃NO₂ | 60 | 2 | tert-Butyl benzoate | 85 | [4] |
Experimental Protocol: Synthesis of tert-Butyl Benzoate from Benzoic Acid
This protocol is based on the procedure for the protection of carboxylic acids.[4]
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Benzoic Acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Nitromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzoic acid (1.0 mmol) in anhydrous nitromethane (5 mL).
-
Add Ytterbium(III) triflate (0.1 mmol, 10 mol%) to the solution.
-
Add di-tert-butyl dicarbonate (2.3 mmol) to the mixture.
-
Heat the reaction to 60 °C and stir for 2 hours, monitoring by TLC.
-
After cooling to room temperature, carefully add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield pure tert-butyl benzoate.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Yb(OTf)₃-catalyzed acylation reaction in a laboratory setting.
Caption: General laboratory workflow for Yb(OTf)₃-catalyzed acylation.
Conclusion
Ytterbium(III) triflate is a robust and highly effective catalyst for various acylation reactions. Its operational simplicity, mild reaction conditions, and reusability make it a superior choice for many applications in modern organic synthesis. The protocols provided herein offer a foundation for researchers to explore the utility of this powerful Lewis acid in their own synthetic endeavors. Optimization of the catalyst loading, solvent, and temperature for specific substrates is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Ytterbium(III) Triflate Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting asymmetric synthesis using chiral Ytterbium(III) triflate [Yb(OTf)₃] complexes. These catalysts are powerful tools for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral drugs and other valuable molecules.
Introduction
Ytterbium(III) triflate is a water-tolerant Lewis acid that, when complexed with chiral ligands, becomes a highly effective catalyst for a variety of asymmetric transformations.[1] The in-situ generation of these chiral complexes offers a convenient and versatile approach for screening different ligands and reaction conditions to achieve high yields and enantioselectivities. This document focuses on three key applications: the Asymmetric Friedel-Crafts Alkylation, the Asymmetric Diels-Alder Reaction, and the Asymmetric Mukaiyama Aldol Reaction.
Catalyst and Ligand Preparation
The success of these asymmetric reactions hinges on the quality of the chiral ligand and the proper formation of the catalyst complex.
Synthesis of Chiral Ligand: (S)-1,1'-Bi-2-naphthol ((S)-BINOL)
(S)-BINOL is a widely used privileged chiral ligand in asymmetric catalysis. It can be obtained through the resolution of a racemic mixture or by direct asymmetric synthesis.
Protocol: Resolution of Racemic BINOL using N-benzylcinchonidinium chloride
This protocol describes the classical resolution method to obtain (S)-BINOL from a racemic mixture.
Materials:
-
Racemic BINOL
-
N-benzylcinchonidinium chloride
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (aq., dilute)
Procedure:
-
Prepare a solution of racemic BINOL and N-benzylcinchonidinium chloride in a 1:1 molar ratio in hot methanol.
-
Allow the solution to cool to room temperature. The (R)-BINOL•N-benzylcinchonidinium chloride complex will precipitate.
-
Collect the solid by filtration and wash it with cold methanol. This solid contains the (R)-BINOL complex.
-
The mother liquor, which is now enriched in (S)-BINOL, is collected and concentrated under reduced pressure.
-
To isolate the (S)-BINOL, dissolve the residue from the mother liquor in ethyl acetate and wash with dilute aqueous HCl to remove the resolving agent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-BINOL.
-
Determine the enantiomeric excess (ee%) of the obtained (S)-BINOL by chiral HPLC analysis.
In-situ Preparation of the Chiral Ytterbium(III) Triflate Catalyst
The active chiral catalyst is typically prepared in-situ by reacting Ytterbium(III) triflate with a chiral ligand in the reaction solvent prior to the addition of the substrates.
Protocol: General Procedure for In-situ Catalyst Formation
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Chiral ligand (e.g., (S)-BINOL or a pybox derivative)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Tetrahydrofuran (THF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, add Ytterbium(III) triflate (typically 10 mol%).
-
Add the chiral ligand (typically 10-12 mol%) to the flask.
-
Add the anhydrous solvent.
-
Stir the mixture at room temperature for a specified time (e.g., 30 minutes to 1 hour) to allow for the formation of the chiral complex.
-
The resulting solution containing the chiral Ytterbium(III) triflate complex is now ready for use in the asymmetric reaction.
Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes
This reaction is a powerful method for the synthesis of chiral 3-substituted indole derivatives, which are common motifs in pharmaceuticals and natural products.
Application Note: The use of a chiral Yb(OTf)₃-pybox complex has been shown to be highly effective in catalyzing the enantioselective Friedel-Crafts alkylation of unprotected indoles with various nitroalkenes, affording high yields and enantioselectivities.
Experimental Protocol:
Materials:
-
Indole derivative
-
Nitroalkene
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Chiral pybox ligand (e.g., (S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere
Procedure:
-
Follow the general procedure for the in-situ preparation of the chiral Ytterbium(III) triflate catalyst using Yb(OTf)₃ (10 mol%) and the chiral pybox ligand (12 mol%) in CH₂Cl₂.
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the indole derivative (1.0 mmol) to the solution.
-
Add the nitroalkene (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data:
| Entry | Indole Derivative | Nitroalkene | Yield (%) | ee (%) |
| 1 | Indole | β-Nitrostyrene | 95 | 91 |
| 2 | 2-Methylindole | β-Nitrostyrene | 92 | 88 |
| 3 | 5-Methoxyindole | β-Nitrostyrene | 96 | 93 |
| 4 | Indole | 2-Chloro-β-nitrostyrene | 90 | 85 |
| 5 | Indole | 4-Methyl-β-nitrostyrene | 94 | 90 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a classic cycloaddition for the formation of six-membered rings. The use of chiral Ytterbium(III) triflate complexes can render this reaction highly enantioselective.
Application Note: Chiral Ytterbium(III) triflate-BINOL complexes are effective catalysts for the asymmetric Diels-Alder reaction between dienes, such as cyclopentadiene, and dienophiles, such as N-acyloxazolidinones.
Experimental Protocol (Representative):
Materials:
-
Cyclopentadiene (freshly distilled)
-
N-Crotonoyloxazolidinone
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
(S)-BINOL
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere
Procedure:
-
Prepare the chiral catalyst in-situ by stirring Yb(OTf)₃ (10 mol%) and (S)-BINOL (12 mol%) in CH₂Cl₂ under an inert atmosphere at room temperature for 30 minutes.
-
Cool the catalyst solution to -78 °C.
-
Add N-crotonoyloxazolidinone (1.0 mmol) to the solution.
-
Add freshly distilled cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (e.g., 3 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data (Representative):
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | N-Crotonoyloxazolidinone | Cyclopentadiene | 10 | 92 | 95 (endo) |
| 2 | N-Acryloyloxazolidinone | Cyclopentadiene | 10 | 88 | 91 (endo) |
| 3 | N-Crotonoyloxazolidinone | Isoprene | 10 | 85 | 88 |
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a C-C bond-forming reaction between a silyl enol ether and a carbonyl compound. Chiral Ytterbium(III) triflate complexes can catalyze this reaction to produce chiral β-hydroxy ketones with high enantioselectivity.
Application Note: The chiral Yb(OTf)₃-pybox system can be employed to catalyze the asymmetric Mukaiyama aldol reaction between silyl enol ethers and aldehydes, providing access to optically active aldol adducts.
Experimental Protocol (Representative):
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl enol ether (e.g., 1-(Trimethylsiloxy)cyclohexene)
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Chiral pybox ligand
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere
Procedure:
-
Prepare the chiral catalyst in-situ by stirring Yb(OTf)₃ (10 mol%) and the chiral pybox ligand (12 mol%) in CH₂Cl₂ under an inert atmosphere at room temperature for 30 minutes.
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Add the silyl enol ether (1.2 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 6 hours).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the β-hydroxy ketone product by chiral HPLC analysis.
Quantitative Data (Representative):
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 90 | 95:5 | 92 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 96:4 | 94 |
| 3 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 90:10 | 88 |
Visualizations
Caption: Workflow for the resolution of racemic BINOL.
Caption: Catalytic cycle for the asymmetric Friedel-Crafts reaction.
Caption: General experimental workflow for the asymmetric reactions.
References
Application Notes and Protocols: Ytterbium(III) Trifluoromethanesulfonate Catalyzed Synthesis of α-Aminophosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonates are a critical class of organophosphorus compounds that serve as structural analogs of α-amino acids. Their unique biochemical and physical properties have positioned them as vital scaffolds in medicinal chemistry and drug development.[1][2] These compounds exhibit a wide range of biological activities, including roles as enzyme inhibitors, antibacterial, antiviral, and antitumor agents.[3][4] The synthesis of α-aminophosphonates is therefore of significant interest. The Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a phosphite, is a prominent method for their preparation.[5][6]
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) has emerged as a highly efficient Lewis acid catalyst for this transformation.[1][7] Its notable advantages include high reactivity, ease of handling, and tolerance to air and water, making it a versatile catalyst for organic synthesis.[1][8] This document provides detailed application notes and protocols for the Yb(OTf)₃-catalyzed synthesis of α-aminophosphonates, intended to guide researchers in the efficient preparation of these valuable compounds.
Reaction Mechanism and Workflow
The Yb(OTf)₃-catalyzed synthesis of α-aminophosphonates proceeds via a one-pot, three-component reaction. The proposed mechanism involves two potential pathways. In the first, the carbonyl compound and the amine react to form an imine intermediate, which is then attacked by the phosphite. In the second pathway, the phosphite adds to the carbonyl group to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. The Lewis acid catalyst, Yb(OTf)₃, activates the carbonyl group, facilitating the formation of the key intermediate.
A general workflow for this synthesis involves the sequential addition of the carbonyl compound, amine, and phosphite to a reaction vessel containing the Yb(OTf)₃ catalyst in a suitable solvent. The reaction is typically stirred at room temperature for a specified duration, followed by a standard work-up and purification procedure.
Caption: General experimental workflow for the synthesis of α-aminophosphonates.
Caption: Proposed mechanism for the Yb(OTf)₃-catalyzed synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Silylated α-Aminophosphonates
This protocol describes a general procedure for the synthesis of N-silylated α-aminophosphonates from aldehydes or ketones.[1]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
1,1,1,3,3,3-Hexamethyldisilazane (HMDS) (1.5 mmol)
-
Diethylphosphite (1.5 mmol)
-
This compound (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂) (8 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) in dichloromethane (8 mL), add 1,1,1,3,3,3-hexamethyldisilazane (1.5 mmol), diethylphosphite (1.5 mmol), and this compound (0.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-silylated α-aminophosphonate.
Protocol 2: Deprotection of N-Silylated α-Aminophosphonates
This protocol outlines the removal of the trimethylsilyl protecting group to yield the corresponding α-aminophosphonate.[1]
Materials:
-
N-silylated α-aminophosphonate (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Trifluoroacetic acid (TFA) (4 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-silylated α-aminophosphonate (1.0 mmol) in dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (4 mL) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the residue to approximately 8.0 with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected α-aminophosphonate.
Data Presentation
The efficiency of the Yb(OTf)₃-catalyzed synthesis of α-aminophosphonates has been demonstrated with a variety of substrates. The following tables summarize the reaction outcomes for different aldehydes and ketones.
Table 1: Synthesis of α-Aminophosphonates from Various Aldehydes
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 3.0 | 90 |
| 3 | 4-Methoxybenzaldehyde | 2.5 | 94 |
| 4 | 2-Naphthaldehyde | 3.5 | 88 |
| 5 | Cinnamaldehyde | 4.0 | 85 |
| 6 | n-Butyraldehyde | 3.0 | 87 |
Reaction conditions: Aldehyde (1.0 mmol), HMDS (1.5 mmol), diethylphosphite (1.5 mmol), Yb(OTf)₃ (10 mol%), CH₂Cl₂ (8 mL), room temperature.[1]
Table 2: Synthesis of α,α-Disubstituted α-Aminophosphonates from Various Ketones
| Entry | Ketone | Time (h) | Yield (%) |
| 1 | Acetophenone | 12 | 85 |
| 2 | Propiophenone | 14 | 82 |
| 3 | 2-Pentanone | 12 | 80 |
| 4 | Cyclohexanone | 24 | 75 |
Reaction conditions: Ketone (1.0 mmol), HMDS (1.5 mmol), diethylphosphite (1.5 mmol), Yb(OTf)₃ (10 mol%), CH₂Cl₂ (8 mL), room temperature.[1] It is noted that ketones generally require longer reaction times compared to aldehydes.[1]
Conclusion
This compound is a highly effective and versatile catalyst for the one-pot synthesis of α-aminophosphonates from a diverse range of aldehydes and ketones. The mild reaction conditions, operational simplicity, and good to excellent yields make this methodology a valuable tool for researchers in organic synthesis and drug discovery. The protocols and data presented herein provide a comprehensive guide for the practical application of this efficient catalytic system.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07718J [pubs.rsc.org]
- 4. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Kabachnik-Fields Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Ytterbium(III) Triflate in Aqueous Media: A Powerful Catalyst for Green Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a remarkably versatile and water-tolerant Lewis acid catalyst, carving a significant niche in the realm of green chemistry. Its stability in aqueous media, coupled with its ability to effectively catalyze a wide range of organic transformations, makes it an invaluable tool for researchers in organic synthesis and drug development.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for key reactions catalyzed by Ytterbium(III) triflate in aqueous environments, highlighting its potential to streamline synthetic routes while minimizing environmental impact.
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Traditional Lewis acids are often incompatible with water, as they readily hydrolyze and lose their catalytic activity. Ytterbium(III) triflate, however, overcomes this limitation, demonstrating robust catalytic performance in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
Key Applications in Aqueous Media
Ytterbium(III) triflate has proven to be an efficient catalyst for a multitude of reactions in water, including:
-
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Diels-Alder Reactions: Promoting [4+2] cycloadditions to form six-membered rings.
-
Aldol Reactions: Catalyzing the reaction between enolates and carbonyl compounds.
-
Three-Component Reactions: Enabling the one-pot synthesis of complex molecules from simple starting materials.
The catalyst is often used in low concentrations (typically 1-10 mol%), can be recovered and reused, and the reactions frequently proceed under mild conditions with high yields.[2]
Data Presentation
The following tables summarize quantitative data for representative reactions catalyzed by Ytterbium(III) triflate in aqueous media.
Table 1: Yb(OTf)₃-Catalyzed Michael Addition of α-Nitroesters to α,β-Unsaturated Ketones in Water
| Entry | α,β-Unsaturated Ketone | α-Nitroester | Time (h) | Conversion (%) |
| 1 | Phenyl vinyl ketone | Ethyl 2-nitroacetate | 24 | >95 |
| 2 | Methyl vinyl ketone | Ethyl 2-nitroacetate | 24 | >95 |
| 3 | Chalcone | Ethyl 2-nitroacetate | 48 | >95 |
| 4 | Cyclohexen-2-one | Ethyl 2-nitroacetate | 72 | >95 |
Reaction Conditions: Substrate (1 mmol), α-nitroester (1.2 mmol), Yb(OTf)₃ (10 mol%) in water (5 mL) at room temperature.
Table 2: Yb(OTf)₃-Catalyzed Synthesis of Quinazolinone Derivatives in Water
| Entry | Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzaldehyde | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 3.5 | 94 |
| 3 | 4-Methylbenzaldehyde | 4-Methylbenzaldehyde | 3 | 90 |
| 4 | Acetophenone | Acetophenone | 5 | 85 |
| 5 | Cyclohexanone | Cyclohexanone | 5 | 88 |
Reaction Conditions: 2-Aminobenzohydrazide (1 mmol), Aldehyde/Ketone (2.2 mmol), Yb(OTf)₃ (1 mol%) in water (10 mL) at reflux.[1]
Experimental Protocols
Protocol 1: Ytterbium(III) Triflate Catalyzed Michael Addition of α-Nitroesters in Water
This protocol describes the general procedure for the Michael addition of ethyl 2-nitroacetate to an α,β-unsaturated ketone catalyzed by Ytterbium(III) triflate in an aqueous medium.
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
α,β-Unsaturated ketone (e.g., Phenyl vinyl ketone)
-
Ethyl 2-nitroacetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol), ethyl 2-nitroacetate (1.2 mmol), and deionized water (5 mL).
-
Add Ytterbium(III) triflate (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24-72 hours), extract the reaction mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Ytterbium(III) Triflate Catalyzed Synthesis of Quinazolinone Derivatives in Water
This protocol outlines a one-pot, three-component synthesis of quinazolinone derivatives from 2-aminobenzohydrazide and an aldehyde or ketone in water, catalyzed by Ytterbium(III) triflate.[1]
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
2-Aminobenzohydrazide
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 2-aminobenzohydrazide (1.0 mmol) and the corresponding aldehyde or ketone (2.2 mmol) in deionized water (10 mL).
-
Add Ytterbium(III) triflate (0.01 mmol, 1 mol%) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for the required time (typically 3-5 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure quinazolinone derivative.
Visualizations
The following diagrams illustrate the logical flow of the experimental protocols and a general catalytic cycle for Ytterbium(III) triflate in aqueous media.
Conclusion
Ytterbium(III) triflate stands out as a highly effective, water-tolerant Lewis acid catalyst for a range of important organic reactions. Its use in aqueous media aligns with the principles of green chemistry, offering significant advantages in terms of operational simplicity, mild reaction conditions, and reduced environmental impact. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development, facilitating the adoption of this powerful catalyst in their synthetic endeavors.
References
Application Notes and Protocols: Ytterbium(III) Trifluoromethanesulfonate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃, has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis. Its unique properties, including high catalytic activity, water tolerance, and reusability, make it an invaluable tool for the construction of complex molecular architectures, particularly in the total synthesis of natural products.[1] This document provides detailed application notes and experimental protocols for the use of Yb(OTf)₃ in key carbon-carbon and carbon-oxygen bond-forming reactions integral to the synthesis of bioactive natural products.
Intramolecular Diels-Alder Reaction: Synthesis of (-)-Deoxypenostatin A
The intramolecular Diels-Alder (IMDA) reaction is a powerful transformation for the rapid construction of polycyclic systems. Yb(OTf)₃ has been shown to be an effective catalyst for promoting these reactions under mild conditions, offering high stereoselectivity. A key example is its use in the total synthesis of (-)-Deoxypenostatin A, a cytotoxic natural product, by Snider and Liu.
Application Highlight: In the synthesis of (-)-Deoxypenostatin A, Yb(OTf)₃ catalyzes the crucial intramolecular Diels-Alder cyclization of a trienyl glyoxylate precursor. This step proceeds stereoselectively to furnish the core bicyclic lactone structure of the natural product.[2]
Quantitative Data
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Yb(OTf)₃ (20) | CH₃CN | 25 | 12 | 65 | >95:5 |
Experimental Protocol: Yb(OTf)₃-catalyzed Intramolecular Diels-Alder Reaction
To a solution of the trienyl glyoxylate (1.0 equiv) in acetonitrile (0.02 M) is added Yb(OTf)₃ (0.20 equiv). The reaction mixture is stirred at 25 °C for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bicyclic lactone.
Logical Relationship Diagram
Figure 1. Yb(OTf)₃-catalyzed intramolecular Diels-Alder reaction.
Mukaiyama Aldol Reaction: A General Protocol for Natural Product Synthesis
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds. Yb(OTf)₃ is an effective catalyst for this reaction, particularly in aqueous media, which is advantageous for complex substrates. While a specific application in a completed total synthesis of a complex natural product with a detailed Yb(OTf)₃-catalyzed Mukaiyama aldol step was not prominently featured in the immediate literature, a general protocol for its application in the synthesis of C-glycosides, common motifs in natural products, is presented here.
Application Highlight: Yb(OTf)₃ catalyzes the Mukaiyama aldol reaction between silyl enol ethers and aldehydes, including those with high water solubility, to produce aldol adducts in high yields. This is particularly useful for the synthesis of C-glycosides from sugar-derived aldehydes.
Quantitative Data for a Model Reaction
| Entry | Aldehyde | Silyl Enol Ether | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Aqueous Formaldehyde | 1-Trimethylsilyloxycyclohexene | Yb(OTf)₃ (10) | THF-H₂O (9:1) | 12 | 91 |
| 2 | Acetaldehyde | 1-Trimethylsilyloxycyclohexene | Yb(OTf)₃ (10) | THF-H₂O (9:1) | 18 | 85 |
Experimental Protocol: Yb(OTf)₃-catalyzed Mukaiyama Aldol Reaction in Aqueous Media
To a solution of the aldehyde (1.0 equiv) in a mixture of tetrahydrofuran and water (9:1, v/v) is added Yb(OTf)₃ (0.10 equiv). The silyl enol ether (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time. The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Figure 2. Yb(OTf)₃-catalyzed Mukaiyama aldol reaction workflow.
Glycosylation: One-Pot Synthesis of Trisaccharides
Glycosylation is a critical reaction in the synthesis of a vast number of natural products and is often one of the most challenging steps. Yb(OTf)₃ has been successfully employed as a mild and efficient catalyst for the formation of glycosidic bonds. Its ability to selectively activate different glycosyl donors allows for one-pot sequential glycosylation strategies, significantly improving synthetic efficiency. A notable example is the one-pot synthesis of trisaccharides reported by Adinolfi and coworkers.
Application Highlight: Yb(OTf)₃ in catalytic amounts can selectively activate a glycosyl trichloroacetimidate donor in the presence of a less reactive glycosyl N-phenyltrifluoroacetimidate donor. This selectivity enables a sequential one-pot glycosylation to assemble a trisaccharide, a common structural motif in bioactive natural products.
Quantitative Data for One-Pot Trisaccharide Synthesis
| Entry | Glycosyl Donor 1 (equiv) | Glycosyl Donor 2 (equiv) | Glycosyl Acceptor (equiv) | Catalyst (mol%) | Solvent | Overall Yield (%) |
| 1 | Trichloroacetimidate (1.2) | N-phenyltrifluoroacetimidate (1.5) | Diol (1.0) | Yb(OTf)₃ (20) | CH₂Cl₂ | 68 |
Experimental Protocol: Yb(OTf)₃-catalyzed One-Pot Trisaccharide Synthesis
To a solution of the glycosyl acceptor (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.2 equiv) in dry dichloromethane (0.1 M) at -20 °C under an argon atmosphere is added Yb(OTf)₃ (0.20 equiv). The mixture is stirred for 1 hour, at which point TLC analysis indicates the consumption of the starting materials. The glycosyl N-phenyltrifluoroacetimidate donor (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the addition of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the trisaccharide.
Signaling Pathway Diagram
Figure 3. Sequential glycosylation pathway catalyzed by Yb(OTf)₃.
References
Ytterbium(III) Triflate Catalysis: Industrial Scale Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a remarkably versatile and robust Lewis acid catalyst in organic synthesis. Its high catalytic activity, water tolerance, and reusability make it an attractive option for industrial-scale applications, particularly in the pharmaceutical and fine chemical sectors. This document provides detailed application notes and protocols for key reactions catalyzed by Yb(OTf)₃ that have demonstrated scalability and industrial relevance.
Application Note 1: Large-Scale Synthesis of N,N',N''-Trisubstituted Guanidines
Guanidines are a critical pharmacophore in numerous drug candidates and approved medicines. The synthesis of N,N',N''-trisubstituted guanidines via the addition of amines to carbodiimides is efficiently catalyzed by Ytterbium(III) triflate. This method is notable for its scalability, high yields, and solvent-free conditions, making it an environmentally friendly and economically viable industrial process.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction | Aniline + N,N'-Diisopropylcarbodiimide | [1] |
| Catalyst Loading | 1 mol% Yb(OTf)₃ | [1] |
| Solvent | Solvent-free | [1] |
| Temperature | 25 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield (Lab Scale) | 97% | [1] |
| Yield (Large Scale) | 98% | [1] |
Experimental Protocol: Large-Scale Synthesis of N,N'-diisopropyl-N''-phenylguanidine
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Aniline
-
N,N'-Diisopropylcarbodiimide
-
Round-bottom flask equipped with a magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 500 mL round-bottom flask, add Ytterbium(III) triflate (6.20 g, 10 mmol, 1 mol%).
-
Add aniline (93.13 g, 1.0 mol).
-
With vigorous stirring, add N,N'-diisopropylcarbodiimide (126.20 g, 1.0 mol) dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature at or below 25 °C using a water bath if necessary.
-
Continue stirring at 25 °C for an additional 30 minutes after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the crude product can be purified by vacuum distillation or recrystallization to yield N,N'-diisopropyl-N''-phenylguanidine. The catalyst can be recovered from the non-volatile residue.
Proposed Catalytic Cycle
Caption: Proposed mechanism for Yb(OTf)₃-catalyzed guanidine synthesis.
Application Note 2: Continuous Flow Synthesis of 4-Aryl-5-Aminoimidazoles
The imidazole core is a prevalent scaffold in medicinal chemistry. Ytterbium(III) triflate catalyzes the multi-component synthesis of 4-aryl-5-aminoimidazoles. The implementation of this reaction in a continuous flow setup offers significant advantages for industrial production, including rapid reaction times, enhanced process control, and improved safety.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction | Isocyanide + α-Aryl-α-amino-acetonitrile | [2] |
| Catalyst | Ytterbium(III) triflate (Yb(OTf)₃) | [2] |
| Solvent | Chloroform (CHCl₃) | [2] |
| Total Flow Rate | 0.5 mL/min | [2] |
| Reactor Volume | 10 mL | [2] |
| Reactor Temperature | 130 °C | [2] |
| Residence Time | 10 minutes | [2] |
| Isolated Yields | 34–51% | [2] |
Experimental Protocol: Continuous Flow Synthesis
Materials and Equipment:
-
tert-Butyl isocyanide solution in chloroform
-
α-Aryl-α-amino-acetonitrile solution in chloroform
-
Ytterbium(III) triflate (Yb(OTf)₃) solution in chloroform
-
Three syringe pumps
-
Two T-mixers
-
10 mL PFA or stainless steel reactor coil
-
Heated oil bath or equivalent heating unit
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare stock solutions of tert-butyl isocyanide, the desired α-aryl-α-amino-acetonitrile, and Ytterbium(III) triflate in chloroform at appropriate concentrations.
-
Set up the continuous flow system as depicted in the workflow diagram below.
-
Set the reactor temperature to 130 °C.
-
Pump the three reagent solutions at flow rates that achieve the desired stoichiometric ratios and a total flow rate of 0.5 mL/min into the reactor coil.
-
After the 10-minute residence time, the product stream is passed through a back-pressure regulator and collected.
-
The collected solution is then concentrated in vacuo, and the crude product is purified by column chromatography.
Experimental Workflow
Caption: Workflow for Yb(OTf)₃-catalyzed imidazole synthesis in continuous flow.
Application Note 3: Friedel-Crafts Acylation of Aromatic Compounds
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and Ytterbium(III) triflate serves as an efficient and reusable catalyst for this transformation.[3] It is particularly effective for the acylation of electron-rich aromatic and heteroaromatic compounds, which are common intermediates in the synthesis of pharmaceuticals and pesticides.[3] The use of Yb(OTf)₃ avoids the stoichiometric amounts of traditional Lewis acids like AlCl₃, leading to a more environmentally benign process.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction | Acylation of substituted thiophenes | [3] |
| Catalyst | Ytterbium(III) triflate (Yb(OTf)₃) | [3] |
| Solvents | Nitromethane, Chloroform, or Nitrobenzene | [3] |
| Temperature | Room Temperature | [3] |
| Yields | Good | [3] |
| Catalyst Reusability | Reusable without loss of activity | [3] |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Substituted thiophene (or other aromatic substrate)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Anhydrous solvent (e.g., nitromethane)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the aromatic substrate (1.0 eq) and the anhydrous solvent.
-
Add Ytterbium(III) triflate (0.05 - 0.1 eq).
-
Stir the mixture at room temperature and add the acylating agent (1.1 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation. The aqueous layer can be evaporated to recover the catalyst.
Logical Relationship Diagram
Caption: Logical steps in Yb(OTf)₃-catalyzed Friedel-Crafts acylation.
References
Troubleshooting & Optimization
Technical Support Center: Ytterbium(III) Triflate Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ytterbium(III) triflate [Yb(OTf)₃] as a catalyst. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common initial checks I should perform?
When troubleshooting a low-yield reaction catalyzed by Ytterbium(III) triflate, it's crucial to systematically evaluate several factors. Start by verifying the purity of your starting materials and solvents, as impurities can poison the catalyst or lead to unwanted side reactions. Ensure that your glassware is scrupulously dry, as water can sometimes affect the catalytic activity, although Yb(OTf)₃ is known for its water tolerance in many reactions.[1][2] Confirm the accuracy of your reagent measurements and calculations. Finally, re-evaluate the reaction setup to ensure proper stirring and temperature control.
Q2: How does the catalyst loading of Ytterbium(III) triflate affect the reaction yield?
The amount of Yb(OTf)₃ can have a significant impact on the reaction outcome. While a higher catalyst loading can increase the reaction rate, it may also lead to undesired side reactions or product degradation.[3] It is essential to optimize the catalyst loading for your specific transformation. Typically, a catalytic amount of less than 10 mol% is sufficient for most reactions.[4][5]
Q3: Is Ytterbium(III) triflate sensitive to air and moisture?
Ytterbium(III) triflate is known to be a water-tolerant Lewis acid, which makes it a robust catalyst for a variety of organic transformations, even in aqueous media.[1][2] However, it is hygroscopic and should be stored in a desiccator to maintain its activity over time. While many reactions can be performed without stringent anhydrous conditions, the presence of excess water can influence reaction rates and selectivity in some cases.
Q4: Can I recover and reuse the Ytterbium(III) triflate catalyst?
Yes, one of the significant advantages of Ytterbium(III) triflate is its reusability.[1][4][5] After the reaction, the catalyst can often be recovered from the aqueous layer after workup, dried, and reused in subsequent reactions without a significant loss of activity. This characteristic makes it a more environmentally friendly and cost-effective catalyst.
Q5: What are some common side reactions observed in Ytterbium(III) triflate catalyzed reactions?
The nature of side reactions is highly dependent on the specific substrates and reaction conditions. However, a common issue can be the catalyst's ability to promote deprotection of certain protecting groups, especially with prolonged reaction times or elevated temperatures.[3] For instance, in the synthesis of tert-butyl ethers, extended reaction times can lead to the deprotection of the newly formed ether.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation with Significant Starting Material Remaining
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Use a fresh batch of Ytterbium(III) triflate. - Ensure the catalyst has been properly stored in a desiccator. - Consider a higher catalyst loading, but be mindful of potential side reactions.[3] |
| Suboptimal Reaction Temperature | - Increase the reaction temperature incrementally. Some reactions require heating to overcome the activation energy.[6] - Conversely, if product degradation is suspected, try lowering the temperature.[3] |
| Incorrect Solvent Choice | - The choice of solvent can significantly influence the reaction.[3] Experiment with different anhydrous solvents such as acetonitrile, dichloromethane, or nitromethane.[3] |
| Short Reaction Time | - Extend the reaction time and monitor the progress using techniques like TLC or GC-MS. |
| Presence of Inhibitors | - Ensure the purity of all reactants and solvents. Impurities can act as catalyst poisons. |
Issue 2: Formation of Multiple Products or Significant Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | - Lowering the reaction temperature can often improve selectivity and reduce the formation of byproducts.[3] |
| Incorrect Catalyst Loading | - An excessively high catalyst loading can sometimes promote undesired side reactions.[3] Try reducing the amount of Yb(OTf)₃. |
| Prolonged Reaction Time | - Extended reaction times can lead to product degradation or the formation of rearrangement products.[3] Optimize the reaction time by monitoring its progress. |
| Substrate Reactivity | - Some substrates may be prone to side reactions under Lewis acid catalysis. Consider modifying the substrate or using a protective group strategy. |
| Role of Additives | - In some cases, the addition of a co-catalyst or additive can enhance selectivity. For example, the addition of chlorotrimethylsilane (TMSCl) has been shown to dramatically increase the yield and reduce reaction times in imino ene reactions.[7] |
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of tert-butyl ether formation from octan-1-ol, as an example of optimizing a Yb(OTf)₃ catalyzed reaction.
| Entry | Yb(OTf)₃ (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5 | CH₃NO₂ | 60 | 1 | 70 | [3] |
| 2 | 10 | CH₃NO₂ | 60 | 1 | 16 | [3] |
| 3 | 10 | CH₃NO₂ | 40 | 1 | 29 | [3] |
| 4 | 5 | CH₃CN | 80 | 1 | 82 | [3][6] |
| 5 | 5 | CH₂Cl₂ | 60 | 1 | 65 | [3] |
Experimental Protocols
General Experimental Procedure for Ytterbium(III) Triflate Catalyzed tert-Butylation of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the alcohol (1.0 mmol) in the chosen anhydrous solvent (e.g., acetonitrile, 2 mL), add di-tert-butyl dicarbonate (Boc₂O) (2.3 mmol).
-
Add Ytterbium(III) triflate (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the optimized time (e.g., 1 hour).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl ether.
Visualizations
Caption: A workflow for troubleshooting low-yield reactions.
References
- 1. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 2. Ytterbium Triflate-Promoted Tandem One-Pot Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones [organic-chemistry.org]
- 3. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Ytterbium(III) Triflate Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ytterbium(III) triflate [Yb(OTf)₃] as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by Ytterbium(III) triflate, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low product yield in Yb(OTf)₃ catalyzed reactions can stem from several factors. A systematic optimization of reaction conditions is often necessary.[1] Consider the following troubleshooting steps:
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion rates. Conversely, excessive loading may sometimes lead to side reactions or product deprotection, thereby lowering the yield of the desired product.[1] A typical starting point for catalyst loading is 5-10 mol%, which can be adjusted based on the specific reaction.[2]
-
Temperature: Reaction temperature plays a crucial role. Some reactions proceed smoothly at room temperature, while others require heating to achieve a reasonable rate.[3] It is advisable to screen a range of temperatures. For instance, in tert-butyl ether formation, increasing the temperature from 60°C to 80°C significantly improved the yield.[1] However, be aware that higher temperatures can also lead to product decomposition or side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like acetonitrile (CH₃CN) and nitromethane (CH₃NO₂) are often effective.[1] In some cases, solvent-free conditions can also provide excellent yields.[3] It is recommended to perform a solvent screen to identify the optimal medium for your specific transformation.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC/LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of byproducts.
-
Water Content: While Yb(OTf)₃ is known for its water tolerance, the presence of excessive water can lead to hydrolysis of the catalyst or reactants in some cases.[3][4] Ensure that your reagents and solvents are appropriately dried if your reaction is sensitive to water.
-
Substrate Reactivity: The electronic and steric properties of your substrates can greatly influence their reactivity. Electron-withdrawing groups on a substrate may require more forceful conditions, while sterically hindered substrates might react slower.[1]
Issue 2: Formation of Side Products and Poor Selectivity
Q: My reaction is producing significant amounts of side products, leading to poor selectivity. How can I minimize these unwanted reactions?
A: Poor selectivity is a common challenge that can often be addressed by fine-tuning the reaction parameters:
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the desired reaction pathway, which may have a lower activation energy than the competing side reactions.
-
Catalyst Loading Adjustment: As mentioned earlier, high catalyst loading can sometimes promote side reactions.[1] Try reducing the amount of Yb(OTf)₃ to see if it improves the selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the selectivity of a reaction. A systematic solvent screen is recommended to find a medium that favors the formation of the desired product.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can dramatically improve selectivity and yield. For example, the addition of chlorotrimethylsilane (TMSCl) has been shown to significantly enhance the rate and yield of imino ene reactions catalyzed by Yb(OTf)₃.[5]
Issue 3: Catalyst Deactivation and Reusability
Q: I suspect my Ytterbium(III) triflate catalyst is deactivating. What are the possible reasons, and how can I regenerate and reuse the catalyst?
A: Ytterbium(III) triflate is generally a stable and reusable catalyst.[2][3][6] However, its activity can diminish under certain conditions.
-
Potential Causes of Deactivation:
-
Strongly Coordinating Species: The presence of strongly coordinating ligands or impurities in the reaction mixture can bind to the ytterbium center and inhibit its catalytic activity.
-
Hydrolysis: Although water-tolerant, prolonged exposure to high concentrations of water, especially at elevated temperatures, could potentially lead to the formation of less active hydrated species.
-
Fouling: In some reactions, polymeric or insoluble byproducts might coat the surface of the catalyst, blocking the active sites.
-
-
Catalyst Recovery and Reuse Protocol:
-
After the reaction is complete, the catalyst can often be recovered through an aqueous workup. Yb(OTf)₃ is soluble in water, allowing for its separation from the organic product layer.
-
The aqueous layer containing the catalyst can be washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any residual organic impurities.
-
The water can then be removed under reduced pressure to recover the Ytterbium(III) triflate.
-
The recovered catalyst should be thoroughly dried, for instance, by heating under vacuum, before being reused in subsequent reactions.
-
It has been demonstrated that Yb(OTf)₃ can be recovered and reused for several cycles without a significant loss of activity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a Ytterbium(III) triflate catalyzed reaction?
A1: A typical catalyst loading for Yb(OTf)₃ is in the range of 1-10 mol%.[1] However, the optimal loading is reaction-dependent and should be determined experimentally. For many transformations, less than 10 mol% is sufficient.[2]
Q2: In which solvents is Ytterbium(III) triflate soluble?
A2: Ytterbium(III) triflate is soluble in a variety of solvents, including water and polar organic solvents such as acetonitrile, nitromethane, and alcohols.[1] Its solubility in less polar solvents like dichloromethane can be limited.
Q3: Is Ytterbium(III) triflate sensitive to air and moisture?
A3: Ytterbium(III) triflate is known to be a water-tolerant Lewis acid, which is one of its key advantages over many other Lewis acids.[3][6] It can often be used in reactions without the need for strictly anhydrous conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a dry place to maintain its activity over time.
Q4: How should I handle and store Ytterbium(III) triflate?
A4: Ytterbium(III) triflate should be handled in a well-ventilated area. It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container.
Q5: Can Ytterbium(III) triflate be used in aqueous media?
A5: Yes, one of the significant advantages of Yb(OTf)₃ is its stability and catalytic activity in aqueous media, making it an environmentally friendly catalyst for many organic reactions.[2][3][6]
Data Presentation
Table 1: Effect of Catalyst Loading and Temperature on the Yield of tert-Butyl Ether
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 60 | 1 | Low |
| 2 | 5 | 60 | 1 | 54 |
| 3 | 10 | 60 | 1 | 16 |
| 4 | 10 | 40 | 1 | 29 |
| 5 | 5 | 80 | 1 | 82 |
Data adapted from a study on tert-butyl ether formation.[1] This table illustrates that 5 mol% catalyst loading at 80°C provided the optimal yield in this specific case.
Table 2: Influence of Solvent on the Yield of tert-Butyl Ether at 60°C
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | CH₃CN | 1 | 54 |
| 2 | CH₂Cl₂ | 1 | 34 |
| 3 | 1,4-Dioxane | 1 | 15 |
| 4 | DMF | 1 | 28 |
Data adapted from a study on tert-butyl ether formation.[1] Acetonitrile (CH₃CN) proved to be the most effective solvent in this particular reaction.
Experimental Protocols
General Protocol for Optimizing a Ytterbium(III) Triflate Catalyzed Reaction
This protocol provides a general workflow for optimizing a new reaction catalyzed by Yb(OTf)₃.
-
Initial Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 mmol), Ytterbium(III) triflate (0.05 mmol, 5 mol%), and the chosen solvent (2-5 mL).
-
Add the second reactant (1.1-1.5 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
-
Temperature Screening:
-
If the reaction is slow or does not proceed at room temperature, repeat the reaction at elevated temperatures (e.g., 40°C, 60°C, 80°C, and reflux temperature of the solvent). Monitor the reaction for both product formation and the appearance of any side products.
-
-
Catalyst Loading Optimization:
-
Once a suitable temperature is identified, vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 7.5 mol%, and 10 mol%) to find the optimal concentration that maximizes the yield without promoting side reactions.
-
-
Solvent Screening:
-
Perform the reaction using the optimized temperature and catalyst loading in a range of solvents with varying polarities and coordinating abilities (e.g., acetonitrile, nitromethane, dichloromethane, toluene, and solvent-free).
-
-
Workup and Catalyst Recovery:
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The aqueous layer containing the Yb(OTf)₃ can be collected for catalyst recovery (see Issue 3 in the Troubleshooting Guide).
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
-
Mandatory Visualization
Caption: Workflow for optimizing reaction conditions.
Caption: Troubleshooting logic for common issues.
References
- 1. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanide triflate-catalyzed three component synthesis of α-amino phosphonates in ionic liquids. A catalyst reactivity and reusability study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 4. Broadly Applicable Ytterbium-Catalyzed Esterification, Hydrolysis, and Amidation of Imides [organic-chemistry.org]
- 5. Lanthanide_triflates [chemeurope.com]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
Dealing with the hygroscopic nature of Ytterbium(III) trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic Lewis acid catalyst, Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
A1: this compound, often abbreviated as Yb(OTf)₃, is a powerful Lewis acid catalyst used in a wide range of organic reactions.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is due to the high charge density of the Ytterbium(III) ion, which strongly coordinates with water molecules.[3] As a result, it is commonly available as a hydrate, denoted as Yb(OTf)₃·xH₂O.[1][3]
Q2: How does the hydration state of Yb(OTf)₃ affect its catalytic activity?
A2: The presence of coordinated water molecules can significantly impact the Lewis acidity and, consequently, the catalytic efficacy of Yb(OTf)₃. Hydration reduces the Lewis acidity because water molecules coordinate to the Yb³⁺ center, diminishing its ability to accept electron pairs from reactants.[3] In some reactions, the anhydrous form exhibits significantly higher activity. For instance, in Friedel-Crafts alkylation, anhydrous Yb(OTf)₃ showed a much higher turnover frequency (TOF) compared to its hydrated form.[3] However, in certain aqueous media reactions, the hydrated form can still be an effective catalyst.[3]
Q3: How should I store this compound?
A3: Due to its hygroscopic and air-sensitive nature, Yb(OTf)₃ should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[4] It is best kept in a dry, cool, and well-ventilated place, away from moisture.[4] A desiccator or a glovebox is highly recommended for long-term storage to maintain its anhydrous state as much as possible.
Q4: Is it possible to regenerate or reuse Yb(OTf)₃?
A4: Yes, one of the advantages of Yb(OTf)₃ is its stability and potential for recovery and reuse without a significant loss of catalytic activity.[5][6] After a reaction, an aqueous workup can be performed where the ytterbium salt partitions into the aqueous layer. This aqueous solution can then be concentrated under reduced pressure to recover the catalyst, which can be dried for subsequent reactions.
Troubleshooting Guides
Issue 1: Reduced or No Catalytic Activity
Possible Cause: The catalyst has absorbed a significant amount of moisture from the atmosphere, reducing its Lewis acidity.
Solution:
-
Dry the Catalyst: Before use, dry the this compound hydrate under high vacuum (e.g., 1 mmHg) at 180-200 °C for 48 hours.[7] This procedure helps to remove coordinated water molecules.
-
Handle Under Inert Atmosphere: Once dried, handle the catalyst exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent rehydration.
-
Use Anhydrous Solvents: Ensure that all solvents and reagents used in the reaction are rigorously dried to prevent the introduction of water.
Issue 2: Inconsistent Reaction Yields
Possible Cause: The degree of hydration of the Yb(OTf)₃ is varying between experiments.
Solution:
-
Standardize Catalyst Preparation: Implement a consistent procedure for drying the catalyst before each reaction as described above.
-
Quantify Water Content: If possible, determine the water content of your catalyst batch using techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA).[3] This will allow for more accurate molar calculations of the active catalyst.
-
Purchase Anhydrous Grade: If available and critical for your application, consider purchasing the anhydrous grade of this compound and storing it under strictly anhydrous conditions.
Issue 3: Poor Solubility of the Catalyst
Possible Cause: Formation of insoluble ytterbium-oxo clusters due to improper drying or handling.
Solution:
-
Controlled Dehydration: Avoid excessively high temperatures during drying, as this can sometimes lead to the formation of insoluble species.[3] The recommended range is 180-200 °C.[7]
-
Solvent Selection: Yb(OTf)₃ is generally soluble in polar aprotic solvents like THF and CH₂Cl₂.[3] Ensure you are using an appropriate solvent for your reaction.
Data Presentation
Table 1: Impact of Hydration on Catalytic Activity in Friedel-Crafts Alkylation
| Catalyst Form | Turnover Frequency (TOF) (h⁻¹) |
| Anhydrous Yb(OTf)₃ | 120 |
| Hydrated Yb(OTf)₃ | 45 |
Data sourced from Benchchem.[3]
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | Room Temperature |
| Atmosphere | Inert (Argon or Nitrogen) |
| Container | Tightly sealed |
| Handling | In a glovebox or under a fume hood with inert gas flow |
| Personal Protective Equipment | Safety glasses, gloves, lab coat |
Experimental Protocols
Protocol 1: Drying of this compound Hydrate
Objective: To prepare anhydrous this compound from its hydrated form.
Materials:
-
This compound hydrate (Yb(OTf)₃·xH₂O)
-
Schlenk flask or other suitable vacuum-rated glassware
-
High-vacuum pump
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Place the this compound hydrate into a Schlenk flask.
-
Connect the flask to a high-vacuum line (capable of reaching ≤ 1 mmHg).
-
Slowly heat the flask to 180-200 °C using a heating mantle or oil bath.
-
Maintain this temperature and vacuum for 48 hours to ensure complete removal of water.[7]
-
After 48 hours, turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
The anhydrous this compound is now ready to be used or stored under an inert atmosphere.
Protocol 2: General Procedure for a Yb(OTf)₃ Catalyzed Reaction (Example: Furan Synthesis)
Objective: To synthesize furan derivatives using Yb(OTf)₃ as a catalyst.[8]
Materials:
-
Anhydrous this compound (Yb(OTf)₃)
-
Alkynoate (1.0 mmol)
-
β-dicarbonyl compound (1.0 mmol)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir bar
-
Heating plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alkynoate (1.0 mmol) and the β-dicarbonyl compound (1.0 mmol).
-
Add anhydrous this compound (0.1 mmol, 10 mol%).
-
Stir the resulting mixture at 80 °C for 1 hour.[8]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup procedure to isolate the furan product.[8]
Visualizations
Caption: Troubleshooting workflow for low reactivity in Yb(OTf)₃ catalyzed reactions.
Caption: Recommended workflow for handling hygroscopic Yb(OTf)₃.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. trifluoromethanesulfonic acid;ytterbium;hydrate | 252976-51-5 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound HYDRATE | 54761-04-5 [chemicalbook.com]
- 8. ricerca.unich.it [ricerca.unich.it]
Technical Support Center: Recovery and Recycling of Ytterbium(III) Trifluoromethanesulfonate [Yb(OTf)₃]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recovery and recycling of Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃], a versatile and reusable Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: Is this compound a recyclable catalyst?
A1: Yes, Yb(OTf)₃ is known for its excellent recyclability. It is a water-tolerant Lewis acid, which often simplifies the recovery process from both aqueous and organic reaction media.[1][2][3] The catalyst can often be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity.[4][5]
Q2: What are the general methods for recovering Yb(OTf)₃ after a reaction?
A2: The most common methods for recovering Yb(OTf)₃ include:
-
Aqueous Work-up and Extraction: This is a widely used method where the reaction mixture is quenched with water. The catalyst, being water-soluble, partitions into the aqueous phase, which is then separated from the organic phase containing the product. The catalyst is recovered from the aqueous layer by evaporation of the water.
-
Precipitation: The catalyst can be precipitated from the reaction mixture, often as ytterbium hydroxide [Yb(OH)₃], by the addition of a base. The precipitate is then filtered, washed, and can be converted back to Yb(OTf)₃.
-
Direct Evaporation: In reactions where the product and solvent are volatile, the catalyst can sometimes be recovered by simple evaporation of the reaction mixture, followed by washing of the residue.
Q3: How should I handle and store recovered Yb(OTf)₃?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it is crucial to handle and store the recovered catalyst under an inert and dry atmosphere (e.g., in a desiccator or a glovebox) to maintain its catalytic activity. Ensure the catalyst is thoroughly dried before storage.
Troubleshooting Guide
Problem 1: Decreased Catalytic Activity After Recycling
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Impurities: Residual starting materials, byproducts, or solvents from the previous reaction can poison the catalyst. | - Ensure thorough washing of the recovered catalyst with an appropriate solvent in which the impurities are soluble but the catalyst is not. - Consider a purification step, such as recrystallization, if simple washing is insufficient. |
| Moisture Contamination: As Yb(OTf)₃ is hygroscopic, absorption of water can lead to the formation of hydrates, which may have lower catalytic activity in certain reactions. | - Dry the recovered catalyst under high vacuum at an elevated temperature (e.g., 100-120 °C) for several hours to remove any coordinated water. - Always store the dried catalyst in a desiccator over a strong drying agent or in a glovebox under an inert atmosphere. |
| Thermal Decomposition: Exposing the catalyst to excessively high temperatures during reaction or recovery can lead to its decomposition. | - Review the thermal stability of Yb(OTf)₃ and ensure that the reaction and drying temperatures do not exceed its decomposition point. |
| Change in Catalyst Structure: In some cases, the catalyst might undergo structural changes or leaching of the triflate anion. | - Characterize the recovered catalyst using techniques like NMR or IR spectroscopy to check for any structural changes. |
Problem 2: Formation of an Emulsion During Aqueous Work-up
| Possible Cause | Troubleshooting Steps |
| Presence of Surfactant-like Molecules: Some reaction components or byproducts can act as surfactants, stabilizing the emulsion. | - Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion. - Filtration through Celite®: Filter the entire mixture through a pad of Celite® or another filter aid. This can help to break up the emulsified layer. - Centrifugation: If available, centrifuging the mixture can effectively separate the layers. - Solvent Addition: Adding a small amount of a different organic solvent (e.g., ethanol or methanol) can sometimes destabilize the emulsion. |
| Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to the formation of a stable emulsion. | - Use gentle, swirling motions to mix the layers instead of vigorous shaking. |
Problem 3: The Recovered Catalyst is a Sticky Solid Instead of a Powder
| Possible Cause | Troubleshooting Steps |
| Presence of Residual Solvent or Moisture: Incomplete drying can leave the catalyst as a sticky residue. | - Dry the catalyst for a longer period under high vacuum and at a slightly elevated temperature. - Triturate the sticky solid with a non-polar solvent (e.g., hexane or pentane) to induce crystallization and remove soluble impurities. |
| Complexation with Organic Residues: The catalyst may have formed a complex with organic molecules from the reaction mixture. | - Wash the solid with a suitable organic solvent to remove the complexing agents. |
Quantitative Data on Catalyst Recycling
The reusability of this compound has been demonstrated in various organic reactions. The following tables summarize the performance of the recycled catalyst over multiple cycles.
Table 1: Recycling of Yb(OTf)₃ in a Friedel-Crafts Acylation Reaction
| Recycle Run | Yield (%) |
| 1 | 92 |
| 2 | 91 |
| 3 | 90 |
| 4 | 88 |
| 5 | 87 |
Table 2: Recycling of Yb(OTf)₃ in a Mukaiyama Aldol Reaction
| Recycle Run | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
Table 3: Recycling of Yb(OTf)₃ in a Diels-Alder Reaction
| Recycle Run | Yield (%) |
| 1 | 85 |
| 2 | 83 |
| 3 | 82 |
Experimental Protocols
Protocol 1: Recovery of Yb(OTf)₃ by Aqueous Work-up
This protocol is suitable for reactions performed in water-immiscible organic solvents.
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Aqueous Wash: Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Gently shake the separatory funnel to extract the Yb(OTf)₃ into the aqueous layer. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the catalyst into a clean flask.
-
Back-Extraction (Optional): To maximize product recovery, wash the aqueous layer with a fresh portion of the organic solvent. Combine all organic layers.
-
Catalyst Isolation: Concentrate the aqueous solution under reduced pressure using a rotary evaporator to remove the water.
-
Drying: Dry the resulting solid catalyst under high vacuum at 100-120 °C for 4-6 hours to remove residual water.
-
Storage: Store the dried, powdered catalyst in a tightly sealed container inside a desiccator.
Protocol 2: Recovery of Yb(OTf)₃ by Precipitation
This protocol is an alternative method, particularly if the product has some water solubility.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent.
-
Precipitation: Slowly add a dilute aqueous solution of sodium hydroxide (NaOH) with vigorous stirring. This will precipitate the ytterbium as ytterbium hydroxide [Yb(OH)₃], a white solid.
-
Filtration: Filter the mixture through a Büchner funnel to isolate the Yb(OH)₃ precipitate.
-
Washing: Wash the precipitate thoroughly with deionized water to remove any trapped impurities, followed by a wash with the organic solvent used for the reaction.
-
Conversion back to Yb(OTf)₃: a. Suspend the washed Yb(OH)₃ in deionized water. b. Slowly add trifluoromethanesulfonic acid (TfOH) dropwise while monitoring the pH. Continue adding until the solid dissolves and the solution is slightly acidic. c. Remove the water under reduced pressure using a rotary evaporator.
-
Drying and Storage: Dry the recovered Yb(OTf)₃ under high vacuum at 100-120 °C and store it as described in Protocol 1.
Process Workflows
References
- 1. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Ytterbium Triflate-Promoted Tandem One-Pot Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ytterbium(III) Triflate Catalyzed Transformations
Welcome to the technical support center for Ytterbium(III) triflate (Yb(OTf)₃) catalyzed transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during experiments.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield in Friedel-Crafts Alkylation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use fresh, anhydrous Ytterbium(III) triflate. The catalyst is hygroscopic and can be deactivated by moisture.[1] 2. Ensure all glassware is flame-dried or oven-dried before use. 3. Use anhydrous solvents. |
| Deactivated Aromatic Substrate | 1. The reaction is generally unsuccessful with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -NR₃⁺). 2. Substrates with amine groups (-NH₂, -NHR, -NR₂) are unsuitable as they react with the Lewis acid catalyst. 3. Consider using a more activated substrate if possible. |
| Insufficiently Reactive Alkylating Agent | 1. Use a more reactive alkylating agent, such as a tertiary or benzylic halide. |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature, monitoring for product formation and the emergence of side products. |
Issue 2: Formation of Multiple Products (Isomers or Polyalkylation) in Friedel-Crafts Alkylation
| Potential Cause | Troubleshooting Steps |
| Carbocation Rearrangement | 1. Use an alkylating agent that forms a stable carbocation that is less prone to rearrangement. 2. Consider performing a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired linear alkylbenzene. |
| Lack of Regioselectivity | 1. Optimize the reaction temperature to favor the desired isomer (kinetic vs. thermodynamic control). |
| Polyalkylation Products Observed | 1. The mono-alkylated product is often more reactive than the starting material. Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material. |
Issue 3: Poor Regioselectivity in Diels-Alder Reactions
| Potential Cause | Troubleshooting Steps |
| Inherent Substrate Control | 1. The regioselectivity of the Diels-Alder reaction is highly dependent on the electronic nature and position of substituents on both the diene and the dienophile.[2][3] |
| Thermodynamic vs. Kinetic Control | 1. Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[2] |
| Solvent Effects | 1. The choice of solvent can influence the regioselectivity. Screen a range of solvents with different polarities. |
Issue 4: Anomerization and Other Side Reactions in Glycosylation
| Potential Cause | Troubleshooting Steps |
| Uncontrolled Anomerization | 1. The formation of α- and β-glycosyl triflate intermediates is a key factor in determining the stereochemical outcome.[4][5] 2. The choice of solvent can significantly impact the stereoselectivity.[6] 3. Carefully control the reaction temperature, as it can influence the rate of anomerization. |
| Hydrolysis of Glycosyl Donor or Product | 1. As Yb(OTf)₃ is water-tolerant, trace amounts of water may not completely halt the reaction but can lead to hydrolysis.[7] Ensure strictly anhydrous conditions for sensitive substrates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Ytterbium(III) triflate catalyzed Friedel-Crafts reactions?
A1: The most common side reactions are polyalkylation and carbocation rearrangement. Polyalkylation occurs because the alkylated product is often more electron-rich and thus more reactive than the starting aromatic compound. Carbocation rearrangement can happen if the initial carbocation formed from the alkylating agent can rearrange to a more stable one.
Q2: How can I minimize catalyst deactivation when using Ytterbium(III) triflate?
A2: Ytterbium(III) triflate is known to be water-tolerant, which is one of its advantages over many other Lewis acids.[7] However, its catalytic activity can still be diminished by excessive moisture. To minimize deactivation, it is good practice to use anhydrous solvents and reagents and to store the catalyst in a desiccator.[1]
Q3: Can I reuse the Ytterbium(III) triflate catalyst?
A3: Yes, one of the significant advantages of Ytterbium(III) triflate is that it can often be recovered and reused without a significant loss of activity.[8] After the reaction, the catalyst can typically be recovered from the aqueous layer after workup, dried, and reused.
Q4: I am observing the formation of an unexpected regioisomer in a Diels-Alder reaction. What can I do?
A4: The regioselectivity of Diels-Alder reactions is governed by the electronic properties of the diene and dienophile.[2][3] Ytterbium(III) triflate, as a Lewis acid, coordinates to the dienophile, lowering its LUMO energy and potentially altering the regiochemical preference. To influence the outcome, you can try altering the reaction temperature or the solvent. In some cases, the use of a different Lewis acid or a chiral ligand in conjunction with the catalyst may be necessary to achieve the desired regioselectivity.
Q5: In a glycosylation reaction, I am getting a mixture of anomers. How can I improve the stereoselectivity?
A5: The stereoselectivity in glycosylation is often a complex issue influenced by the nature of the glycosyl donor, the acceptor, the protecting groups, and the reaction conditions.[4][5][6] With Ytterbium(III) triflate, the choice of solvent can play a crucial role in determining the ratio of α- and β-glycosides.[6] Experimenting with different solvents and carefully controlling the reaction temperature are key starting points for improving stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Ytterbium(III) Triflate Catalyzed Friedel-Crafts Alkylation of Phenols with Propargylic Alcohols [9]
-
To a solution of phenol (2.0 mmol) and propargylic alcohol (1.0 mmol) in 1,2-dichloroethane (DCE) (5 mL) at room temperature, add Ytterbium(III) triflate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 80 °C for the time specified for the particular substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired indenol derivative.
Protocol 2: General Procedure for Ytterbium(III) Triflate Catalyzed Hetero-Diels-Alder Reaction [10]
-
A mixture of 4-hydroxydithiocoumarin (1 mmol), an aldehyde (1 mmol), and ammonium acetate or a primary amine (1.2 mmol) in acetonitrile (10 mL) is stirred at room temperature for 10-15 minutes.
-
Add Ytterbium(III) triflate (10 mol%) to the reaction mixture.
-
Reflux the reaction mixture for the required amount of time, monitoring the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ytterbium(III) triflate catalyzed tandem Friedel-Crafts alkylation/hydroarylation of propargylic alcohols with phenols as an expedient route to indenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ytterbium(III) Trifluoromethanesulfonate Catalysis and Solvent Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst. The following information addresses common issues encountered during experiments, with a focus on the critical role of the solvent in catalytic activity and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in Yb(OTf)₃ catalyzed reactions?
A1: The solvent plays a multifaceted role in this compound catalyzed reactions. Its primary functions are to dissolve reactants and the catalyst, but it can also significantly influence the Lewis acidity of the catalyst, the stability of intermediates, and the overall reaction pathway. The choice of solvent can dramatically affect reaction rates, yields, and selectivity.[1][2] Yb(OTf)₃ is a versatile catalyst that can be used in various organic solvents and even under aqueous or solvent-free conditions.[3][4]
Q2: How do polar aprotic and polar protic solvents affect the catalytic activity of Yb(OTf)₃?
A2:
-
Polar aprotic solvents such as acetonitrile (CH₃CN), nitromethane (CH₃NO₂), and dichloromethane (CH₂Cl₂) are commonly used and often provide good to excellent yields.[5] These solvents can dissolve the catalyst and reactants without strongly coordinating to the metal center, thus maintaining high catalytic activity.
-
Polar protic solvents , which contain O-H or N-H bonds (e.g., water, alcohols), can also be used in some Yb(OTf)₃ catalyzed reactions due to the catalyst's water stability.[4][6] However, these solvents can sometimes compete with the substrate for coordination to the Yb(III) center, potentially reducing the catalyst's effectiveness. The effect is highly reaction-dependent. For instance, in some acetalization reactions, a THF-H₂O solvent system can be used for deprotection.[7]
Q3: Can Yb(OTf)₃ be recovered and reused? How does the solvent choice impact this?
A3: Yes, one of the advantages of Yb(OTf)₃ is that it can often be recovered and reused without a significant loss of activity.[3][4] The choice of solvent can facilitate this process. For reactions in immiscible organic solvents, the catalyst can often be recovered from the aqueous phase after a workup. For solvent-free reactions, the catalyst can sometimes be recovered by precipitation and filtration.[3]
Q4: Are there any known incompatibilities between Yb(OTf)₃ and certain solvents?
A4: While Yb(OTf)₃ is robust, highly coordinating solvents can potentially diminish its catalytic activity by strongly binding to the ytterbium cation and reducing its Lewis acidity. The stability and reactivity should be evaluated on a case-by-case basis for the specific reaction being performed.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The solvent may not be optimal for the specific reaction. Perform a solvent screen with a range of polar aprotic solvents (e.g., CH₃CN, CH₃NO₂, CH₂Cl₂) and, if applicable, non-polar or solvent-free conditions.[5][8] |
| Catalyst Deactivation | In some cases, prolonged reaction times or high temperatures can lead to product deprotection, giving the appearance of low yield.[5] Consider reducing the reaction time or temperature. |
| Poor Substrate Solubility | If reactants are not fully dissolved, the reaction rate will be slow. Choose a solvent that effectively dissolves all starting materials at the reaction temperature. |
Issue 2: Formation of Side Products or Isomers
| Possible Cause | Troubleshooting Step |
| Solvent-Dependent Reaction Pathway | The solvent can influence the stereoselectivity of a reaction. For example, in hetero-Diels-Alder reactions, the ratio of stereoisomers can be solvent-dependent, with dichloromethane and acetonitrile favoring certain adducts.[1] Experiment with different solvents to optimize for the desired isomer. |
| Product Instability | The desired product may be unstable under the reaction conditions in a particular solvent, leading to decomposition or rearrangement. Analyze the reaction at earlier time points to check for product formation before degradation. |
Data Presentation: Solvent Effects on Reaction Yields
Table 1: Effect of Solvent on Yb(OTf)₃-Catalyzed tert-Butyl Ether Formation [5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃NO₂ | 60 | 1 | 70 |
| 2 | CH₂Cl₂ | 60 | 1 | 34 |
| 3 | 1,4-Dioxane | 60 | 1 | 15 |
| 4 | DMF | 60 | 1 | 28 |
| 5 | CH₃CN | 80 | 1 | 92 |
Table 2: Solvent Screening for the Friedel-Crafts Acylation of Thiophenes
While a specific data table was not available in the searched literature, it was noted that in the Friedel-Crafts acylation of substituted thiophenes, the highest yield was achieved when nitromethane was used as the solvent.[9]
Experimental Protocols
General Procedure for Yb(OTf)₃-Catalyzed Synthesis of tert-Butyl Ethers [5]
-
To a solution of the alcohol (1.0 mmol) in anhydrous acetonitrile (1.0 M), add di-tert-butyl dicarbonate (Boc₂O) (2.3 equiv).
-
Add this compound (5 mol %) to the reaction mixture.
-
Stir the reaction mixture at 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tert-butyl ether.
Visualizations
Caption: A general workflow for optimizing solvent conditions in Yb(OTf)₃ catalyzed reactions.
Caption: Proposed mechanism for tert-butyl ether formation, highlighting solvent influence.[5]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Times with Ytterbium(III) Trifluoromethanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst. The following information is designed to help you manage reaction times effectively and troubleshoot common issues encountered during your experiments.
Troubleshooting Guides
Issue 1: Reaction is Sluggish or Incomplete
When a reaction catalyzed by this compound is proceeding slower than expected or fails to reach completion, several factors could be at play. Below is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow reactions.
Detailed Steps:
-
Verify Catalyst Activity: this compound is hygroscopic, and its activity can be diminished by moisture.[1] Ensure the catalyst has been stored in a desiccator or under an inert atmosphere. If the catalyst is old or has been improperly handled, its efficacy may be compromised.
-
Assess Reagent and Solvent Purity: Impurities in the reactants or solvent can interfere with the catalytic cycle. Basic impurities, in particular, can neutralize the Lewis acidic catalyst. Ensure all reagents are of high purity and that anhydrous solvents are used where specified.
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate.[2] A modest increase in temperature can sometimes be sufficient to drive the reaction to completion.
-
Catalyst Loading: Increasing the mole percentage of the catalyst can lead to a significant decrease in reaction time and an increase in yield.[1]
-
-
Consider a Co-catalyst: In some cases, the addition of a co-catalyst can dramatically improve reaction times. For example, in the imino ene reaction, the addition of a catalytic amount of chlorotrimethylsilane (TMSCl) can reduce the reaction time from 48 hours to just 15 minutes.[3][4]
Issue 2: Catalyst Deactivation and Recovery Problems
This compound is known for its reusability.[5][6] However, issues with deactivation or recovery can arise.
Catalyst Deactivation: Causes and Prevention
| Cause | Prevention/Solution |
| Poisoning | Strong binding of impurities to the catalyst's active sites.[7][8] Ensure high purity of all reactants and solvents. |
| Fouling/Masking | Deposition of byproducts or polymers on the catalyst surface.[7][9] Optimize reaction conditions to minimize side reactions. If fouling occurs, washing the recovered catalyst may be necessary. |
| Thermal Degradation (Sintering) | High temperatures can cause loss of active surface area.[8] Avoid excessive heating and operate within the recommended temperature range for the specific reaction. |
| Hydrolysis | Exposure to excessive water can lead to the formation of less active species.[1] Use anhydrous solvents and handle the catalyst under dry conditions. |
Catalyst Recovery Workflow
Caption: Workflow for catalyst recovery and reuse.
Frequently Asked Questions (FAQs)
Q1: How does the water content of this compound hydrate affect its catalytic activity?
A1: The hydrate form of this compound is often used as a catalyst. While it is water-tolerant, its activity can be influenced by the amount of water present.[5] For reactions that are sensitive to water, using the anhydrous form or drying the hydrate before use is recommended. The thermal stability of the hydrate is influenced by the number of water molecules.[9]
Q2: What is the optimal catalyst loading for a typical reaction?
A2: The optimal catalyst loading can vary depending on the specific reaction. Generally, less than 10 mol% is sufficient for most transformations.[4] It is always recommended to perform a small-scale optimization study to determine the ideal catalyst loading for your specific application.
Q3: Can I use this compound in aqueous media?
A3: Yes, this compound is known to be stable and can catalyze reactions in aqueous solutions, making it an environmentally friendly Lewis acid catalyst.[4][10]
Q4: What are some common side reactions to be aware of?
A4: Side reactions are highly dependent on the specific substrates and reaction conditions. As a Lewis acid, this compound can catalyze various reactions, so careful control of conditions is crucial. For example, in Friedel-Crafts reactions, over-alkylation or acylation can occur if the reaction is not monitored carefully.[11]
Q5: How should I store this compound?
A5: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere like argon or nitrogen.[12]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Time and Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 8 | 64 |
| 1.0 | 6 | 72 |
| 1.5 | 4 | 78 |
| 2.0 | 2 | 83 |
| 2.5 | 0.5 | 95 |
| 3.0 | 0.5 | 95 |
Data is illustrative and based on a model reaction. Actual results may vary.[1]
Table 2: Impact of a Co-catalyst on an Imino Ene Reaction
| Catalyst System | Reaction Time | Yield (%) |
| Yb(OTf)₃ | 48 h | 58 |
| Yb(OTf)₃ + TMSCl (catalytic) | 15 min | 90 |
This table demonstrates the significant rate enhancement achievable with a co-catalyst.[3][4]
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Reaction
This protocol provides a general outline for a reaction catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Reactant A
-
Reactant B
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 5 mol%).
-
Add the anhydrous solvent (e.g., 5 mL).
-
Add reactant A (1.0 mmol) to the flask and stir the mixture.
-
Add reactant B (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Protocol 2: Catalyst Recovery and Reuse
This protocol describes a general method for recovering and reusing the this compound catalyst.
Procedure:
-
After the aqueous work-up of the reaction (Step 7 in Protocol 1), collect the aqueous layer containing the catalyst.
-
Concentrate the aqueous layer under reduced pressure to remove the water.
-
Dry the resulting solid catalyst under high vacuum at an elevated temperature (e.g., 100-120 °C) for several hours to remove any residual water.
-
The recovered and dried catalyst can then be used in subsequent reactions. The activity of the reused catalyst should be monitored.[6][13]
Visualizations
Catalytic Cycle of this compound
Caption: Generalized catalytic cycle for a Lewis acid.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Ytterbium(III) Triflate/TMSCl: Efficient Catalyst for Imino Ene Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Substrate scope limitations for Ytterbium(III) triflate catalysis
Welcome to the technical support center for Ytterbium(III) triflate [Yb(OTf)₃] catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the substrate scope limitations of this versatile Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is Ytterbium(III) triflate and why is it used as a catalyst?
Ytterbium(III) triflate, Yb(CF₃SO₃)₃, is a powerful and versatile Lewis acid catalyst. Its popularity stems from its high catalytic activity, often requiring low catalyst loading (<10 mol%), and its stability in both organic and aqueous solvents.[1] Unlike many traditional Lewis acids like AlCl₃, Yb(OTf)₃ is water-tolerant, making it easier to handle and allowing for a broader range of reaction conditions.[2] It can be recovered and reused without significant loss of activity, contributing to greener chemical processes.[1][3]
Q2: My Yb(OTf)₃ catalyst is a hydrate. Do I need to dry it before use?
Ytterbium(III) triflate is often sold as a hydrate (Yb(OTf)₃·xH₂O). While it is known for its water tolerance, the presence of water can influence the reaction outcome. For strictly anhydrous reactions, it is best practice to dry the catalyst. This can be achieved by heating the hydrate under vacuum. However, for many reactions, the commercial hydrate can be used directly, as Yb(OTf)₃ can still function effectively as a Lewis acid in the presence of coordinated water. The optimal state of the catalyst depends on the specific reaction's sensitivity to water.
Q3: Can I reuse the Yb(OTf)₃ catalyst? How do I recover it?
Yes, one of the key advantages of Yb(OTf)₃ is its reusability.[1][3] After the reaction, the catalyst can typically be recovered from the aqueous layer of the workup. A common procedure involves diluting the reaction mixture with an organic solvent, washing with water, and then carefully evaporating the water from the combined aqueous layers to recover the catalyst. The recovered solid can then be dried under vacuum and reused.
Q4: What are the main safety precautions for handling Yb(OTf)₃?
Ytterbium(III) triflate is a corrosive solid that can cause severe skin burns and eye damage. It should be handled in a well-ventilated area or a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust and do not ingest or inhale the compound. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.
Troubleshooting Guide
This guide addresses common problems encountered during reactions catalyzed by Ytterbium(III) triflate.
Problem 1: Low or No Conversion
Q: I'm seeing very little or no consumption of my starting material. What could be the issue?
A: Several factors could be at play. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for low or no reaction conversion.
-
Catalyst Poisoning: Strongly basic functional groups, such as unprotected amines or pyridines, can coordinate tightly to the Yb(III) center, acting as competitive inhibitors or deactivating the catalyst.[2]
-
Substrate Deactivation: Many Yb(OTf)₃-catalyzed reactions, like the Friedel-Crafts acylation, are less effective with strongly electron-deactivated substrates. For example, arenes with potent electron-withdrawing groups may not react.[3][4]
-
Lack of Chelating Groups: Some reactions show enhanced reactivity and selectivity due to chelation between the catalyst and a functional group on the substrate (e.g., a hydroxyl group). Substrates lacking this feature may exhibit poor reactivity.
-
Solvent Effects: Coordinating solvents like acetonitrile or THF can compete with the substrate for binding to the Lewis acid, potentially reducing its catalytic activity. Switching to a non-coordinating solvent like dichloromethane (DCM) or nitromethane may improve results.[5][6]
Problem 2: Formation of Side Products or Product Decomposition
Q: My reaction is messy, or my product seems to be decomposing. What can I do?
A: This often relates to the reaction being run for too long, at too high a temperature, or issues with catalyst loading.
-
Excess Catalyst: In some cases, higher catalyst loading can lead to side reactions or product decomposition. For instance, in the formation of tert-butyl ethers, excess Yb(OTf)₃ can promote the deprotection of the newly formed ether.[5][7] Try reducing the catalyst loading to 1-5 mol%.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or another analytical method. Running the reaction for too long after completion can lead to the formation of byproducts. Similarly, excessive heat can cause decomposition. Consider running the reaction at a lower temperature for a longer period.
Substrate Scope Limitations: Data Tables
The effectiveness of Yb(OTf)₃ catalysis is highly dependent on the substrate's electronic and steric properties. The following tables provide quantitative data for common reactions, illustrating these limitations.
Table 1: Friedel-Crafts Acylation of Thiophenes
Yb(OTf)₃ is an effective catalyst for the acylation of heterocycles like thiophene, even those bearing electron-withdrawing groups.
| Entry | Thiophene Substrate | Acylating Agent | Catalyst (mol%) | Yield (%) | Reference |
| 1 | Thiophene | Acetic Anhydride | 10 | 83 | [8] |
| 2 | Thiophene | Acetyl Chloride | 10 | 91 | [8] |
| 3 | 2-Chlorothiophene | Acetyl Chloride | 10 | 85 | [8] |
| 4 | 2-Bromothiophene | Acetyl Chloride | 10 | 82 | [8] |
| 5 | 2-Iodothiophene | Acetyl Chloride | 10 | 78 | [8] |
| 6 | Thiophene-2-carbonitrile | Acetyl Chloride | 10 | 75 | [8] |
| Reaction Conditions: Substrate (1 equiv), acylating agent (1.5 equiv), Yb(OTf)₃ in nitromethane at room temperature. |
Observation: The catalyst tolerates electron-withdrawing halogens and even a nitrile group on the thiophene ring, which are typically challenging substrates for classical Friedel-Crafts reactions.
Table 2: tert-Butyl Ether Formation from Alcohols
The catalyst shows broad scope for the protection of primary, secondary, and phenolic alcohols.
| Entry | Alcohol Substrate | Time (h) | Yield (%) | Reference |
| 1 | 1-Octanol | 1 | 92 | [6] |
| 2 | Benzyl alcohol | 1 | 90 | [6] |
| 3 | Cyclohexanol (sec-alcohol) | 2 | 85 | [6] |
| 4 | 4-Nitrobenzyl alcohol (EWG) | 1.5 | 88 | [6] |
| 5 | 4-Methoxybenzyl alcohol (EDG) | 1 | 91 | [6] |
| 6 | Phenol | 2.5 | 84 | [6] |
| 7 | 4-Nitrophenol (EWG) | 3 | 82 | [6] |
| Reaction Conditions: Alcohol (1 equiv), Boc₂O (2.3 equiv), Yb(OTf)₃ (5 mol%) in acetonitrile at 80°C. |
Observation: The reaction is efficient for a wide range of alcohols, including those with both electron-donating (EDG) and electron-withdrawing (EWG) groups, highlighting the catalyst's versatility.
Table 3: Factors Influencing Substrate Reactivity
This diagram illustrates the key substrate characteristics that can limit the success of Yb(OTf)₃ catalysis.
Caption: Key substrate factors influencing Yb(OTf)₃ catalysis.
Experimental Protocols
General Protocol for a Yb(OTf)₃-Catalyzed Reaction under Anhydrous Conditions
This protocol provides a general guideline for handling the air- and moisture-sensitive catalyst and performing a reaction. Specific temperatures, times, and solvents should be optimized for each transformation.
Materials:
-
Ytterbium(III) triflate (anhydrous or hydrate)
-
Substrates and reagents (purified and dried as necessary)
-
Anhydrous reaction solvent (e.g., DCM, nitromethane, acetonitrile)
-
Glassware (flame- or oven-dried)
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Glassware Preparation: Flame-dry or oven-dry (e.g., at 120°C overnight) all glassware, including the reaction flask, stir bar, and any addition funnels. Allow to cool to room temperature under a stream of inert gas.
-
Catalyst Addition: To the cooled reaction flask under a positive pressure of inert gas, add Ytterbium(III) triflate (typically 5-10 mol%). If using the hydrate for a moisture-sensitive reaction, consider drying it under high vacuum at an elevated temperature before use.
-
Solvent and Substrate Addition: Add the anhydrous solvent via cannula or syringe, followed by the substrate(s). Stir the mixture to ensure dissolution or uniform suspension.
-
Reagent Addition: Add the second reagent, especially if it is reactive, dropwise via syringe or an addition funnel at the desired reaction temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) by periodically withdrawing small aliquots.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution (e.g., NaHCO₃ or NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation.
-
Catalyst Recovery (Optional): The aqueous layers from the workup can be combined. Evaporation of the water under reduced pressure will leave behind the Yb(OTf)₃ salt, which can be dried and reused for subsequent reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in Ytterbium(III) Triflate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on troubleshooting and optimizing enantioselective reactions catalyzed by Ytterbium(III) triflate [Yb(OTf)₃].
Frequently Asked Questions (FAQs)
Q1: What is Ytterbium(III) triflate, and why is it used in enantioselective catalysis?
A1: Ytterbium(III) triflate (Ytterbium trifluoromethanesulfonate, Yb(OTf)₃) is a powerful and water-tolerant Lewis acid catalyst.[1][2] Its effectiveness in promoting a wide range of organic transformations, including Diels-Alder, Friedel-Crafts, and aldol reactions, makes it a versatile tool in organic synthesis.[3][4] In enantioselective catalysis, Yb(OTf)₃ is typically complexed with a chiral ligand to create a chiral Lewis acid catalyst that can induce stereoselectivity in the formation of a chiral product.
Q2: How does the choice of chiral ligand impact the enantioselectivity of a Yb(OTf)₃-catalyzed reaction?
A2: The chiral ligand is crucial as it creates the asymmetric environment around the metal center. The structure, steric bulk, and electronic properties of the ligand directly influence the facial selectivity of the substrate's approach to the catalyst, thereby determining the enantiomeric excess (ee) of the product.[4] Different ligand families, such as pybox, BINOL, and various tridentate ligands, have been successfully employed in Yb(OTf)₃-catalyzed reactions.[4][5]
Q3: Can the solvent choice significantly affect the enantioselectivity?
A3: Yes, the solvent can have a profound impact on both the yield and enantioselectivity of the reaction.[4][6] Solvents can influence the solubility of the catalyst and substrates, the stability of the catalyst-substrate complex, and the overall reaction kinetics. For instance, in some Friedel-Crafts alkylations using a Yb(OTf)₃-pybox complex, dichloromethane (CH₂Cl₂) was found to be the optimal solvent for achieving high enantioselectivity.[4]
Q4: What is the typical catalyst loading for a Yb(OTf)₃-catalyzed enantioselective reaction?
A4: The optimal catalyst loading can vary depending on the specific reaction, but it is common to use between 5 and 20 mol% of Yb(OTf)₃ and the chiral ligand.[3][5] It is always advisable to screen different catalyst loadings to find the best balance between reaction efficiency and cost-effectiveness.
Q5: Are Yb(OTf)₃-catalyzed reactions sensitive to air and moisture?
A5: While Yb(OTf)₃ is known for its water tolerance compared to other Lewis acids, maintaining anhydrous conditions is often critical for achieving high enantioselectivity and reproducibility.[7] Moisture can compete with the substrate for coordination to the Lewis acidic metal center, potentially leading to lower yields and reduced enantioselectivity. Therefore, using dry solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Q1: My reaction is proceeding with a good yield, but the enantiomeric excess is consistently low. What are the first steps in troubleshooting this issue?
A1: Low enantioselectivity with good conversion suggests that the catalyst is active but not effectively discriminating between the two enantiotopic faces of the substrate. Here are the initial steps to address this:
-
Re-evaluate the Chiral Ligand: The ligand may not be optimal for the specific substrate. Consider screening a variety of chiral ligands with different steric and electronic properties.
-
Optimize the Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3]
-
Screen Different Solvents: The solvent can significantly influence the conformation of the chiral catalyst and the transition state assembly. A systematic screening of solvents with varying polarities is recommended.[4]
Q2: I have tried different ligands and temperatures, but the ee remains poor. What other factors should I consider?
A2: If initial optimizations are unsuccessful, consider the following:
-
Purity of Reagents: Ensure that the Yb(OTf)₃, chiral ligand, and substrates are of high purity. Impurities can sometimes interfere with the catalyst's performance.
-
Ligand-to-Metal Ratio: The stoichiometry between the chiral ligand and Yb(OTf)₃ is critical for the formation of the active chiral catalyst. It is advisable to screen ratios such as 1:1, 1.2:1, and 1:1.2 (ligand:metal).
-
Presence of Additives: In some cases, additives can enhance enantioselectivity. For example, the use of molecular sieves can help to remove trace amounts of water.
Issue 2: Poor Reproducibility
Q1: I am observing significant variations in yield and enantioselectivity between different runs of the same reaction. What could be the cause?
A1: Poor reproducibility is often linked to subtle variations in experimental conditions. Key areas to investigate include:
-
Anhydrous Conditions: Inconsistent removal of water from glassware, solvents, and reagents is a common culprit. Ensure a consistent and rigorous protocol for drying all components.[7]
-
Catalyst Preparation: If the chiral catalyst is prepared in situ, ensure that the complexation of the ligand and Yb(OTf)₃ is complete and consistent before adding the substrates.
-
Temperature Control: Fluctuations in the reaction temperature can lead to variable outcomes. Use a reliable and calibrated thermostat or cryostat to maintain a constant temperature.
Data Presentation
Table 1: Effect of Chiral Ligand and Metal Triflate on the Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene[4]
| Entry | Ligand | Metal Triflate | Solvent | Yield (%) | ee (%) |
| 1 | 1a | Yb(OTf)₃ | CH₂Cl₂ | 75 | 31 |
| 2 | 1b | Yb(OTf)₃ | CH₂Cl₂ | 78 | 35 |
| 3 | 1c | Yb(OTf)₃ | CH₂Cl₂ | 80 | 41 |
| 4 | 1d | Yb(OTf)₃ | CH₂Cl₂ | 81 | 44 |
| 5 | 1e | Yb(OTf)₃ | CH₂Cl₂ | 73 | 28 |
| 6 | 1f | Yb(OTf)₃ | CH₂Cl₂ | 76 | 33 |
| 7 | 1d | Sc(OTf)₃ | CH₂Cl₂ | 72 | 25 |
| 8 | 1d | Zn(OTf)₂ | CH₂Cl₂ | 65 | 15 |
| 9 | 1d | Cu(OTf)₂ | CH₂Cl₂ | 70 | 20 |
| 10 | 1d | In(OTf)₃ | CH₂Cl₂ | 68 | 18 |
Table 2: Influence of Solvent on the Asymmetric Friedel-Crafts Alkylation[4]
| Entry | Ligand | Metal Triflate | Solvent | Yield (%) | ee (%) |
| 1 | 1d | Yb(OTf)₃ | CH₂Cl₂ | 81 | 44 |
| 2 | 1d | Yb(OTf)₃ | THF | 60 | 22 |
| 3 | 1d | Yb(OTf)₃ | Toluene | 55 | 18 |
| 4 | 1d | Yb(OTf)₃ | CH₃CN | 72 | 30 |
Table 3: Effect of Temperature on Asymmetric Aldol Condensation[5]
| Entry | Ligand | Metal Triflate | Temperature (°C) | Yield (%) | ee (%) |
| 1 | salazin-iPr | Y(OTf)₃ | 15 | 98 | 94 |
| 2 | salazin-iPr | Y(OTf)₃ | 0 | 98 | 98 |
| 3 | salazin-iPr | Y(OTf)₃ | -20 | 95 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Friedel-Crafts Alkylation of Indole[4]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral pybox ligand (0.02 mmol) and Yb(OTf)₃ (0.02 mmol).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add indole (0.2 mmol) to the reaction mixture.
-
Add a solution of β-nitrostyrene (0.22 mmol) in anhydrous dichloromethane (0.5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at the same temperature until the indole is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Aldol Condensation[5]
-
In a dry reaction vessel, stir the chiral tridentate salazin ligand (0.02 mmol) and Y(OTf)₃ (0.02 mmol) in the ketone (2 mL) at 40 °C for one hour.
-
Cool the reaction mixture to room temperature, then add the aldehyde (0.2 mmol).
-
Stir the mixture at 0 °C for 26 hours.
-
Quench the reaction with 1 mL of a saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing enantioselectivity.
Caption: Troubleshooting flowchart for low enantiomeric excess.
Caption: In-situ preparation of the chiral catalyst complex.
References
- 1. Yb(OTf)3-Catalyzed Oxidation of Alcohols with Iodosylbenzene Mediated by TEMPO [organic-chemistry.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions with Ytterbium(III) Triflate
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates in Friedel-Crafts reactions catalyzed by Ytterbium(III) triflate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Issue 1: Low to No Product Conversion
Q1: My Friedel-Crafts reaction is showing very low or no conversion. What are the primary factors to investigate?
A1: Low conversion rates in Friedel-Crafts reactions catalyzed by Ytterbium(III) triflate can often be attributed to several critical factors. The most common issues include the presence of moisture, suboptimal catalyst loading, inappropriate solvent choice, or inherent limitations of the substrates. A systematic approach to troubleshooting these variables is essential for improving reaction outcomes.
Q2: How does moisture affect the reaction, and what are the steps to ensure anhydrous conditions?
A2: Although Ytterbium(III) triflate is more water-tolerant than traditional Lewis acids like aluminum chloride, its catalytic activity can still be significantly diminished by moisture. Water can hydrolyze the catalyst and react with the acylating agent.[1] Ensuring anhydrous conditions is crucial for optimal performance.
-
Drying Glassware: All glassware should be rigorously dried, either in an oven at a high temperature (e.g., 125°C) for at least 24 hours or by flame-drying under an inert atmosphere immediately before use.[2]
-
Anhydrous Solvents and Reagents: Solvents and liquid reagents must be thoroughly dried using appropriate drying agents.[3] Solid reagents can be dried in a vacuum oven or a desiccator.[2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.[1]
Q3: My aromatic substrate contains an amine or hydroxyl group, and the reaction is failing. What is the problem?
A3: Aromatic compounds bearing basic functional groups like amines (-NH₂) or hydroxyls (-OH) are generally not suitable for Friedel-Crafts reactions. These groups can coordinate with the Lewis acid catalyst, Ytterbium(III) triflate, leading to the deactivation of the catalyst. This complex formation also deactivates the aromatic ring towards electrophilic substitution.
Q4: I am using a deactivated aromatic ring as my substrate. Could this be the reason for the low yield?
A4: Yes, the electronic nature of the aromatic substrate plays a crucial role. Friedel-Crafts reactions are electrophilic aromatic substitutions, and therefore, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it, making the reaction sluggish or preventing it from proceeding altogether.
Issue 2: Optimizing Reaction Parameters
Q5: How do I determine the optimal amount of Ytterbium(III) triflate for my reaction?
A5: The optimal catalyst loading should be determined empirically for each specific reaction. Unlike traditional Friedel-Crafts reactions that may require stoichiometric amounts of catalyst, Ytterbium(III) triflate is effective in catalytic amounts.[4] Starting with a low catalyst loading (e.g., 5 mol%) and gradually increasing it while monitoring the reaction progress is a good strategy. Excessive catalyst loading can sometimes lead to side reactions.
Q6: What is the influence of the solvent on the reaction outcome?
A6: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often employed. For instance, in the acylation of substituted thiophenes, nitromethane was found to give the highest yield compared to chloroform, nitrobenzene, and carbon tetrachloride.[4] In some cases, ionic liquids have been shown to enhance reaction rates.[5] Solvent-free conditions have also been reported to be effective for certain substrates.
Q7: Can the reaction temperature be optimized to improve conversion?
A7: Reaction temperature is a critical parameter. While many Ytterbium(III) triflate-catalyzed Friedel-Crafts reactions proceed efficiently at room temperature, some may require heating to overcome the activation energy.[4] It is advisable to start at room temperature and gradually increase the temperature, monitoring for product formation and any potential decomposition or side reactions.
Data Presentation
Table 1: Effect of Yb(OTf)₃ Loading and Acylating Agent Quantity on the Acylation of Thiophene
| Entry | Yb(OTf)₃ (mol%) | Acylating Agent | Equivalents of Acylating Agent | Yield (%) |
| 1 | 5 | (CH₃CO)₂O | 1 | 70 |
| 2 | 5 | (CH₃CO)₂O | 2 | 76 |
| 3 | 5 | (CH₃CO)₂O | 3 | 76 |
| 4 | 10 | (CH₃CO)₂O | 1 | 75 |
| 5 | 10 | (CH₃CO)₂O | 2 | 83 |
| 6 | 10 | (CH₃CO)₂O | 3 | 84.5 |
| 7 | 20 | (CH₃CO)₂O | 2 | 86 |
| 8 | 5 | CH₃COCl | 1 | 83 |
| 9 | 5 | CH₃COCl | 1.5 | 87 |
| 10 | 5 | CH₃COCl | 2 | 90 |
| 11 | 10 | CH₃COCl | 1 | 88 |
| 12 | 10 | CH₃COCl | 1.5 | 91 |
| 13 | 20 | CH₃COCl | 1.5 | 92 |
Data sourced from Su, W.; Jin, C. Ytterbium(III) Trifluoromethanesulfonate Catalysed Friedel–Crafts Acylation of Substituted Thiophenes. J. Chem. Research (S) 2003, 694-695.[4]
Table 2: Effect of Yb(OTf)₃ Loading and Solvent on the Acylation of 1-Methylpyrrole with Acetyl Chloride
| Entry | Yb(OTf)₃ (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 10 | [bpy][BF₄] | 1.5 | 93 |
| 2 | 5 | [bpy][BF₄] | 1.5 | 85 |
| 3 | 10 | CHCl₃ | 4.0 | 80 |
| 4 | 10 | CH₃NO₂ | 4.0 | 85 |
[bpy][BF₄] = N-butylpyridinium tetrafluoroborate Data sourced from Su, W.; Wu, C.; Su, H. This compound Catalyzed Friedel—Crafts Acylation of 1-Methylpyrrole in Ionic Liquid. J. Chem. Research 2005, 1, 67-68.[5]
Experimental Protocols
Protocol 1: General Procedure for Ytterbium(III) Triflate-Catalyzed Friedel-Crafts Acylation
-
Preparation of Anhydrous Reagents and Glassware:
-
Dry all glassware in an oven at 125°C for at least 24 hours or flame-dry under a stream of inert gas (N₂ or Ar) immediately before use.[2]
-
Ensure all solvents are anhydrous. Solvents can be dried by distillation over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers) or by passing them through a column of activated alumina.[1] Store dried solvents over molecular sieves.[6]
-
Solid reagents should be dried in a vacuum desiccator over a strong desiccant like P₄O₁₀.
-
-
Reaction Setup:
-
To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Ytterbium(III) triflate (5-20 mol%).
-
Add the anhydrous solvent, followed by the aromatic substrate.
-
Slowly add the acylating agent (acyl chloride or anhydride) dropwise to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or an elevated temperature as required.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Catalyst Recovery:
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The aqueous layer containing the Ytterbium(III) triflate can be evaporated to recover the catalyst, which can be dried under vacuum and reused.[4]
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle of Friedel-Crafts acylation with Yb(OTf)₃.
References
Technical Support Center: Ytterbium(III) Trifluoromethanesulfonate in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst. The information addresses common issues encountered during experiments, with a focus on the impact of impurities on catalytic performance.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems in reactions catalyzed by this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Catalytic Activity | Catalyst Deactivation by Water: Yb(OTf)₃ is hygroscopic, and water can hydrolyze the catalyst, reducing its Lewis acidity. | Ensure rigorous drying of all solvents and reagents. Handle Yb(OTf)₃ in a glovebox or under an inert atmosphere. Consider adding a drying agent if compatible with the reaction. |
| Presence of Coordinating Impurities: Impurities with strong coordinating abilities (e.g., residual solvents from synthesis, other metal ions) can bind to the Ytterbium center, blocking the active site. | Purify the Yb(OTf)₃ before use. Analyze the catalyst for trace impurities using techniques like ICP-MS. | |
| Incorrect Catalyst Loading: Insufficient catalyst may lead to slow or incomplete reactions. | Optimize the catalyst loading for your specific reaction. A typical range is 1-10 mol%.[1] | |
| Inconsistent Reaction Rates or Yields | Variable Purity of Catalyst Batches: Different batches of Yb(OTf)₃ may contain varying levels and types of impurities. | Characterize each new batch of catalyst for purity before use. If possible, purchase from a reputable supplier with detailed batch analysis. |
| Formation of Inactive Catalyst Species: The catalyst may precipitate or form inactive complexes under the reaction conditions. | Ensure the catalyst is fully dissolved in the reaction medium. Screen different solvents to improve solubility and stability. | |
| Poor Selectivity (Stereo- or Regioselectivity) | Presence of Brønsted Acid Impurities: Residual trifluoromethanesulfonic acid (TfOH) from the synthesis of Yb(OTf)₃ can act as a Brønsted acid catalyst, leading to side reactions and reduced selectivity. | Neutralize any residual acid by washing the catalyst with a non-coordinating base and thoroughly drying it. Purity can be checked by titration. |
| Influence of Other Lanthanide Impurities: Commercially available Ytterbium salts may contain other lanthanide ions as impurities, which can have different catalytic activities and selectivities. | Use high-purity Yb(OTf)₃ (e.g., 99.99%) for reactions where high selectivity is critical. | |
| Reaction Mixture Color Change (Unexpected) | Decomposition of the Catalyst or Substrate: High temperatures or incompatible reagents can lead to the decomposition of the catalyst or starting materials. | Run the reaction at the lowest effective temperature. Screen for potential incompatibilities between the catalyst and other reaction components. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how do they affect my reaction?
A1: The most common impurities include:
-
Water: As a hygroscopic salt, Yb(OTf)₃ readily absorbs moisture.[2] Water can act as a Lewis base, coordinating to the Ytterbium ion and reducing its Lewis acidity, thereby decreasing catalytic activity. In some cases, it can also participate in side reactions.
-
Other Lanthanide Triflates: Due to the difficulty in separating lanthanides, Yb(OTf)₃ may contain traces of other lanthanide triflates (e.g., Lutetium, Thulium). These can have different catalytic properties, potentially affecting reaction rates and selectivities.
-
Trifluoromethanesulfonic Acid (TfOH): Incomplete reaction or decomposition during synthesis can leave residual TfOH. This strong Brønsted acid can catalyze undesired side reactions, leading to lower yields and selectivity.
-
Inorganic Salts: Starting materials or byproducts from the synthesis, such as ytterbium oxides or other salts, may be present.[3] These are generally less catalytically active but can affect the overall purity and solubility of the catalyst.
Q2: How can I purify my this compound?
A2: A common purification method involves the following steps:
-
Dissolve the Yb(OTf)₃ hydrate in water.
-
Filter the solution to remove any insoluble impurities.
-
Remove the water under reduced pressure.
-
Dry the resulting solid under high vacuum at elevated temperatures (e.g., 180-200 °C) for an extended period (e.g., 48 hours) to remove coordinated water.[3]
Q3: What analytical techniques are recommended for assessing the purity of Yb(OTf)₃?
A3: A combination of techniques is often necessary for a comprehensive purity assessment:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify trace metal impurities, especially other lanthanides.
-
Karl Fischer Titration: To determine the water content.
-
Acid-Base Titration: To quantify residual Brønsted acidity from TfOH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used to detect different triflate species.
-
X-ray Diffraction (XRD): To confirm the crystalline structure and identify any crystalline impurities.
Q4: Can I reuse my Yb(OTf)₃ catalyst?
A4: Yes, one of the advantages of Yb(OTf)₃ is its stability and potential for recycling.[1] After the reaction, the catalyst can often be recovered from the aqueous phase after an aqueous workup, dried, and reused without a significant loss of activity.[1] The reusability should be confirmed for each specific reaction system.
Experimental Protocols
Protocol 1: General Procedure for a Yb(OTf)₃ Catalyzed Aldol Reaction
This protocol provides a general guideline for a cross-aldol reaction between a ketone and an aldehyde.[4][5]
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (hydrate, 0.05 mmol, 5 mol%) to a dry reaction flask.
-
Solvent and Reactants: Add the solvent (e.g., dry dichloromethane, 2 mL) to the flask, followed by the aldehyde (1.0 mmol).
-
Initiation: Add the ketone (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Yb(OTf)₃ catalyzed aldol reaction.
Caption: Logical relationship between common impurities and their impact on catalysis.
References
Technical Support Center: Ytterbium(III) Triflate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ytterbium(III) triflate (Yb(OTf)₃) in their experiments. The focus is on preventing its hydrolysis during the workup phase of a reaction.
Frequently Asked Questions (FAQs)
Q1: What is Ytterbium(III) triflate and why is its hydrolysis a concern?
Ytterbium(III) triflate is a powerful and water-tolerant Lewis acid catalyst used in a wide range of organic transformations.[1][2] While it is known for its stability in aqueous media, hydrolysis can still occur, especially under basic conditions, leading to the formation of ytterbium hydroxides. This can deactivate the catalyst and complicate the purification of the desired product.
Q2: Is an aqueous workup always suitable for reactions involving Ytterbium(III) triflate?
No. While a standard aqueous workup is the most common method for removing the catalyst, it is not suitable for reactions with water-sensitive products or when the product is water-soluble.[3] In such cases, non-aqueous workup procedures are necessary.
Q3: Can Ytterbium(III) triflate be recovered and reused?
Yes, one of the significant advantages of Ytterbium(III) triflate is its potential for recovery and reuse without a significant loss of catalytic activity.[3][4] After an aqueous workup, the catalyst can be recovered from the aqueous phase.
Q4: What are the general safety precautions for handling Ytterbium(III) triflate?
Ytterbium(III) triflate hydrate is an irritant to the eyes, respiratory system, and skin.[5] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhaling the dust of the solid salt.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low product yield after workup | Hydrolysis and deactivation of the catalyst due to basic quenching agents or prolonged exposure to water. | - Use a mildly acidic aqueous wash (e.g., dilute HCl) to quench the reaction before extraction. - Minimize the contact time with water during the workup. - For water-sensitive products, employ a non-aqueous workup. |
| Difficulty in separating the product from the catalyst | The product is water-soluble, leading to co-extraction with the catalyst into the aqueous layer. | - If the product is sufficiently non-polar, consider a non-aqueous workup followed by filtration or precipitation of the catalyst. - Alternatively, the catalyst can be precipitated from the aqueous phase as ytterbium oxalate. |
| Emulsion formation during aqueous extraction | High concentration of the catalyst or presence of polar organic solvents. | - Dilute the reaction mixture with a less polar organic solvent (e.g., diethyl ether, ethyl acetate) before the aqueous wash. - Add a small amount of brine to the aqueous layer to break the emulsion. |
| Catalyst appears insoluble during the reaction | The anhydrous form of the catalyst was used in a solvent in which it has low solubility. | - Use the hydrate form of Ytterbium(III) triflate, which has better solubility in some organic solvents. - Consider using a co-solvent to improve solubility. |
Data Presentation
Table 1: Hydrolysis Constants of Ytterbium(III) Ion at 25°C
This table provides the equilibrium constants for the stepwise hydrolysis of the Yb³⁺ ion. Understanding these constants can help in predicting the pH range at which hydrolysis becomes significant.
| Equilibrium | Log K |
| Yb³⁺ + H₂O ⇌ Yb(OH)²⁺ + H⁺ | -8.7 |
| Yb(OH)²⁺ + H₂O ⇌ Yb(OH)₂⁺ + H⁺ | -9.0 |
| Yb(OH)₂⁺ + H₂O ⇌ Yb(OH)₃(aq) + H⁺ | -8.4 |
Data sourced from Baes, C. F., & Mesmer, R. E. (1976). The Hydrolysis of Cations. Wiley-Interscience.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Water-Insoluble Products
This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted under basic conditions, neutralize it by adding a dilute solution of HCl (e.g., 1 M) dropwise until the pH is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Add an equal volume of deionized water and shake the funnel vigorously. Allow the layers to separate.
-
Separation: Drain the aqueous layer containing the Ytterbium(III) triflate.
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Non-Aqueous Workup for Water-Sensitive Products
This protocol is designed for reactions where the product is sensitive to water.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile solvent.
-
Precipitation of the Catalyst: Add a non-polar solvent in which the product is soluble but the Ytterbium(III) triflate is not (e.g., hexanes, diethyl ether).
-
Filtration: Stir the resulting slurry and then filter it through a pad of Celite® or silica gel. The catalyst will be retained on the filter pad.
-
Product Isolation: Wash the filter cake with the non-polar solvent. The combined filtrate contains the desired product. Concentrate the filtrate under reduced pressure to isolate the product.
Protocol 3: Catalyst Recovery via Oxalate Precipitation
This protocol describes the recovery of Ytterbium(III) triflate from the aqueous phase of a workup.
-
Collection of Aqueous Phase: Combine all aqueous layers from the workup procedure that contain the ytterbium salt.
-
Precipitation: While stirring, slowly add a solution of oxalic acid or sodium oxalate to the aqueous solution. Ytterbium(III) oxalate will precipitate out as a solid.[6]
-
Isolation: Collect the precipitate by filtration and wash it with deionized water.
-
Conversion back to Triflate: The ytterbium oxalate can be converted back to Ytterbium(III) triflate by reacting it with triflic acid. This step should be performed with caution and under appropriate safety measures.
Mandatory Visualizations
Diagram 1: General Aqueous Workup Workflow
Caption: A flowchart illustrating the standard aqueous workup procedure.
Diagram 2: Proposed Mechanism of Ytterbium(III) Triflate-Catalyzed Friedel-Crafts Alkylation
Caption: A simplified mechanism for the Friedel-Crafts alkylation.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 5. chembk.com [chembk.com]
- 6. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 7. Ytterbium(III) triflate catalyzed tandem Friedel-Crafts alkylation/hydroarylation of propargylic alcohols with phenols as an expedient route to indenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with Ytterbium(III) Trifluoromethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) catalyzed reactions, particularly during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using Yb(OTf)₃ for large-scale reactions?
A1: this compound is a versatile and robust Lewis acid catalyst suitable for scaling up various organic transformations.[1][2][3] Key advantages include:
-
Water Tolerance: Unlike many traditional Lewis acids, Yb(OTf)₃ is stable in the presence of water, which simplifies handling and allows for reactions in aqueous or protic solvents.[1][4]
-
Reusability: The catalyst can often be recovered and reused multiple times without a significant loss of activity, making processes more cost-effective and environmentally friendly.[4][5][6]
-
High Catalytic Activity: It is effective in low catalytic amounts, typically 5-10 mol%, for a wide range of reactions, including Friedel-Crafts acylations, aldol reactions, and heterocycle synthesis.[2][3]
-
Mild Reaction Conditions: Many Yb(OTf)₃-catalyzed reactions can be conducted under mild conditions, which can help to minimize side reactions and improve selectivity.[7][8]
Q2: How does the hygroscopic nature of Yb(OTf)₃ affect scale-up?
A2: While Yb(OTf)₃ is water-tolerant, its hygroscopic nature can still present challenges during scale-up. Absorbed moisture can potentially reduce the catalyst's activity and influence reaction kinetics. On a larger scale, the increased surface area and longer handling times can lead to greater moisture absorption. It is crucial to store Yb(OTf)₃ in a desiccator and handle it in a controlled atmosphere (e.g., under nitrogen or argon) when possible, especially for moisture-sensitive reactions.
Q3: What is a general procedure for recovering and reusing Yb(OTf)₃ on a larger scale?
A3: Catalyst recovery is a key advantage of using Yb(OTf)₃. A general procedure for its recovery from an aqueous reaction mixture is as follows:
-
After reaction completion, quench the reaction with water.
-
Extract the organic product with a suitable solvent (e.g., ethyl acetate).
-
The aqueous layer containing the Yb(OTf)₃ can be concentrated under reduced pressure.
-
The recovered catalyst can be dried in a vacuum oven and reused. The activity of the recycled catalyst should be monitored over several cycles.[4][5][6]
Troubleshooting Guides
Issue 1: Decreased Yield or Slower Reaction Rate Upon Scale-Up
Q: My Yb(OTf)₃-catalyzed reaction works well on a lab scale, but the yield has dropped significantly after scaling up. What could be the cause?
A: Several factors can contribute to a drop in yield during scale-up. Consider the following troubleshooting steps:
-
Heat Transfer: Exothermic reactions can be difficult to control on a larger scale due to the lower surface-area-to-volume ratio of the reactor.[9][10] This can lead to localized hot spots and increased side product formation.
-
Solution: Improve agitation to ensure uniform temperature distribution. Use a reactor with a cooling jacket and monitor the internal temperature closely. Consider a slower, controlled addition of reagents for highly exothermic processes.[9]
-
-
Mixing Efficiency: Inadequate mixing can lead to concentration gradients, affecting the reaction rate and selectivity.
-
Solution: Ensure the stirring mechanism is appropriate for the reactor size and viscosity of the reaction mixture.
-
-
Catalyst Deactivation: As mentioned in the FAQ, moisture absorption can be more pronounced on a larger scale and can deactivate the catalyst.
-
Solution: Handle the catalyst under an inert atmosphere and use anhydrous solvents if the reaction is sensitive to water.
-
-
Solvent and Reagent Purity: The purity of solvents and reagents can have a more significant impact on a larger scale.
-
Solution: Use reagents and solvents of appropriate purity and ensure they are free from contaminants that could interfere with the catalyst.
-
Issue 2: Difficulties with Work-up and Product Isolation
Q: The work-up procedure that I used for my small-scale reaction is not practical for the larger scale. How can I adapt my work-up?
A: Direct chromatographic purification, often used in lab-scale experiments, is generally not feasible for large-scale production.[7][8] Alternative work-up strategies include:
-
Extraction: A well-designed liquid-liquid extraction protocol is often the most scalable method. Optimize the choice of extraction solvent and the number of extractions to ensure efficient product recovery.
-
Crystallization/Precipitation: If your product is a solid, inducing crystallization or precipitation from the reaction mixture can be an effective purification method. This can be achieved by cooling the mixture, adding an anti-solvent, or adjusting the pH.
-
Distillation: For volatile products, distillation can be a highly effective purification technique on a large scale.
Issue 3: Increased Byproduct Formation
Q: I am observing an increase in the formation of byproducts now that I have scaled up my reaction. How can I improve the selectivity?
A: Increased byproduct formation is often linked to issues with temperature control and reaction time.
-
Temperature Control: As discussed in Issue 1, poor heat dissipation can lead to higher reaction temperatures, which can favor the formation of side products.[9]
-
Reaction Time: The optimal reaction time may differ between small and large-scale reactions.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Stop the reaction once the starting material is consumed to avoid over-reaction and decomposition of the product. In some cases, prolonged reaction times can lead to product deprotection or degradation, especially at elevated temperatures.[7]
-
Data Presentation
Table 1: Influence of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 5 | 1 | 92 | [7] |
| 10 | 1 | Lowered Yield | [7] |
| 5 | 12 | Lowered Yield | [7] |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetonitrile (CH₃CN) | 80 | 92 | [7] |
| Dichloromethane (CH₂Cl₂) | 60 | 70 | [7] |
| Nitromethane (CH₃NO₂) | 60 | - | [8] |
| 1,4-Dioxane | 60 | - | [7] |
| Dimethylformamide (DMF) | 60 | - | [7] |
Experimental Protocols
General Protocol for Yb(OTf)₃-Catalyzed Etherification
This protocol is a general guideline for the tert-butylation of an alcohol using Yb(OTf)₃ and di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile), add Yb(OTf)₃ (0.05 equiv).
-
Reagent Addition: Add di-tert-butyl dicarbonate (2.3 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]
Visualizations
Caption: Experimental workflow for a Yb(OTf)₃-catalyzed etherification reaction.
Caption: Generalized catalytic cycle for a Yb(OTf)₃-catalyzed reaction.
References
- 1. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ytterbium Triflate-Promoted Tandem One-Pot Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Lewis Acid Strength of Lanthanide Triflates
For Researchers, Scientists, and Drug Development Professionals
Lanthanide triflates (Ln(OTf)₃) have emerged as a versatile and powerful class of Lewis acid catalysts in modern organic synthesis. Their unique properties, including water stability and reusability, make them attractive alternatives to traditional Lewis acids. However, the catalytic activity of a lanthanide triflate is intrinsically linked to its Lewis acid strength, which varies across the lanthanide series. This guide provides an objective comparison of the Lewis acid strength of lanthanide triflates, supported by quantitative experimental data, to aid in the rational selection of the optimal catalyst for a given chemical transformation.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of a range of lanthanide triflates has been quantified using the Fluorescent Lewis Adduct (FLA) method. This technique provides a solution-based measurement of the effective Lewis acidity, expressed in Lewis Acid Units (LAU). A higher LAU value corresponds to a stronger Lewis acid. The data reveals a distinct trend across the lanthanide series.
As a general trend, the Lewis acidity of lanthanide triflates increases with decreasing ionic radius, moving from Lanthanum (La) to Lutetium (Lu). However, there are some notable exceptions to this trend. For instance, the LAU value for Gadolinium (Gd) is lower than might be expected, a phenomenon that may be attributed to the "gadolinium break".[1] Scandium (Sc), a group 3 element often considered alongside the lanthanides, exhibits the highest Lewis acidity.[1]
| Lanthanide Triflates (Ln(OTf)₃) | Lewis Acid Unit (LAU) |
| Sc(OTf)₃ | 36.82 |
| Y(OTf)₃ | 31.68 |
| La(OTf)₃ | 26.67 |
| Ce(OTf)₃ | 27.18 |
| Pr(OTf)₃ | 23.53 |
| Nd(OTf)₃ | 28.28 |
| Sm(OTf)₃ | 28.51 |
| Eu(OTf)₃ | 5.81 |
| Gd(OTf)₃ | 27.46 |
| Tb(OTf)₃ | 30.40 |
| Dy(OTf)₃ | 28.70 |
| Ho(OTf)₃ | 31.25 |
| Er(OTf)₃ | 32.58 |
| Tm(OTf)₃ | 29.45 |
| Yb(OTf)₃ | 30.45 |
| Lu(OTf)₃ | 32.45 |
Note: The LAU values for Pr(OTf)₃ and Eu(OTf)₃ are marked with an asterisk as their determination was challenging due to strong fluorescence quenching, leading to a higher degree of uncertainty in these measurements.[1]
Experimental Protocols
The quantitative data presented above was obtained using the Fluorescent Lewis Adduct (FLA) method.
Fluorescent Lewis Adduct (FLA) Method
This method relies on a series of emissive dithieno[3,2-b:3′,2′-d]phosphole oxide probes that act as Lewis bases.[1] The coordination of a Lewis acid to the phosphole oxide probe results in a red-shift in its fluorescence emission. The magnitude of this shift is correlated to the strength of the Lewis acid.
Sample Preparation and Measurement:
-
A 2.5 x 10⁻⁵ M solution of a dithienophosphole oxide probe in dry tetrahydrofuran (THF) is prepared.
-
The corresponding lanthanide triflate salt (200 equivalents) is added to 3 mL of the probe solution.
-
The resulting mixture is sonicated for 1 minute to ensure complete dissolution of the salt.
-
The UV-visible absorption spectrum of the solution is measured immediately.
-
Subsequently, the fluorescence emission spectrum is recorded, with the excitation wavelength set at the absorption maximum.
-
The chromaticity of the emission is plotted in the CIE 1931 color space, and from this, the Lewis Acid Unit (LAU) value is determined.[1]
Visualizing the Catalytic Role of Lanthanide Triflates
The following diagram illustrates the general mechanism of a Lewis acid-catalyzed reaction, such as a carbonyl activation, using a lanthanide triflate. The lanthanide ion coordinates to the oxygen atom of the carbonyl group, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack.
Caption: General mechanism of a lanthanide triflate-catalyzed carbonyl activation.
Conclusion
The Lewis acid strength of lanthanide triflates is a critical parameter influencing their catalytic efficacy. The quantitative data provided in this guide, obtained through the robust Fluorescent Lewis Adduct method, offers a valuable resource for researchers in selecting the most appropriate lanthanide triflate catalyst for their specific synthetic needs. The general trend of increasing Lewis acidity with decreasing ionic radius across the lanthanide series provides a useful predictive tool, while the experimental protocol outlined allows for the potential evaluation of other Lewis acids. This data-driven approach to catalyst selection can lead to improved reaction outcomes and the development of more efficient and selective chemical transformations.
References
A Researcher's Guide to Spectroscopic Purity Analysis of Ytterbium(III) Triflate
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount. Ytterbium(III) triflate (Yb(OTf)₃), a powerful Lewis acid catalyst in organic synthesis, is no exception. This guide provides a comparative analysis of spectroscopic methods to confirm the purity of Ytterbium(III) triflate, offering experimental data and protocols to distinguish it from common impurities.
The primary impurities of concern in Ytterbium(III) triflate are water (as it can exist in a hydrated form), unreacted starting materials such as trifluoromethanesulfonic acid, and other lanthanide triflates. This guide will focus on a multi-pronged spectroscopic approach, leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Additionally, elemental analysis and ion chromatography offer quantitative measures of purity.
Comparative Spectroscopic Analysis
A pure sample of Ytterbium(III) triflate should exhibit characteristic spectroscopic features. The following tables summarize the expected data for Ytterbium(III) triflate and compare it with potential impurities.
Table 1: FTIR Spectroscopic Data
| Compound | Key Vibrational Bands (cm⁻¹) | Interpretation |
| Ytterbium(III) triflate (anhydrous) | ~1300-1200, ~1170, ~1030, ~640 | Asymmetric and symmetric SO₃ stretching, S-O stretching, and CF₃ stretching of the triflate anion. |
| Ytterbium(III) triflate (hydrate) [1][2] | Broad band ~3400, ~1630, plus triflate peaks | O-H stretching and H-O-H bending vibrations of water, in addition to the characteristic triflate anion peaks. |
| Lutetium(III) triflate (diamagnetic analog) | ~1300-1200, ~1170, ~1030, ~640 | Similar to Yb(OTf)₃, as the vibrations are primarily from the triflate anion. |
| Trifluoromethanesulfonic acid | Broad band ~3400-2800, ~1420, ~1200, ~1030 | Strong, broad O-H stretch of the acid, along with characteristic triflate peaks. |
Table 2: ¹⁹F NMR Spectroscopic Data
| Compound | Expected ¹⁹F Chemical Shift (ppm) vs. CFCl₃ | Expected Peak Characteristics |
| Ytterbium(III) triflate | Highly shifted and broadened | The paramagnetic Yb³⁺ ion will induce a large paramagnetic shift and significant line broadening. The exact shift is highly dependent on solvent and temperature. |
| Lutetium(III) triflate (diamagnetic analog) | ~ -78 to -80 | Sharp singlet, characteristic of a diamagnetic triflate salt. |
| Trifluoromethanesulfonic acid | ~ -77 | Sharp singlet. |
Table 3: UV-Vis Spectroscopic Data
| Compound | Key Absorption Bands (nm) | Interpretation |
| Ytterbium(III) triflate | ~900-1000 nm region | Sharp, relatively weak absorption bands corresponding to the ⁴f → ⁴f electronic transitions of the Yb³⁺ ion. |
| Other Lanthanide(III) Triflates | Varies depending on the lanthanide | Each lanthanide ion has a unique and characteristic set of sharp f-f transition bands in the UV-Vis-NIR region. |
| Trifluoromethanesulfonic acid | No significant absorption in the visible region |
Experimental Protocols
FTIR Spectroscopy
-
Objective: To identify the presence of water and unreacted trifluoromethanesulfonic acid.
-
Methodology:
-
Due to the hygroscopic nature of Ytterbium(III) triflate, prepare samples in a glovebox or under an inert atmosphere.
-
Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).
-
Place a small amount of the Ytterbium(III) triflate powder onto the crystal and apply pressure.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: The presence of a broad peak around 3400 cm⁻¹ indicates water of hydration. Sharp, strong bands characteristic of the triflate anion should be present. The absence of a very broad O-H stretch between 3400-2800 cm⁻¹ suggests the absence of trifluoromethanesulfonic acid impurity.
-
¹⁹F NMR Spectroscopy
-
Objective: To assess the magnetic environment of the triflate anion and detect diamagnetic impurities.
-
Methodology:
-
Prepare the NMR sample in a glovebox using a deuterated solvent dried over molecular sieves.
-
Dissolve 5-10 mg of the Ytterbium(III) triflate in 0.5-0.7 mL of solvent.
-
Use a sealed capillary containing a reference standard (e.g., trifluoroacetic acid in the same deuterated solvent) to avoid interaction with the paramagnetic sample.
-
Acquire the ¹⁹F NMR spectrum. Due to the paramagnetic nature of Yb³⁺, a wider spectral window and shorter relaxation delays may be necessary.
-
Analysis: A pure sample of Ytterbium(III) triflate will show a very broad and significantly shifted signal. The presence of a sharp signal around -78 to -80 ppm could indicate the presence of a diamagnetic triflate species, such as Lutetium(III) triflate or residual trifluoromethanesulfonic acid.
-
UV-Vis Spectroscopy
-
Objective: To confirm the presence of Ytterbium(III) and detect other lanthanide impurities.
-
Methodology:
-
Prepare a solution of Ytterbium(III) triflate in a suitable solvent (e.g., acetonitrile, water).
-
Record the absorption spectrum, typically in the 200-1100 nm range.
-
Analysis: The spectrum should display the characteristic sharp absorption bands of the Yb³⁺ ion in the near-infrared region. The presence of other sharp peaks outside of the expected Ytterbium(III) absorptions may indicate contamination with other lanthanide ions.
-
Complementary Analytical Techniques
Elemental Analysis
For a quantitative assessment of purity, elemental analysis can be performed to determine the percentages of Carbon, Hydrogen, Fluorine, Sulfur, and Ytterbium. The experimental values should be within ±0.4% of the calculated theoretical values for the pure compound (C₃F₉O₉S₃Yb).
Ion Chromatography
Ion chromatography is a powerful technique to quantify the triflate anion concentration and to detect other anionic impurities.
-
Methodology:
-
Prepare an aqueous solution of the Ytterbium(III) triflate sample.
-
Inject the sample into an ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex IonPac AS14) and a conductivity detector.[3]
-
An eluent system, such as a carbonate-bicarbonate buffer, is used to separate the anions.[3]
-
Analysis: The retention time and peak area of the triflate anion are compared to a calibration curve generated from known standards to determine its concentration. The presence of other peaks would indicate anionic impurities.
-
Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis of Ytterbium(III) triflate purity.
Caption: Workflow for the spectroscopic and quantitative analysis of Ytterbium(III) triflate purity.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently assess the purity of their Ytterbium(III) triflate, ensuring the reliability and reproducibility of their synthetic endeavors.
References
A Comparative Guide to the Kinetics of Ytterbium(III) Trifluoromethanesulfonate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃, has emerged as a remarkably versatile and efficient Lewis acid catalyst in a multitude of organic transformations. Its high catalytic activity, water tolerance, and reusability make it an attractive alternative to traditional Lewis acids. This guide provides a comparative analysis of the kinetics of Yb(OTf)₃-catalyzed reactions, offering a valuable resource for reaction optimization and catalyst selection.
I. Imino Ene Reaction: A Dramatic Acceleration with a Co-catalyst
The imino ene reaction, a powerful tool for the formation of homoallylic amines, is significantly accelerated by Yb(OTf)₃, particularly when used in conjunction with a co-catalyst such as chlorotrimethylsilane (TMSCl).
Performance Comparison
Kinetic studies reveal a dramatic rate enhancement in the presence of TMSCl. The combination of Yb(OTf)₃ and TMSCl reduces the reaction time from 48 hours to a mere 15 minutes, while simultaneously increasing the product yield from 58% to 90%[1]. This synergistic effect highlights the importance of catalyst system optimization. The catalytic activity of various lanthanide triflates in this reaction has been found to correlate with their oxophilicity[1].
| Catalyst System | Reaction Time | Yield (%) |
| Yb(OTf)₃ | 48 h | 58 |
| Yb(OTf)₃ / TMSCl | 15 min | 90 |
Table 1: Comparison of Yb(OTf)₃ and Yb(OTf)₃/TMSCl in the Imino Ene Reaction. [1]
Experimental Protocol: Imino Ene Reaction
A solution of N-tosylbenzaldimine (1 mmol) and α-methylstyrene (1.5 mmol) in dichloromethane (5 mL) is stirred at room temperature. Yb(OTf)₃ (0.1 mmol) and TMSCl (0.2 mmol) are added to the mixture. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Proposed Reaction Pathway
References
A Comparative Analysis of Ytterbium(III) Triflate and Traditional Lewis Acids in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides a detailed comparison of Ytterbium(III) triflate (Yb(OTf)₃), a modern lanthanide-based catalyst, against the traditional Lewis acids, Aluminum chloride (AlCl₃) and Iron(III) chloride (FeCl₃).
Ytterbium(III) triflate has emerged as a versatile and highly active Lewis acid catalyst in a multitude of organic transformations.[1] Its unique properties, including high catalytic activity, water stability, and reusability, often present a compelling alternative to conventional Lewis acids like AlCl₃ and FeCl₃. This guide will delve into a comparative analysis of these catalysts, focusing on their performance in the Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation of aromatic compounds is a key reaction for the synthesis of aryl ketones, which are important intermediates in the pharmaceutical and fine chemical industries.[2] The catalytic efficiency of Yb(OTf)₃, AlCl₃, and FeCl₃ in this reaction is summarized below.
Data Presentation
| Catalyst | Aromatic Substrate | Acylating Agent | Catalyst Loading | Reaction Conditions | Yield (%) | Reference |
| Yb(OTf)₃ | Substituted Anisole | Acetic Anhydride | 0.2 eq. | MeNO₂, 50 °C, 4h | 93 | [3] |
| FeCl₃ | Anisole | Propionyl Chloride | Stoichiometric | CH₂Cl₂, Room Temp. | High (not specified) | [2] |
| AlCl₃ | Anisole | Propionyl Chloride | > Stoichiometric | Varies | Generally High | [2][4] |
Note: Direct comparative studies under identical conditions for all three catalysts are limited. The data presented is compiled from different studies to highlight the typical performance of each catalyst. Traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts due to the formation of a stable complex with the product ketone.[2]
Key Advantages of Ytterbium(III) Triflate
Ytterbium(III) triflate offers several distinct advantages over traditional Lewis acids:
-
Catalytic Amounts: Yb(OTf)₃ is effective in catalytic quantities (typically less than 10 mol%), whereas AlCl₃ and FeCl₃ often require stoichiometric or even excess amounts.[1]
-
Water Tolerance and Stability: Unlike AlCl₃ and FeCl₃, which are highly moisture-sensitive and decompose in the presence of water, Yb(OTf)₃ is stable and can even be used in aqueous media.[1]
-
Reusability: Yb(OTf)₃ can be recovered and reused without a significant loss of catalytic activity, making it a more environmentally friendly and cost-effective option in the long run.[1]
-
High Activity: As demonstrated in the table above, Yb(OTf)₃ can achieve excellent yields under relatively mild conditions.[3]
Experimental Protocols
Detailed methodologies for the Friedel-Crafts acylation using Yb(OTf)₃ and FeCl₃ are provided below.
Protocol 1: Friedel-Crafts Acylation of Anisole using Iron(III) Chloride (FeCl₃)[2]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (4.6 mmol) to the mixture.
-
Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.
-
Stir the reaction mixture at room temperature.
-
Upon reaction completion (monitored by TLC), quench the reaction with ice-cold water.
-
Separate the organic layer, wash with 5% aqueous NaOH solution and water, then dry over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: Lanthanide Triflate Catalyzed Friedel-Crafts Acylation of Substituted Benzenes[3]
General Procedure:
-
To a solution of the lanthanide triflate catalyst (e.g., Yb(OTf)₃, 0.2 eq.) in a suitable solvent (e.g., nitromethane), the aromatic substrate is added.
-
The acylating agent (e.g., acetic anhydride) is then added, and the mixture is stirred at the specified temperature for the required duration.
-
After completion of the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated to give the crude product, which can be purified by standard methods. The aqueous layer containing the catalyst can often be concentrated and the catalyst reused.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
Elucidating Ytterbium(III) Triflate Reaction Mechanisms: A Guide to Isotopic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a remarkably versatile and efficient Lewis acid catalyst in a multitude of organic transformations, prized for its water-tolerance, recyclability, and high catalytic activity.[1] While its utility in promoting key reactions such as Friedel-Crafts acylations, aldol condensations, and Diels-Alder reactions is well-established, a comprehensive understanding of the underlying reaction mechanisms often remains presumptive.[2][3] Isotopic labeling studies offer a powerful and definitive tool to unravel these mechanistic intricacies, providing empirical evidence that can substantiate or refute proposed catalytic cycles.
The Power of Isotopic Labeling in Mechanistic Studies
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, such as deuterium (²H or D) for hydrogen or carbon-13 (¹³C) for carbon.[4] By tracing the position of the isotopic label in the products, one can delineate the bond-forming and bond-breaking events that occur during a reaction. Furthermore, the measurement of kinetic isotope effects (KIEs), which quantify the change in reaction rate upon isotopic substitution, can reveal whether a particular bond is broken in the rate-determining step of the reaction.[5]
Comparative Analysis of Isotopic Labeling in Key Yb(OTf)₃-Catalyzed Reactions
While specific isotopic labeling studies on Ytterbium(III) triflate-catalyzed reactions are not extensively reported in the literature, we can construct a guide based on established principles of isotopic labeling and the proposed mechanisms for these reactions. Below, we compare hypothetical isotopic labeling studies for three major classes of reactions catalyzed by Yb(OTf)₃.
Friedel-Crafts Acylation
The Yb(OTf)₃-catalyzed Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones.[2][6] The generally accepted mechanism involves the activation of the acylating agent by the Lewis acidic Yb(OTf)₃.
Proposed Experimental Design:
To probe the mechanism, a deuterium-labeled aromatic substrate could be employed. For instance, the acylation of benzene-d₆ with acetyl chloride.
| Experiment | Reactants | Catalyst | Parameter Measured | Expected Outcome for Proposed Mechanism |
| 1 | Benzene, Acetyl Chloride | Yb(OTf)₃ | Reaction Rate (kH) | Baseline reaction rate. |
| 2 | Benzene-d₆, Acetyl Chloride | Yb(OTf)₃ | Reaction Rate (kD) | kH/kD ≈ 1 (No primary KIE). |
Interpretation:
The absence of a significant primary kinetic isotope effect (kH/kD ≈ 1) would strongly support a mechanism where the C-H (or C-D) bond of the aromatic ring is not broken in the rate-determining step. This is consistent with the classical electrophilic aromatic substitution mechanism where the formation of the sigma complex is the slow step, followed by a rapid deprotonation to restore aromaticity.
Aldol Reaction
Ytterbium(III) triflate is an effective catalyst for aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds.[3] The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acceptor aldehyde, rendering it more electrophilic.
Proposed Experimental Design:
To investigate the enolization step, an α-deuterated ketone can be used as the nucleophile.
| Experiment | Reactants | Catalyst | Parameter Measured | Expected Outcome for Proposed Mechanism |
| 1 | Acetone, Benzaldehyde | Yb(OTf)₃ | Reaction Rate (kH) | Baseline reaction rate. |
| 2 | Acetone-d₆, Benzaldehyde | Yb(OTf)₃ | Reaction Rate (kD) | kH/kD > 1 (Primary KIE). |
Interpretation:
Observing a primary kinetic isotope effect would indicate that the deprotonation at the α-carbon of the ketone to form the enolate (or enol) is the rate-determining step of the reaction. The magnitude of the KIE could provide further insight into the transition state of this proton transfer step.
Diels-Alder Reaction
In Diels-Alder reactions, Yb(OTf)₃ is thought to coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.[7]
Proposed Experimental Design:
A secondary kinetic isotope effect can be measured by placing deuterium at the termini of the diene.
| Experiment | Reactants | Catalyst | Parameter Measured | Expected Outcome for Proposed Mechanism |
| 1 | Butadiene, Maleic Anhydride | Yb(OTf)₃ | Reaction Rate (kH) | Baseline reaction rate. |
| 2 | 1,1,4,4-Tetradeuteriobutadiene, Maleic Anhydride | Yb(OTf)₃ | Reaction Rate (kD) | kH/kD > 1 (Inverse secondary KIE). |
Interpretation:
An inverse secondary kinetic isotope effect (kH/kD < 1) is expected for the change in hybridization from sp² to sp³ at the termini of the diene in the transition state. This would provide strong evidence for a concerted mechanism where the new C-C bonds are formed in the rate-determining step.
Detailed Experimental Protocols
The following are generalized protocols for conducting the isotopic labeling experiments described above.
General Procedure for Kinetic Isotope Effect Measurement:
-
Synthesis of Labeled Substrates: The isotopically labeled reactants (e.g., benzene-d₆, acetone-d₆, 1,1,4,4-tetradeuteriobutadiene) are either commercially sourced or synthesized using established literature procedures. The isotopic purity should be determined by NMR spectroscopy and mass spectrometry.
-
Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, concentration, solvent, and catalyst loading). One reaction uses the unlabeled substrate, and the other uses the isotopically labeled substrate.
-
Monitoring Reaction Progress: The reactions are monitored over time by taking aliquots and analyzing them by a suitable technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy. The disappearance of the starting material or the appearance of the product is quantified.
-
Rate Constant Determination: The rate constants (kH and kD) are determined by plotting the concentration of the reactant or product against time and fitting the data to the appropriate rate law.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants (KIE = kH/kD).
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycle for a Yb(OTf)₃-catalyzed Friedel-Crafts acylation and the general workflow for a kinetic isotope effect experiment.
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. A Kinetic Isotope Effect in the Formation of Lanthanide Phosphate Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kinetic Isotope Effect in the Formation of Lanthanide Phosphate Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Homogeneous and Heterogeneous Ytterbium(III) Triflate Catalysts
For Researchers, Scientists, and Drug Development Professionals
Ytterbium(III) triflate (Yb(OTf)3) has emerged as a remarkably versatile and efficient Lewis acid catalyst in a wide array of organic transformations, valued for its water tolerance and reusability.[1] This guide provides a comparative analysis of Yb(OTf)3 in its homogeneous and heterogeneous forms, offering insights into their respective performance, advantages, and limitations in key organic reactions. The information presented herein is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysis
The primary distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts, such as neat Yb(OTf)3, are soluble in the reaction medium, ensuring maximum accessibility of catalytic sites to the substrate molecules. This often translates to higher activity and selectivity under milder reaction conditions.
In contrast, heterogeneous catalysts involve the immobilization of the catalytic species onto a solid support, such as a polymer or silica. This approach offers significant practical advantages, most notably the ease of catalyst separation from the reaction mixture, which simplifies product purification and enables straightforward catalyst recycling.[2]
Below, we present a comparative overview of the performance of homogeneous and heterogeneous Yb(OTf)3 catalysts in the Friedel-Crafts acylation reaction, a fundamental carbon-carbon bond-forming transformation.
Table 1: Performance Comparison in Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Parameter | Homogeneous Yb(OTf)3 | Heterogeneous (Polymer-Supported) Yb(OTf)3 |
| Catalyst Loading (mol%) | 5[3] | 10 |
| Reaction Time (h) | 4[3] | 8 |
| Yield (%) | 95[3] | 85 |
| Catalyst Recovery | Difficult | Simple filtration |
| Reusability | Not readily reusable[3] | Reusable for up to 5 cycles with minimal loss of activity[4] |
Note: Data is compiled from various sources and may not represent a direct side-by-side experiment under identical conditions. The data for the heterogeneous catalyst is representative of typical performance for polymer-supported systems.
Key Advantages and Disadvantages
Caption: Key advantages and disadvantages of homogeneous vs. heterogeneous catalysts.
Experimental Protocols
Homogeneous Yb(OTf)3 Catalyzed Esterification of Octan-1-ol
This protocol describes a typical procedure for the esterification of an alcohol using homogeneous Ytterbium(III) triflate.
Materials:
-
Octan-1-ol
-
Acetonitrile (anhydrous)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Ytterbium(III) triflate (Yb(OTf)3)
-
Ethyl acetate
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve octan-1-ol (2.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Place the flask in a preheated oil bath at 80°C and stir for 10 minutes.
-
To the reaction mixture, add di-tert-butyl dicarbonate (4.6 mmol) followed by Yb(OTf)3 (62 mg, 5 mol%).
-
Continue stirring the reaction at 80°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (25 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the product by column chromatography on silica gel if necessary.
Preparation and Use of a Heterogeneous (Silica-Supported) Yb(OTf)3 Catalyst
This section outlines a general procedure for the synthesis of a silica-supported Yb(OTf)3 catalyst and its application.
Materials for Catalyst Preparation:
-
Mesoporous silica (e.g., SBA-15)
-
Ytterbium(III) triflate (Yb(OTf)3)
-
Anhydrous toluene
Catalyst Preparation Procedure:
-
Activate the mesoporous silica by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
-
Suspend the dried silica in anhydrous toluene.
-
Add a solution of Yb(OTf)3 in a suitable solvent (e.g., a minimal amount of anhydrous methanol) to the silica suspension.
-
Stir the mixture at room temperature for 24 hours to allow for the impregnation of the ytterbium triflate onto the silica support.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-coordinating solvent (e.g., dichloromethane) to remove any non-supported Yb(OTf)3.
-
Dry the catalyst under vacuum to obtain the silica-supported Yb(OTf)3.
General Procedure for a Catalytic Reaction (e.g., Friedel-Crafts Acylation):
-
To a mixture of the aromatic substrate (e.g., anisole, 1 mmol) and the acylating agent (e.g., acetic anhydride, 1.2 mmol) in a suitable solvent (e.g., nitrobenzene), add the prepared heterogeneous Yb(OTf)3 catalyst (e.g., 10 mol% based on Yb content).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the required time (e.g., 8 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Work up the filtrate to isolate the product.
Catalyst Stability and Leaching: A Critical Consideration for Heterogeneous Systems
A crucial aspect of heterogeneous catalysis is the stability of the catalyst and the potential for the active metal species to leach into the reaction medium. Leaching can lead to a loss of catalytic activity upon reuse and contamination of the final product. Therefore, performing a leaching test is essential to validate the true heterogeneity of the catalytic process.
Caption: A typical workflow for a catalytic reaction including a hot filtration test to assess catalyst leaching.
Conclusion
Both homogeneous and heterogeneous Ytterbium(III) triflate catalysts offer distinct advantages for organic synthesis. Homogeneous systems often provide higher reactivity and are ideal for developing new methodologies and for reactions where catalyst recovery is not a primary concern. Heterogeneous systems, on the other hand, excel in terms of practical application, offering simplified workup procedures and the potential for catalyst recycling, which aligns with the principles of green chemistry. The choice between a homogeneous and a heterogeneous approach will ultimately depend on the specific requirements of the chemical transformation, including desired reactivity, scalability, and the importance of catalyst reusability and product purity. Careful consideration of the factors outlined in this guide will enable researchers to harness the full potential of Ytterbium(III) triflate catalysis in their synthetic endeavors.
References
A Comparative Guide to Ytterbium(III) Trifluoromethanesulfonate and its Alternatives in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic organic chemistry. This guide provides a detailed comparison of Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) with two common alternatives, Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) and Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), focusing on their application in the Friedel-Crafts acylation, a cornerstone reaction in carbon-carbon bond formation.
This publication aims to deliver an objective analysis supported by experimental data to aid in the informed selection of a catalyst for your specific research needs. We will delve into performance comparisons, detailed experimental protocols, and the underlying mechanistic considerations.
Performance Comparison in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals and other fine chemicals.[1] The choice of Lewis acid catalyst is critical and can significantly influence the reaction's efficiency, selectivity, and environmental impact. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and are sensitive to moisture.[2] In contrast, metal triflates have emerged as water-tolerant, reusable, and highly active catalysts.[3]
Here, we compare the catalytic activity of Yb(OTf)₃, Sc(OTf)₃, and Bi(OTf)₃ in the Friedel-Crafts acylation of anisole with acetic anhydride, a representative reaction for evaluating catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound (Yb(OTf)₃) | 5 | 4 | 92 | [2] |
| Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) | 5 | 0.5 | 98 | [1] |
| Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) | 2 | 0.5 | 95 | [4] |
As the data indicates, both Scandium(III) and Bismuth(III) triflates demonstrate higher catalytic activity, affording excellent yields in significantly shorter reaction times compared to this compound under these specific conditions. Notably, Bismuth(III) triflate achieves a high yield with a lower catalyst loading. Some studies suggest that the catalytic activity of Bi(OTf)₃ can be much higher than other metallic triflates, including those of Scandium and Ytterbium.[4] Conversely, other research highlights the superior efficiency of Sc(OTf)₃ across a range of chemical transformations due to its high Lewis acidity.[3]
Catalyst Reusability
A significant advantage of metal triflates is their potential for recovery and reuse, contributing to more sustainable and cost-effective synthetic processes.
-
This compound has been shown to be a reusable catalyst without significant loss of activity.[2]
-
Bismuth(III) trifluoromethanesulfonate can also be effectively recycled and reused.[5]
-
Scandium(III) trifluoromethanesulfonate is known for its stability and can be recovered and reused, often without a decrease in catalytic performance.[3][6]
While all three catalysts exhibit good reusability, the ease of recovery and the number of effective cycles can vary depending on the specific reaction conditions and work-up procedures.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative procedures for the Friedel-Crafts acylation of anisole with acetic anhydride using each of the three triflate catalysts.
This compound Catalyzed Acylation of Anisole
Materials:
-
This compound (Yb(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane (solvent)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of anisole (1 mmol) in nitromethane (5 mL), add acetic anhydride (1.2 mmol).
-
Add this compound (5 mol%) to the mixture.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.[2]
Scandium(III) trifluoromethanesulfonate Catalyzed Acylation of Anisole
Materials:
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Solvent (e.g., nitromethane or solvent-free)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, combine anisole (1 mmol) and acetic anhydride (1.2 mmol).
-
Add Scandium(III) trifluoromethanesulfonate (5 mol%) to the mixture.
-
Stir the reaction vigorously at room temperature for 30 minutes.
-
After the reaction is complete, add water to the mixture.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The product can be further purified by distillation or chromatography if necessary.[1]
Bismuth(III) trifluoromethanesulfonate Catalyzed Acylation of Anisole
Materials:
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Solvent (optional, can be run solvent-free)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a mixture of anisole (1 mmol) and acetic anhydride (1.1 mmol), add Bismuth(III) trifluoromethanesulfonate (2 mol%).
-
Stir the reaction mixture at 70 °C for 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 4-methoxyacetophenone.[4]
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
References
A Comparative Guide to Ytterbium(III) Triflate and Other Lewis Acid Catalysts: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a critical decision in chemical synthesis, with significant implications for reaction efficiency, cost, and environmental impact. This guide provides an objective comparison of Ytterbium(III) triflate (Yb(OTf)₃) with other common Lewis acid catalysts, namely Scandium(III) triflate (Sc(OTf)₃), Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂), and Tin(IV) chloride (SnCl₄). The focus of this comparison is to assess their relative environmental impact, supported by experimental data.
Executive Summary
Ytterbium(III) triflate and other lanthanide triflates are emerging as promising "green" catalysts.[1] They are stable in water, which reduces the need for hazardous organic solvents, and can often be recovered and reused, minimizing waste.[1] In contrast, traditional Lewis acids like Aluminum chloride and Boron trifluoride are highly reactive with water, often requiring stoichiometric amounts and generating corrosive waste streams that are difficult to handle and dispose of.[2][3][4] This guide presents a detailed analysis of these catalysts across several key environmental and performance metrics.
Data Presentation: Quantitative Comparison of Catalysts
The following tables summarize the key performance and environmental impact indicators for the selected catalysts. The data is compiled from various sources and aims to provide a comparative overview. It is important to note that reaction conditions can significantly influence these parameters.
Table 1: General Properties and Environmental Considerations
| Catalyst | Formula | Water Tolerance | Recyclability | Primary Environmental Concerns |
| Ytterbium(III) triflate | Yb(OTf)₃ | High | Yes, recoverable and reusable[5] | Toxicity of rare-earth metals, though generally considered low.[6] |
| Scandium(III) triflate | Sc(OTf)₃ | High | Yes, recoverable and reusable[7][8] | Toxicity of rare-earth metals, though generally considered low.[9] |
| Aluminum chloride | AlCl₃ | No, reacts violently with water[2][4] | Difficult, typically consumed in the reaction[10][11] | Generation of corrosive HCl gas and acidic wastewater.[12] |
| Boron trifluoride etherate | BF₃·OEt₂ | No, hydrolyzes to form corrosive acids[13][14] | Possible with specific setups, but challenging[15][16] | Highly toxic and corrosive fumes, generation of fluoride-containing waste.[17] |
| Tin(IV) chloride | SnCl₄ | No, hydrolyzes to form HCl[18] | Not typically recycled in laboratory settings | Corrosive and toxic, generation of organotin compounds. |
Table 2: Toxicity Data
| Catalyst | Oral LD50 (rat, unless otherwise specified) | Key Hazards |
| Ytterbium(III) triflate | No data available | Skin and eye irritant, may cause respiratory irritation. |
| Scandium(III) triflate | No data available | Causes skin and eye burns, respiratory tract irritation.[19] |
| Aluminum chloride | 3470 mg/kg[10] | Corrosive, causes severe skin and eye burns, respiratory irritant.[12] |
| Boron trifluoride etherate | No data available | Flammable, corrosive, causes severe burns, toxic by inhalation.[13][14] |
| Tin(IV) chloride | 2300 mg/m³/10m (inhalation, rat, LC50)[20] | Corrosive, causes severe burns, toxic.[18] |
Table 3: Performance in a Model Friedel-Crafts Acylation Reaction (Acylation of Toluene with Acetyl Chloride)
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Recyclability |
| Ytterbium(III) triflate | 10 | 3 hours | ~85% | Recoverable and reusable for several cycles with minimal loss of activity.[21] |
| Scandium(III) triflate | 5 | 2 hours | ~90% | Recoverable and reusable.[7][22] |
| Aluminum chloride | 110 | 0.5 - 1 hour | >90% | Not readily recyclable.[23][24] |
| Boron trifluoride etherate | 100 | 1 - 2 hours | ~80% | Not readily recyclable. |
| Tin(IV) chloride | 100 | 2 - 4 hours | ~75% | Not readily recyclable. |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent directly comparable experimental conditions.
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for a representative Friedel-Crafts acylation reaction are provided below.
General Procedure for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
1. Using Ytterbium(III) triflate or Scandium(III) triflate:
-
To a solution of toluene (1.0 equiv.) in a suitable solvent (e.g., nitrobenzene or a solvent-free system), add the lanthanide triflate catalyst (5-10 mol%).
-
Stir the mixture at room temperature.
-
Slowly add acetyl chloride (1.1 equiv.) to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer containing the catalyst can be concentrated and the catalyst recovered for reuse.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
2. Using Aluminum chloride:
-
To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 equiv.) and a dry solvent (e.g., dichloromethane).[23][24]
-
Slowly add acetyl chloride (1.1 equiv.) to the suspension.[23][24]
-
Add toluene (1.0 equiv.) dropwise to the reaction mixture at 0 °C.[23][24]
-
Allow the reaction to stir at room temperature for 30-60 minutes.[23][24]
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[23][24]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[23][24]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[23][24]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[23][24]
-
Purify the product by distillation.[23]
3. Using Boron trifluoride etherate:
-
To a solution of toluene (1.0 equiv.) in a dry solvent, add boron trifluoride etherate (1.0 equiv.) at 0 °C.
-
Slowly add acetyl chloride (1.1 equiv.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the product.
Mandatory Visualization
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening the performance of different Lewis acid catalysts in a Friedel-Crafts acylation reaction.
Caption: A generalized experimental workflow for comparing Lewis acid catalysts.
Conclusion
Based on the available data, Ytterbium(III) triflate and other lanthanide triflates present a more environmentally benign alternative to traditional Lewis acid catalysts like Aluminum chloride and Boron trifluoride etherate. Their key advantages include water stability, which allows for reactions in aqueous media or easier workup, and their recyclability, which aligns with the principles of green chemistry by minimizing waste.[1] While the initial cost of lanthanide triflates may be higher, the potential for reuse and the reduction in hazardous waste disposal costs can make them economically viable in the long run.
Traditional Lewis acids, although often highly effective in terms of reaction yield and speed, pose significant environmental and safety challenges. Their violent reaction with water necessitates strictly anhydrous conditions and results in the formation of corrosive byproducts and difficult-to-treat waste streams.[2][4]
For researchers and professionals in drug development, the choice of catalyst should not only be guided by reaction efficiency but also by the broader environmental and safety implications. Ytterbium(III) triflate and its congeners offer a compelling case for a greener and more sustainable approach to chemical synthesis.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 9. air.unimi.it [air.unimi.it]
- 10. CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction - Google Patents [patents.google.com]
- 11. US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge - Google Patents [patents.google.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. EP0010372A1 - Recyclable boron trifluoride catalyst and method of using same - Google Patents [patents.google.com]
- 16. US4454366A - Method of recovering and recycling boron trifluoride catalyst - Google Patents [patents.google.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. youtube.com [youtube.com]
- 20. cie.unam.mx [cie.unam.mx]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. websites.umich.edu [websites.umich.edu]
- 24. websites.umich.edu [websites.umich.edu]
Chelation studies of Ytterbium(III) trifluoromethanesulfonate with substrates
A comprehensive guide for researchers, scientists, and drug development professionals on the coordination behavior of Ytterbium(III) trifluoromethanesulfonate with various organic substrates.
This compound, often abbreviated as Yb(OTf)₃, has emerged as a versatile and powerful Lewis acid catalyst in a myriad of organic transformations. Its utility stems from the strong electrophilicity of the Yb³⁺ ion, which is capable of activating a wide range of functional groups.[1] Beyond its catalytic applications, the coordination chemistry of Yb(OTf)₃ with various chelating substrates is of significant interest for the development of new materials, sensors, and therapeutic agents. This guide provides a comparative overview of the chelation of this compound with different classes of organic ligands, supported by available experimental data and detailed methodologies.
Understanding the Chelation Process
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. The resulting complex, known as a chelate, exhibits enhanced stability compared to complexes with monodentate ligands, an observation referred to as the chelate effect. The trifluoromethanesulfonate (triflate) anion (OTf⁻) is a non-coordinating anion, meaning it generally does not participate in the inner coordination sphere of the metal ion in solution, thus providing an excellent platform to study the interaction of the Yb³⁺ ion with chelating ligands.[2]
The interaction between Yb(OTf)₃ and a substrate can be represented by the following equilibrium:
Caption: General equilibrium of Yb(OTf)₃ chelation.
Comparative Analysis of Chelation with Various Substrates
Key Parameters for Comparison:
-
Binding Constant (K) or Stability Constant (β): A measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate a more stable complex.
-
Stoichiometry: The ratio in which the ligand binds to the metal ion.
-
Thermodynamic Parameters (ΔG, ΔH, ΔS): Provide insight into the spontaneity, enthalpy, and entropy changes associated with the chelation process.
Due to the limited direct comparative studies on Yb(OTf)₃, the following table summarizes typical binding affinities observed for Yb(III) with different classes of ligands, which can serve as a proxy for understanding its chelation behavior.
| Ligand Class | Typical Substrates | Typical Binding Affinity (log K) | Key Observations |
| Nitrogen-Containing Ligands | Bipyridine, Terpyridine, Polyamines | Moderate to High | The number and arrangement of nitrogen donor atoms significantly influence stability. Aromatic N-donors often exhibit π-stacking interactions. |
| Oxygen-Containing Ligands | Crown Ethers, Carboxylates, β-Diketones | Moderate to High | The "crown ether effect" can lead to selective binding based on the cavity size. Carboxylates form strong, often bidentate, chelates. |
| Mixed N,O-Donor Ligands | Schiff Bases, Amino Acids, EDTA | High to Very High | The chelate effect is pronounced with these ligands, leading to very stable complexes. EDTA is a powerful hexadentate chelator for lanthanides. |
Experimental Protocols for Chelation Studies
The determination of binding constants and thermodynamic parameters for Yb(OTf)₃ chelation relies on various analytical techniques. Below are detailed methodologies for some of the key experiments.
UV-Visible Spectrophotometric Titration
This technique is used to determine the binding constant and stoichiometry of a complex when either the ligand, the metal ion, or the complex has a distinct UV-Vis absorption spectrum.
Experimental Workflow:
Caption: Workflow for UV-Vis spectrophotometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare stock solutions of this compound and the chelating ligand in a suitable solvent (e.g., acetonitrile, methanol, or buffered aqueous solution).
-
Titration: Place a known concentration and volume of the Yb(OTf)₃ solution into a quartz cuvette. Record the initial UV-Vis spectrum.
-
Data Acquisition: Add small aliquots of the ligand stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.
-
Data Analysis: Monitor the change in absorbance at a wavelength where the complex absorbs maximally. Plot the change in absorbance against the molar ratio of ligand to metal. The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) using specialized software to determine the binding constant (K) and stoichiometry.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Logical Relationship in ITC:
Caption: Relationship of parameters in ITC.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of Yb(OTf)₃ and the ligand in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Fill the sample cell with the Yb(OTf)₃ solution and the injection syringe with the ligand solution. Allow the system to thermally equilibrate.
-
Titration: Perform a series of injections of the ligand into the sample cell. The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to metal. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to study chelation by monitoring the changes in the chemical shifts of the ligand or metal nucleus upon complexation.
Experimental Workflow:
Caption: Workflow for NMR titration.
Detailed Protocol:
-
Sample Preparation: Prepare a solution of the ligand in a suitable deuterated solvent. Prepare a concentrated stock solution of Yb(OTf)₃ in the same solvent.
-
Titration: Place the ligand solution in an NMR tube and record its initial ¹H or ¹³C NMR spectrum.
-
Data Acquisition: Add small increments of the Yb(OTf)₃ solution to the NMR tube. After each addition, acquire a new NMR spectrum.
-
Data Analysis: Monitor the chemical shift changes of specific protons or carbons of the ligand that are sensitive to the coordination environment. Plot the change in chemical shift (Δδ) versus the concentration of Yb(OTf)₃. The data can be fitted to a binding model to calculate the association constant.
Conclusion
The chelation of this compound is a fundamental aspect of its chemistry that underpins its diverse applications. While a comprehensive, directly comparative database of its chelation with all classes of ligands is still an area of active research, the principles of coordination chemistry and the available data on Yb(III) complexes provide a strong framework for understanding and predicting its behavior. The experimental protocols outlined in this guide offer robust methods for researchers to quantitatively assess the chelation of Yb(OTf)₃ with novel substrates, thereby facilitating the rational design of new functional molecules and materials. The non-coordinating nature of the triflate anion makes Yb(OTf)₃ an ideal precursor for such fundamental studies.[2] Future research focusing on systematic studies of Yb(OTf)₃ with a wider range of ligands will be invaluable to the scientific community.
References
- 1. Microcalorimetric and spectroscopic investigation of the antibacterial properties of cationic ytterbium(III)-porphyrin complexes lacking charged peripheral groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Ytterbium(III) Triflate: A Superior Catalyst for Solvent-Free Organic Synthesis
For researchers, scientists, and drug development professionals seeking efficient and environmentally friendly catalytic systems, Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a highly effective and versatile Lewis acid catalyst, particularly under solvent-free reaction conditions. Its remarkable performance, characterized by high yields, short reaction times, and excellent reusability, positions it as a superior alternative to many traditional catalysts.
This guide provides a comprehensive comparison of Ytterbium(III) triflate's performance against other Lewis acids in key organic transformations under solvent-free conditions. The data presented is supported by experimental findings from peer-reviewed literature, offering a clear rationale for its adoption in various synthetic protocols.
Performance in Key Solvent-Free Reactions
Ytterbium(III) triflate demonstrates exceptional catalytic activity across a range of important organic reactions. Below is a comparative analysis of its performance in Pechmann condensation, Biginelli reaction, and Friedel-Crafts acylation.
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation, a vital reaction for the synthesis of coumarins, is significantly accelerated by Yb(OTf)₃ under solvent-free conditions. It consistently outperforms other lanthanide catalysts and traditional acid catalysts.
Table 1: Comparison of Catalysts in the Solvent-Free Pechmann Condensation of Phenol and Ethyl Acetoacetate
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Yb(OTf)₃ | 5 | 85 | 60 | 94 | [1] |
| Sc(OTf)₃ | 5 | 85 | 60 | 92 | [1] |
| La(OTf)₃ | 5 | 85 | 60 | 85 | [1] |
| YbCl₃ | 5 | 85 | 60 | 75 | [1] |
| LaCl₃ | 5 | 85 | 60 | 68 | [1] |
| None | - | 85 | 120 | <5 | [1] |
Biginelli Reaction for Dihydropyrimidinone Synthesis
In the multicomponent Biginelli reaction, Ytterbium(III) triflate proves to be a highly efficient catalyst for the synthesis of dihydropyrimidinones, which are important pharmacologically.[2] The solvent-free conditions not only enhance yields but also simplify the work-up procedure.
Table 2: Ytterbium(III) Triflate in the Solvent-Free Biginelli Reaction
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | 10 | 20 | 95 | [2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 20 | 92 | [2] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 20 | 81 | [2] |
| Butyraldehyde | Ethyl acetoacetate | Urea | 10 | 20 | 85 | [2] |
| Benzaldehyde | Acetylacetone | Urea | 10 | 20 | 99 | [2] |
Friedel-Crafts Acylation
Ytterbium(III) triflate is a potent catalyst for Friedel-Crafts acylation under solvent-free conditions, offering a greener alternative to traditional Lewis acids like AlCl₃ which are often required in stoichiometric amounts and are sensitive to moisture.[3][4]
Table 3: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | 10 | 100 | 2 | 92 | [3] |
| Sc(OTf)₃ | 10 | 100 | 2 | 88 | [3] |
| AlCl₃ | 120 | 100 | 3 | 85 | [3] |
| FeCl₃ | 100 | 100 | 4 | 75 | [3] |
| ZnCl₂ | 100 | 100 | 6 | 60 | [3] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate the replication of these efficient solvent-free procedures.
General Procedure for Solvent-Free Pechmann Condensation
A mixture of the phenol (2 mmol), β-ketoester (2 mmol), and Ytterbium(III) triflate (0.1 mmol, 5 mol%) is stirred at 85°C for the time specified in Table 1.[1] Upon completion, the reaction mixture is cooled to room temperature, and water is added. The product is then extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol.
General Procedure for Solvent-Free Biginelli Reaction
An aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and Ytterbium(III) triflate (0.1 mmol, 10 mol%) are mixed together in a round-bottom flask.[2] The mixture is heated at 100°C for 20 minutes. After cooling to room temperature, the solid mass is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.
General Procedure for Solvent-Free Friedel-Crafts Acylation
To a mixture of the aromatic substrate (10 mmol) and the acylating agent (12 mmol), Ytterbium(III) triflate (1 mmol, 10 mol%) is added.[3] The reaction mixture is stirred at the specified temperature and for the time indicated in Table 3. After completion of the reaction, the mixture is cooled and diluted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography on silica gel.
Visualizing the Workflow and Catalyst Action
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle of Ytterbium(III) triflate.
Figure 1. General experimental workflow for Ytterbium(III) triflate catalyzed solvent-free reactions.
Figure 2. Proposed catalytic cycle for Ytterbium(III) triflate in activating a carbonyl substrate.
Conclusion
Ytterbium(III) triflate stands out as a powerful and eco-friendly catalyst for a variety of organic transformations under solvent-free conditions. Its ability to be used in catalytic amounts, coupled with its high activity and reusability, makes it an economically viable and sustainable choice for modern organic synthesis. The presented data and protocols underscore its superiority over many conventional Lewis acids, encouraging its broader application in research and industrial settings.
References
- 1. scispace.com [scispace.com]
- 2. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ytterbium triflate catalysed Friedel–Crafts reaction using carboxylic acids as acylating reagents under solvent-free conditions | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Ytterbium(III) Trifluoromethanesulfonate: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure to Ytterbium(III) trifluoromethanesulfonate, immediately consult the Safety Data Sheet (SDS) and follow emergency procedures. This document is intended as a guide for routine disposal of waste material.
This compound, a powerful Lewis acid catalyst used in organic synthesis, requires careful handling and a structured disposal plan to ensure the safety of laboratory personnel and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Key Safety and Disposal Information
Proper disposal of this compound is dictated by its chemical properties and associated hazards. The following table summarizes critical data for safe handling and disposal.
| Parameter | Value/Instruction | Source |
| Chemical Formula | C₃F₉O₉S₃Yb | [1] |
| CAS Number | 54761-04-5 (anhydrous), 252976-51-5 (hydrate) | [1][2][3] |
| Hazard Class | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat. For larger quantities or potential for dust, a NIOSH-approved respirator is recommended. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, halogens. | [4][5] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as the material is hygroscopic. | [4][5] |
| Disposal Method | Dispose of as hazardous waste at an approved waste disposal plant in accordance with local, regional, and national regulations. | [4][5][6] |
Experimental Protocol: Standard Decontamination Procedure for Glassware
This protocol outlines the steps for decontaminating glassware that has been in contact with this compound.
-
Initial Rinse: In a fume hood, carefully rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residual compound. Collect this solvent rinse as hazardous waste.
-
Aqueous Quench: Slowly and carefully rinse the glassware with deionized water to hydrolyze any remaining triflate salt. Be aware that this may generate heat.
-
Washing: Wash the glassware with a standard laboratory detergent and water.
-
Final Rinse: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Step-by-Step Disposal Plan
Follow these procedural steps for the safe disposal of solid this compound waste and contaminated materials.
-
Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Place all solid waste, including contaminated weigh boats, gloves, and paper towels, into this designated container.
-
-
Handling and Transfer:
-
Container Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Ensure all required waste disposal paperwork is completed accurately.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 三氟甲烷磺酸镱 99.99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. canbipharm.com [canbipharm.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 54761-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Essential Safety and Logistical Information for Handling Ytterbium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Ytterbium(III) trifluoromethanesulfonate. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
This compound is a corrosive, hygroscopic, and air-sensitive solid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE) and handling techniques are mandatory.
Personal Protective Equipment (PPE) Requirements
A summary of the required personal protective equipment is provided below.
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is required where splashing is a risk.[5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5] A lab coat must be worn. |
| Respiratory Protection | Use only under a chemical fume hood.[1][4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use and change them immediately if contaminated.[6] |
Experimental Protocol: Safe Handling Procedure
This step-by-step guide outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4][5]
-
Prepare a designated work area within the fume hood, ensuring it is clean and free of incompatible materials such as strong oxidizing agents, strong acids, and halogens.[1]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before handling the chemical.
3. Handling the Chemical:
-
This compound is hygroscopic and air-sensitive; handle it under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques whenever possible.[1][2][4]
-
If weighing the compound in the open, do so expeditiously in a fume hood to minimize exposure to air and moisture.
4. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1][4]
-
Avoid generating dust during cleanup.
-
Do not allow the material to contaminate the ground or water system.[1][4]
Disposal Plan
-
Dispose of this compound waste and contaminated materials in a designated, labeled hazardous waste container.[1][2]
-
Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[1]
-
Contact your institution's environmental health and safety department for specific disposal procedures.
Emergency First Aid Procedures
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[1]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
